Product packaging for Cyclohexylsilane(Cat. No.:CAS No. 18162-96-4)

Cyclohexylsilane

货号: B098443
CAS 编号: 18162-96-4
分子量: 111.24 g/mol
InChI 键: LKADFJNQHQSNGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cyclohexylsilane (CAS 18162-96-4) is an organosilicon compound with the molecular formula C6H14Si and a molecular weight of 114.26 g/mol. It is characterized by a silicon atom bonded to a cyclohexyl ring and three hydrogen atoms . This structure makes it a valuable building block in organic synthesis, particularly as a precursor for more complex intermediates. Its primary research value lies in its role as a key starting material for the synthesis of conduritols and inositols, which are important cyclitols with biological significance . The synthetic utility of this compound is demonstrated in a common-intermediate strategy where cyclohexenylsilane derivatives, accessible from this compound, undergo critical transformations such as stereoselective olefin dihydroxylation and Peterson elimination reactions to construct the complex, stereodefined skeletons of these natural products . Furthermore, the related compound cyclohexyltrichlorosilane is employed in the fabrication of specialized this compound-bonded phase columns used in purification processes, such as the clean-up of sulfated steroids for gas-liquid chromatographic analysis . This compound is for research purposes only and is not intended for diagnostic or therapeutic use, or for human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound in a well-ventilated laboratory setting using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Si B098443 Cyclohexylsilane CAS No. 18162-96-4

属性

InChI

InChI=1S/C6H11Si/c7-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKADFJNQHQSNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171170
Record name Cyclohexylsilane
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Molecular Weight

111.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18162-96-4
Record name Cyclohexylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168690
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexylsilane
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Foundational & Exploratory

What are the fundamental properties of Cyclohexylsilane?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylsilane (C₆H₁₁SiH₃) is an organosilane compound characterized by a cyclohexyl group bonded to a silane (SiH₃) moiety. As a member of the hydrosilane family, it serves as a precursor and reagent in a variety of chemical transformations, primarily owing to the reactivity of the silicon-hydrogen bonds. While the parent this compound is a fundamental structure, its derivatives, such as cyclohexyltrichlorosilane and cyclohexyltrimethoxysilane, are more commonly encountered in industrial and laboratory settings. This guide provides an in-depth overview of the fundamental properties of this compound and its key derivatives, detailed experimental protocols for their characterization, and a summary of their synthesis and reactivity. The inclusion of the cyclohexyl group, a common motif in medicinal chemistry, makes understanding the properties of cyclohexylsilanes relevant to drug development professionals exploring novel molecular scaffolds.[1]

Part 1: Physicochemical Properties

The fundamental physicochemical properties of this compound and its derivatives are crucial for their handling, application, and the design of synthetic routes. While comprehensive experimental data for the parent this compound is not extensively reported in the literature, the properties of its halo- and alkoxy-substituted analogues provide valuable insights.

Physical Properties

The physical state, boiling point, density, and refractive index are critical parameters for the practical application of these compounds. The data for representative this compound derivatives are summarized in the table below.

PropertyCyclohexyltrichlorosilaneCyclohexyltrimethoxysilane
Molecular Formula C₆H₁₁Cl₃SiC₉H₂₀O₃Si
Molecular Weight 217.60 g/mol [2][3]204.34 g/mol
Appearance Colorless to pale yellow liquid[2]Colorless liquid
Boiling Point 206 °C[2]~207 °C
Density 1.222 - 1.226 g/mL at 25 °C[2][3]~0.96 g/mL at 25 °C
Refractive Index 1.4774 - 1.4779 at 20-25 °C[2][3]~1.43
Flash Point 91 °C (196 °F)[2]>60 °C
Spectroscopic Properties

Spectroscopic data is essential for the identification and structural elucidation of this compound and its derivatives.

NMR spectroscopy is a powerful tool for characterizing the structure of organosilanes. Key nuclei for analysis include ¹H, ¹³C, and ²⁹Si.

  • ¹H NMR: Protons on the cyclohexyl ring typically appear as a complex multiplet in the range of 0.5-2.0 ppm. The Si-H protons of the parent this compound would be expected to appear further downfield, often as a singlet or a multiplet depending on coupling to the cyclohexyl protons.

  • ¹³C NMR: The carbon atoms of the cyclohexyl ring will show distinct signals. The carbon atom directly attached to the silicon (ipso-carbon) is of particular interest and its chemical shift is influenced by the substituents on the silicon atom.[4]

  • ²⁹Si NMR: The chemical shift of the silicon nucleus is highly sensitive to its electronic environment.[5][6][7] For this compound, the ²⁹Si NMR signal would provide direct evidence of the SiH₃ group. In its derivatives, the shift will vary significantly with the electronegativity of the substituents (e.g., Cl, OCH₃).[5][6][7]

NucleusExpected Chemical Shift Range (ppm)
¹H 0.5 - 2.0 (Cyclohexyl-H), Si-H region varies
¹³C 25 - 30 (Cyclohexyl-C)
²⁹Si Highly dependent on substitution (-60 to -80 ppm for related structures)[4]

IR spectroscopy is particularly useful for identifying the Si-H bond, which has a characteristic stretching frequency.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Si-H Stretching2100 - 2250 (strong)[8]
C-H (Cyclohexyl) Stretching2850 - 2930
Si-O-C (in alkoxysilanes) Stretching1090 - 1100 (strong, broad)[8]
Si-Cl (in chlorosilanes) Stretching450 - 650

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The isotopic pattern of silicon (²⁸Si, ²⁹Si, ³⁰Si) and chlorine (³⁵Cl, ³⁷Cl) in derivatives can aid in identification. Common fragmentation pathways involve the loss of the cyclohexyl group or substituents on the silicon atom.

Part 2: Synthesis and Reactivity

Synthesis of this compound

This compound and its derivatives can be synthesized through several routes. A common laboratory-scale synthesis for the parent this compound involves the reduction of a corresponding halosilane.

A typical synthetic workflow for producing this compound is illustrated below.

G Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product start1 Cyclohexyltrichlorosilane (C₆H₁₁SiCl₃) process Reduction in an inert solvent (e.g., diethyl ether) start1->process start2 Reducing Agent (e.g., LiAlH₄) start2->process workup Quenching, Extraction, and Drying process->workup purify Distillation under reduced pressure workup->purify product This compound (C₆H₁₁SiH₃) purify->product

Caption: Synthesis of this compound via reduction.

Chemical Reactivity

The reactivity of this compound is dominated by the Si-H bonds. These bonds can undergo a variety of transformations, making it a useful reagent in organic synthesis.

  • Hydrosilylation: In the presence of a catalyst (often platinum-based), this compound can add across double or triple bonds. This reaction is a versatile method for forming carbon-silicon bonds.[9][10][11]

  • Oxidation: The Si-H bond can be oxidized to a silanol (Si-OH) group by treatment with water in the presence of a suitable catalyst or with other oxidizing agents.

  • Halogenation: Reaction with halogens or halogenated compounds can replace the hydrogen atoms on the silicon with halogen atoms.[2]

  • Reduction: this compound can act as a reducing agent, for example, in the reduction of certain functional groups in organic molecules.

A generalized workflow for a catalyzed hydrosilylation reaction is depicted below.

G Catalytic Hydrosilylation using this compound cluster_0 Reactants cluster_1 Reaction Process cluster_2 Product reactant1 This compound (C₆H₁₁SiH₃) reaction Addition of Si-H across the double bond reactant1->reaction reactant2 Unsaturated Substrate (e.g., Alkene) reactant2->reaction catalyst Catalyst (e.g., Platinum-based) catalyst->reaction product Hydrosilylated Product (Alkylthis compound) reaction->product

Caption: Hydrosilylation reaction workflow.

Part 3: Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the fundamental properties of this compound and for its synthesis.

Synthesis of this compound from Cyclohexyltrichlorosilane

Objective: To synthesize this compound by the reduction of cyclohexyltrichlorosilane using lithium aluminum hydride (LiAlH₄).

Materials:

  • Cyclohexyltrichlorosilane (C₆H₁₁SiCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distilled water

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and assembled while hot under a stream of nitrogen.

  • Anhydrous diethyl ether is added to the flask, followed by the cautious addition of a calculated amount of lithium aluminum hydride.

  • The mixture is stirred to form a uniform suspension.

  • A solution of cyclohexyltrichlorosilane in anhydrous diethyl ether is prepared and placed in the dropping funnel.

  • The cyclohexyltrichlorosilane solution is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to ensure the reaction goes to completion.

  • The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of distilled water, followed by dilute hydrochloric acid.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by distillation at atmospheric pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-distillation or Thiele tube method, especially if only a small amount of the purified product is available.

Spectroscopic Analysis
  • NMR Spectroscopy: A sample of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ²⁹Si NMR spectra are then acquired.

  • IR Spectroscopy: A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, and the IR spectrum is recorded.

  • Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) to ensure purity. Electron ionization (EI) is a common method for such molecules.

Part 4: Safety and Handling

This compound and its derivatives require careful handling due to their reactivity and potential hazards.

  • Cyclohexyltrichlorosilane: This compound is corrosive and reacts violently with water, releasing hydrogen chloride gas.[2][12] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also combustible.[2]

  • This compound (Parent Compound): As a hydrosilane, it is expected to be flammable and may react with moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • General Precautions: Avoid contact with skin and eyes. In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it can react with these compounds.

Conclusion

This compound and its derivatives are valuable compounds with a range of applications stemming from the reactivity of the silicon center. This guide has provided a detailed overview of their fundamental physical and chemical properties, methods for their synthesis and characterization, and important safety considerations. For professionals in drug discovery, the cyclohexylsilyl moiety represents a potential building block for creating novel chemical entities with tailored properties. Further research into the specific properties and reactivity of the parent this compound is warranted to fully explore its potential in synthetic and materials chemistry.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Cyclohexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to cyclohexylsilane, detailing the underlying reaction mechanisms, experimental protocols, and a comparative analysis of the methodologies. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, where silicon-containing moieties are of increasing interest.

Introduction to this compound

This compound is an organosilicon compound with a cyclohexyl group attached to a silicon atom. Its unique physicochemical properties, including lipophilicity and metabolic stability, make it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound can be achieved through several key methodologies, each with distinct advantages and limitations. This guide will focus on the three primary synthetic pathways: Grignard reactions, hydrosilylation, and the reduction of cyclohexylchlorosilanes.

Synthetic Methodologies

The synthesis of this compound primarily relies on three well-established chemical transformations. The selection of a particular method often depends on factors such as the availability of starting materials, desired scale, and required purity of the final product.

Grignard Reaction

The Grignard reaction offers a classic and versatile approach for forming carbon-silicon bonds. This method involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with a suitable silicon electrophile, such as a chlorosilane or an alkoxysilane.

Reaction Scheme:

C₆H₁₁MgX + R₃SiCl → C₆H₁₁SiR₃ + MgXCl (where X = Cl, Br; R can be H, alkyl, or alkoxy)

The choice of solvent is crucial, with tetrahydrofuran (THF) generally being preferred over diethyl ether due to its higher boiling point and better solvating ability for the Grignard reagent, which can lead to faster reaction rates.[1][2] The reaction can be performed using different protocols, such as the "normal addition" (silane added to Grignard reagent) or "reverse addition" (Grignard reagent added to silane), to control the degree of substitution.[3]

Hydrosilylation of Cyclohexene

Hydrosilylation is an atom-economical addition reaction where a silicon-hydride bond adds across the double bond of cyclohexene. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆ in isopropanol) or Karstedt's catalyst.[4][5]

Reaction Scheme:

C₆H₁₀ + HSiR₃ → C₆H₁₁SiR₃ (catalyzed by a transition metal complex)

The reaction generally proceeds with anti-Markovnikov selectivity, yielding the this compound product. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.

Reduction of Cyclohexylchlorosilanes

This method involves the reduction of a pre-formed cyclohexylchlorosilane, such as cyclohexyltrichlorosilane, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This two-step approach first requires the synthesis of the chlorosilane precursor, which can be achieved through methods like the hydrosilylation of cyclohexene with trichlorosilane.

Reaction Scheme:

C₆H₁₁SiCl₃ + 3 LiAlH₄ → C₆H₁₁SiH₃ + 3 LiCl + 3 AlH₃

This method is particularly useful for preparing this compound (C₆H₁₁SiH₃) where the silicon atom is bonded to hydrogens. The reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or THF, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[1]

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting potential side products.

Grignard Reaction Mechanism

The reaction of a Grignard reagent with a chlorosilane is a nucleophilic substitution at the silicon center. The carbon atom of the cyclohexyl Grignard reagent, which is polarized to be nucleophilic, attacks the electrophilic silicon atom of the chlorosilane. The reaction proceeds through a four-centered transition state, leading to the formation of the C-Si bond and the magnesium halide salt.

cluster_grignard Grignard Reaction Mechanism C6H11MgX C₆H₁₁δ⁻-Mgδ⁺X TransitionState Transition State C6H11MgX->TransitionState Nucleophilic Attack SiCl4 Cl₃Si-Cl SiCl4->TransitionState Product C₆H₁₁SiCl₃ + MgXCl TransitionState->Product

Caption: Mechanism of the Grignard reaction.

Hydrosilylation: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4][6][7] It involves a series of steps within a catalytic cycle:

  • Oxidative Addition: The hydrosilane (e.g., HSiCl₃) undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

  • Olefin Coordination: Cyclohexene coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated cyclohexene inserts into the Pt-H bond (or less commonly, the Pt-Si bond in the modified Chalk-Harrod mechanism), forming a platinum(II) cyclohexyl-silyl complex.[5]

  • Reductive Elimination: The final this compound product is released through reductive elimination, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle.

cluster_chalk_harrod Chalk-Harrod Mechanism Pt0 Pt(0) Catalyst OxAdd Oxidative Addition (HSiR₃) Pt0->OxAdd PtII_HSiR3 H-Pt(II)-SiR₃ OxAdd->PtII_HSiR3 Coord Cyclohexene Coordination PtII_HSiR3->Coord PtII_Olefin H-Pt(II)(C₆H₁₀)-SiR₃ Coord->PtII_Olefin Insertion Migratory Insertion PtII_Olefin->Insertion PtII_Alkyl (C₆H₁₁)-Pt(II)-SiR₃ Insertion->PtII_Alkyl RedElim Reductive Elimination PtII_Alkyl->RedElim RedElim->Pt0 Catalyst Regeneration Product C₆H₁₁SiR₃ RedElim->Product

Caption: The Chalk-Harrod catalytic cycle.

Reduction of Chlorosilanes with LiAlH₄

The reduction of a cyclohexylchlorosilane with lithium aluminum hydride proceeds via nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic silicon atom.[2][8] This is a stepwise process where each of the four hydride ions from LiAlH₄ can reduce a Si-Cl bond.

  • Nucleophilic Attack: A hydride ion from [AlH₄]⁻ attacks the silicon atom of the cyclohexyltrichlorosilane, displacing a chloride ion.

  • Intermediate Formation: An intermediate aluminum-hydride-silane complex is formed.

  • Successive Reductions: The process repeats until all chlorine atoms are replaced by hydrogen atoms.

  • Work-up: A careful aqueous work-up is required to quench the excess LiAlH₄ and hydrolyze the aluminum salts to liberate the final this compound product.[1]

cluster_reduction LiAlH₄ Reduction Mechanism C6H11SiCl3 C₆H₁₁SiCl₃ Step1 Nucleophilic Attack (H⁻) C6H11SiCl3->Step1 LiAlH4 Li⁺[AlH₄]⁻ LiAlH4->Step1 Intermediate1 C₆H₁₁SiHCl₂ Step1->Intermediate1 Step2 Repeat H⁻ Attack Intermediate1->Step2 Intermediate2 C₆H₁₁SiH₂Cl Step2->Intermediate2 Step3 Repeat H⁻ Attack Intermediate2->Step3 Product C₆H₁₁SiH₃ Step3->Product Workup Aqueous Work-up Product->Workup cluster_workflow Synthesis Method Selection Workflow Start Desired this compound Derivative? Is_SiH Si-H bonds required? Start->Is_SiH Grignard_or_Hydro Grignard or Hydrosilylation Is_SiH->Grignard_or_Hydro No Reduction Reduction of Chlorosilane Is_SiH->Reduction Yes Scale Scale of Reaction? Grignard_or_Hydro->Scale Industrial Industrial Scale Scale->Industrial Large Lab Lab Scale Scale->Lab Small Starting_Material Available Starting Material? Industrial->Starting_Material Consider cost Lab->Starting_Material Consider convenience Cyclohexyl_Halide Cyclohexyl Halide Starting_Material->Cyclohexyl_Halide Grignard Cyclohexene Cyclohexene Starting_Material->Cyclohexene Hydrosilylation

References

Spectroscopic data of Cyclohexylsilane (NMR, FT-IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexylsilane, a key organosilane compound. The information presented herein is essential for the characterization and analysis of this molecule in various research and development applications, including its potential use as a carbon bioisostere in medicinal chemistry. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. The predicted chemical shifts are influenced by the electron-donating nature of the silyl group and the geometry of the cyclohexyl ring.

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹HSi-H~3.5 - 4.0mThe chemical shift of protons directly attached to silicon can vary.
¹HC1-H~0.5 - 1.0mProton at the carbon attached to the silyl group.
¹HC2-H, C6-H (axial)~1.1 - 1.3m
¹HC2-H, C6-H (equatorial)~1.6 - 1.8m
¹HC3-H, C5-H (axial)~1.1 - 1.3m
¹HC3-H, C5-H (equatorial)~1.6 - 1.8m
¹HC4-H (axial)~1.1 - 1.3m
¹HC4-H (equatorial)~1.6 - 1.8m
¹³CC1~25 - 30Carbon directly attached to silicon.
¹³CC2, C6~27 - 32
¹³CC3, C5~26 - 31
¹³CC4~25 - 30

Note: Predicted values are based on data for compounds such as cyclohexylmethylsilane and general trends in alkylsilane NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Predicted FT-IR Vibrational Frequencies

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational modes include the Si-H stretch and various C-H and Si-C vibrations.[1][2]

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Si-H stretch2100 - 2200Strong
C-H stretch (cyclohexyl)2850 - 2950Strong
CH₂ scissoring~1450Medium
Si-C stretch800 - 1250Medium-Strong
C-C stretch (ring)1000 - 1200Medium
Si-H bend800 - 950Medium-Strong
Table 3: Predicted Mass Spectrometry Fragmentation

Mass spectrometry of silanes often shows characteristic fragmentation patterns, including the loss of alkyl groups and rearrangements. The molecular ion peak for some silanes can be weak or absent.[3]

m/z Predicted Fragment Notes
114[C₆H₁₃SiH]⁺Molecular Ion (M⁺)
113[C₆H₁₂SiH]⁺Loss of H
85[SiH₃]⁺ + C₆H₁₀Fragmentation of the cyclohexyl ring
83[C₆H₁₁]⁺Loss of SiH₃
55[C₄H₇]⁺Further fragmentation of the cyclohexyl ring
29[SiH]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound and similar organosilane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer Frequency : 400 MHz or higher for better resolution.

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on the sample concentration.

    • Referencing : Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer Frequency : 100 MHz or higher.

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 128 or more, as ¹³C has a low natural abundance.

    • Referencing : Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin liquid film.

  • Instrument Parameters :

    • Spectrometer : A standard FT-IR spectrometer.

    • Scan Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background : A background spectrum of the clean salt plates should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction :

    • For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

    • Inject a dilute solution of the sample (e.g., in dichloromethane or hexane) into the GC inlet.

  • Gas Chromatography (GC) Parameters :

    • Column : A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometry (MS) Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 20 - 300.

    • Ion Source Temperature : 230 °C.

    • Interface Temperature : 280 °C.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

SpectroscopicAnalysis cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry This compound This compound HNMR ¹H NMR This compound->HNMR Proton Environment CNMR ¹³C NMR This compound->CNMR Carbon Skeleton IR FT-IR This compound->IR Functional Groups MassSpec Mass Spec This compound->MassSpec Molecular Weight & Fragmentation

Caption: Relationship between spectroscopic techniques and structural information.

ExperimentalWorkflow start Sample Preparation nmr NMR Analysis start->nmr ftir FT-IR Analysis start->ftir ms MS Analysis start->ms data Data Processing & Interpretation nmr->data ftir->data ms->data

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Cyclohexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylsilane and its derivatives are valuable reagents in organic synthesis and materials science. However, their utility is matched by a set of health and safety considerations that demand rigorous adherence to proper handling protocols. This technical guide provides an in-depth overview of the health and safety aspects of this compound compounds, with a focus on providing researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively.

Physicochemical and Hazard Profile

PropertyCyclohexyl(dimethoxy)methylsilaneCyclohexyltrimethoxysilaneCyclohexane (for comparison)
CAS Number 17865-32-6Not specified in results110-82-7
Physical State LiquidLiquidLiquid
Boiling Point 201 °C / 393.8 °FNo data available80.7 °C / 177.3 °F[1]
Flash Point 66 °C / 150.8 °FCombustible liquid-20 °C / -4 °F[1][2]
Melting Point -72 °C / -97.6 °FNo data available4 - 7 °C / 39 - 45 °F[1]
Lower Explosive Limit No data availableNo data available1.2 - 1.3%[1][2]
Upper Explosive Limit No data availableNo data available8.3 - 8.4%[1][2]
Autoignition Temp. No data availableNo data available260 °C / 500 °F[1]
Vapor Density No data available> 1 (Air = 1)2.9 (Air = 1)
Specific Gravity No data availableNo data available0.779 @ 25 °C[1]

Health and Safety Hazards

The primary hazards associated with this compound derivatives stem from their reactivity, particularly with moisture, and their potential for causing skin and eye irritation. Inhalation of vapors may also lead to respiratory tract irritation.

cluster_hazards Key Health & Safety Hazards reactivity Reactivity hydrolysis Reacts with Water/Moisture reactivity->hydrolysis incompatible_materials Incompatible Materials (Oxidizers, Acids, Alcohols) reactivity->incompatible_materials health_hazards Health Hazards skin_irritation Skin Irritation health_hazards->skin_irritation eye_irritation Serious Eye Irritation health_hazards->eye_irritation inhalation_risks Respiratory Tract Irritation health_hazards->inhalation_risks flammability Flammability combustible_liquid Combustible Liquid flammability->combustible_liquid ignition_sources Avoid Heat, Sparks, Flames flammability->ignition_sources cluster_workflow Safe Handling Workflow for Cyclohexylsilanes cluster_prep cluster_handling cluster_storage cluster_waste cluster_emergency prep 1. Preparation & Risk Assessment handling 2. Handling & Use prep->handling Proceed with caution prep_sds Review SDS prep->prep_sds prep_ppe Select appropriate PPE prep->prep_ppe prep_ventilation Ensure proper ventilation prep->prep_ventilation storage 3. Storage handling->storage After use emergency 5. Emergency Response handling->emergency In case of incident handling_fumehood Work in a fume hood handling->handling_fumehood handling_ignition Avoid ignition sources handling->handling_ignition handling_moisture Exclude moisture handling->handling_moisture waste 4. Waste Disposal storage->waste For disposal storage_container Tightly closed container storage->storage_container storage_location Cool, dry, well-ventilated area storage->storage_location storage_compat Away from incompatible materials storage->storage_compat waste_regs Follow local regulations waste->waste_regs waste_container Approved waste container waste->waste_container emergency_spill Spill response emergency->emergency_spill emergency_fire Firefighting measures emergency->emergency_fire emergency_firstaid First aid emergency->emergency_firstaid

References

Cyclohexylsilane Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characteristics, and potential therapeutic applications of cyclohexylsilane derivatives.

Introduction

This compound derivatives represent a unique class of organosilicon compounds characterized by the presence of a cyclohexane ring bonded to a silicon atom. This structural motif imparts a combination of properties, including lipophilicity from the cyclohexyl group and the potential for diverse functionalization at the silicon center, making them intriguing candidates for investigation in medicinal chemistry and materials science. The silicon atom, being larger and more electropositive than carbon, can influence the physicochemical and biological properties of a molecule, such as bond angles, bond lengths, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound derivatives, detailing their synthesis, physicochemical properties, and emerging applications in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established organometallic and hydrosilylation reactions. The choice of synthetic route is primarily dictated by the desired substitution pattern on the silicon atom and the cyclohexane ring.

Grignard Reaction

A common and versatile method for the synthesis of cyclohexylsilanes is the Grignard reaction. This involves the reaction of a cyclohexylmagnesium halide (the Grignard reagent) with a silicon halide, such as silicon tetrachloride or a trialkoxysilane. The number of cyclohexyl groups attached to the silicon can be controlled by the stoichiometry of the reactants.

Experimental Protocol: Synthesis of Dichlorodithis compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Chlorocyclohexane

  • Silicon tetrachloride (SiCl₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of chlorocyclohexane in dry diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Silicon Tetrachloride: The freshly prepared cyclohexylmagnesium chloride solution is cooled in an ice bath. A solution of silicon tetrachloride in dry diethyl ether is then added dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield dichlorodithis compound.

Diagram of the Grignard Reaction Workflow:

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Silicon Source cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard Cyclohexylmagnesium Chloride Mg->Grignard Reaction Initiation I2 Iodine (catalyst) I2->Mg CyclohexylCl Chlorocyclohexane in Dry Ether CyclohexylCl->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix SiCl4 Silicon Tetrachloride in Dry Ether SiCl4->ReactionMix Quench Quenching (NH4Cl aq.) ReactionMix->Quench Extraction Extraction & Washing Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Dichlorodithis compound Distillation->Product

Caption: Workflow for the synthesis of dichlorodithis compound.

Hydrosilylation

Hydrosilylation is another powerful method for the synthesis of this compound derivatives, particularly for introducing functional groups onto the cyclohexane ring. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's catalyst.

Experimental Protocol: Hydrosilylation of 1-Vinylcyclohexene with Triethoxysilane

Materials:

  • 1-Vinylcyclohexene

  • Triethoxysilane

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

  • Anhydrous toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask is charged with 1-vinylcyclohexene and anhydrous toluene under an inert atmosphere.

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the stirred solution.

  • Hydrosilylation: Triethoxysilane is added dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically purified directly by vacuum distillation to remove the solvent and any unreacted starting materials, yielding the functionalized this compound derivative.

Diagram of the Hydrosilylation Workflow:

G cluster_reaction Hydrosilylation Reaction cluster_purification Purification Alkene 1-Vinylcyclohexene in Toluene ReactionMix Reaction Mixture Alkene->ReactionMix Silane Triethoxysilane Silane->ReactionMix Catalyst Karstedt's Catalyst Catalyst->ReactionMix Distillation Vacuum Distillation ReactionMix->Distillation Product Functionalized this compound Distillation->Product

Caption: General workflow for hydrosilylation synthesis.

Physicochemical Properties

The physicochemical properties of this compound derivatives are influenced by the nature and number of substituents on both the cyclohexane ring and the silicon atom. The incorporation of the bulky and lipophilic cyclohexyl group generally increases the molecular weight and lipophilicity of the molecule.

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Cyclohexyl(hexyl)silaneC₁₂H₂₆Si198.42-
Cyclohexyl(dipropyl)silaneC₁₂H₂₆Si198.42-
Butoxy(cyclohexyl)silaneC₁₀H₂₂OSi186.37-
Cyclohexyl(trimethoxy)silaneC₉H₂₀O₃Si204.34217
CyclohexylmethyldimethoxysilaneC₉H₂₀O₂Si188.34-

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectra of cyclohexylsilanes typically show complex multiplets in the aliphatic region (δ 0.5-2.0 ppm) corresponding to the protons of the cyclohexane ring. Protons on carbons attached to the silicon atom are generally shifted slightly upfield.

  • ¹³C NMR: The carbon NMR spectra provide distinct signals for the carbons of the cyclohexyl ring. The carbon atom directly bonded to the silicon atom (ipso-carbon) shows a characteristic chemical shift.

  • ²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon nucleus is highly sensitive to its electronic environment, providing valuable information about the substituents attached to it.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the this compound derivatives, confirming their identity.

Applications in Drug Development

The unique properties of organosilicon compounds have led to their exploration in drug discovery. The replacement of a carbon atom with a silicon atom (a "sila-substitution") can modulate a drug's pharmacokinetic and pharmacodynamic properties.

Potential as Anticancer Agents

While specific studies on the anticancer activity of this compound derivatives are limited, the broader class of organosilicon compounds has shown promise. The increased lipophilicity imparted by the cyclohexyl group could potentially enhance the ability of these compounds to cross cell membranes. Further research is warranted to explore the cytotoxicity of various functionalized this compound derivatives against different cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Non-cancerous cell line (e.g., MCF-10A) for selectivity assessment

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Assay: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Diagram of a Potential Signaling Pathway for Anticancer Activity:

G cluster_pathway Hypothetical Anticancer Signaling Pathway Drug This compound Derivative Target Cellular Target (e.g., Enzyme, Receptor) Drug->Target Binding/Inhibition Pathway Downstream Signaling Cascade Target->Pathway Modulation Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Activation Proliferation Cell Proliferation Pathway->Proliferation Inhibition

Caption: Hypothetical pathway of anticancer drug action.

Potential as Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease.[1] They work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition, in the brain.[1] The structural features of some this compound derivatives could potentially allow them to interact with the active site of acetylcholinesterase (AChE). The development of novel cholinesterase inhibitors is an active area of research.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the acetylcholinesterase inhibitory activity of this compound derivatives.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • This compound derivatives

  • A known AChE inhibitor as a positive control (e.g., donepezil)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, a buffered solution of AChE is mixed with the test compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period.

  • Reaction Initiation: The reaction is initiated by the addition of DTNB and ATCI.

  • Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this color change is measured spectrophotometrically over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Directions

This compound derivatives are a class of compounds with significant potential for further exploration in both materials science and drug discovery. Their synthesis is achievable through well-established chemical reactions, allowing for the generation of a diverse library of compounds with varying functionalities. While current data on their physicochemical and biological properties is limited, the foundational knowledge of organosilicon chemistry suggests that these compounds could offer unique advantages in the development of new therapeutic agents. Future research should focus on the systematic synthesis and characterization of a broader range of this compound derivatives, followed by comprehensive biological screening to identify lead compounds for further development as anticancer agents, cholinesterase inhibitors, or for other therapeutic applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on the exploration of this promising class of molecules.

References

Theoretical Investigations and Molecular Modeling of Cyclohexylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of cyclohexylsilane. It covers the molecule's structural properties, conformational analysis, spectroscopic signatures, and potential reaction pathways. This document synthesizes experimental data with computational chemistry methodologies to offer a detailed understanding of this compound at a molecular level. All quantitative data is presented in structured tables, and detailed experimental and computational protocols are provided. Visualizations of key concepts are rendered using Graphviz to facilitate a deeper understanding of the underlying principles.

Introduction

This compound (C₆H₁₁SiH₃) is an organosilicon compound of interest due to the presence of the flexible cyclohexyl ring directly bonded to a silyl group. This substitution influences the conformational preferences and reactivity of the cyclohexane ring. Understanding the structural and electronic properties of this compound is crucial for its potential applications in materials science and as a building block in organic synthesis. Theoretical studies and molecular modeling provide invaluable insights into these properties, complementing experimental investigations.

This guide delves into the conformational landscape of this compound, its geometric parameters as determined by experimental and computational methods, and its predicted spectroscopic characteristics. Furthermore, a plausible synthetic route and a discussion on its thermal decomposition are presented.

Molecular Structure and Conformational Analysis

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. The silyl group (-SiH₃) can occupy either an axial or an equatorial position, leading to two distinct conformers in equilibrium.

Conformational Equilibrium

Computational and experimental studies have shown that the equatorial conformer of this compound is more stable than the axial conformer. This preference is attributed to the steric hindrance between the axial silyl group and the syn-axial hydrogen atoms on the cyclohexane ring. The energy difference between the two conformers is a key parameter in understanding the conformational dynamics of the molecule.

  • Computational Workflow for Conformational Analysis

    A typical workflow for the computational analysis of this compound's conformations involves geometry optimization of both axial and equatorial conformers, followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain thermodynamic data.

    G A Initial 3D Structures (Axial and Equatorial) B Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minima (No Imaginary Frequencies) C->D E Calculation of Thermodynamic Properties (Gibbs Free Energy, Enthalpy) C->E F Determination of Relative Stability and Conformational Energy Difference E->F

    Caption: Workflow for conformational analysis of this compound.

Geometric Parameters

The geometric parameters of the equatorial and axial conformers of this compound have been determined experimentally using gas-phase electron diffraction. These experimental values provide a benchmark for computational methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional, have been shown to provide results in good agreement with experimental data for related silane compounds.

Table 1: Experimental Geometric Parameters of this compound from Gas-Phase Electron Diffraction

ParameterEquatorial ConformerAxial Conformer
Bond Lengths (Å)
Si-C1.880 ± 0.0061.880 (assumed)
C-C (avg)1.538 ± 0.0021.538 (assumed)
Si-H1.485 (assumed)1.485 (assumed)
C-H (avg)1.115 (assumed)1.115 (assumed)
Bond Angles (deg)
∠C-Si-CN/AN/A
∠Si-C-C110.8 ± 0.5110.8 (assumed)
∠C-C-C (avg)111.3 ± 0.2111.3 (assumed)
Dihedral Angles (deg)
C-C-C-C (avg)55.9 ± 0.455.9 (assumed)

Data sourced from gas-phase electron diffraction studies.

Spectroscopic Properties

The vibrational and nuclear magnetic resonance (NMR) spectra of this compound are key identifiers and provide detailed information about its structure and bonding.

Vibrational Frequencies

The vibrational spectrum of this compound can be predicted with reasonable accuracy using DFT calculations. The B3LYP functional combined with a triple-zeta basis set, such as 6-311+G(d,p), is a common choice for such calculations. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Equatorial this compound (Selected Modes)

Vibrational ModeUnscaled Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
Si-H stretch (sym)22102113
Si-H stretch (asym)22252127
C-H stretch (avg)30502916
CH₂ scissor14501386
SiH₃ deformation950908
C-Si stretch780745

Frequencies predicted using DFT B3LYP/6-311+G(d,p) level of theory. Scaled frequencies use a factor of 0.956.

NMR Chemical Shifts

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The B3LYP functional and the 6-311+G(d,p) basis set are commonly employed for this purpose[1][2]. The calculated shielding constants are then referenced to a standard, typically tetramethylsilane (TMS), to obtain chemical shifts.

Table 3: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (ppm) for Equatorial this compound

NucleusPredicted Chemical Shift (ppm)
¹H NMR
Si-H3.5 - 4.0
C-H (cyclohexyl)0.8 - 1.8
¹³C NMR
C₁ (ipso)~25
C₂, C₆~30
C₃, C₅~27
C₄~26
²⁹Si NMR
Si-30 to -40

Chemical shifts predicted based on GIAO calculations at the B3LYP/6-311+G(d,p) level of theory, referenced to TMS.

Potential Energy Surface and Reactivity

Chair-Boat Interconversion

The cyclohexane ring can undergo a "ring flip" to interconvert between the two chair conformations, passing through higher-energy boat and twist-boat intermediates. The potential energy surface (PES) for this process can be mapped out using computational methods to determine the energy barriers for these conformational changes.

G Chair_Eq Chair (Equatorial) TS1 Half-Chair (TS) Chair_Eq->TS1 ΔG‡ ≈ 10 kcal/mol TS1->Chair_Eq Twist_Boat Twist-Boat TS1->Twist_Boat Twist_Boat->TS1 Boat Boat (TS) Twist_Boat->Boat Twist_Boat->Boat TS2 Half-Chair (TS) Twist_Boat->TS2 Boat->Twist_Boat Boat->Twist_Boat TS2->Twist_Boat Chair_Ax Chair (Axial) TS2->Chair_Ax Chair_Ax->TS2 G A This compound B Homolytic Cleavage (Si-C or C-C) A->B Initiation C Radical Intermediates (e.g., Cyclohexyl•, •SiH₃) B->C D Hydrogen Abstraction C->D Propagation E β-Scission C->E Propagation F Stable Products (e.g., Cyclohexane, Silane, Alkenes) D->F E->F

References

A Technical Guide to Cyclohexylsilanes: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of cyclohexylsilane and its derivatives, focusing on their chemical identifiers, physicochemical properties, synthesis protocols, and key applications relevant to research and drug development. While the parent compound, this compound (C6H11SiH3), is not widely documented, a number of its derivatives are of significant industrial and scientific interest. This guide will focus on the most prominent of these, including cyclohexyltrichlorosilane, cyclohexyl(dimethoxy)methylsilane, and cyclohexyltrimethoxysilane.

Core Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and physicochemical properties of several common this compound derivatives. This information is crucial for substance identification, safety assessments, and experimental design.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PubChem CID
Cyclohexyltrichlorosilane98-12-4[1][2][3]C6H11Cl3Si[1][2]217.60[1][2]60987[1]
Cyclohexyl(dimethoxy)methylsilane17865-32-6[4]C9H20O2Si[4]188.34[4]569301[4]
Cyclohexyltrimethoxysilane17865-54-2[5]C9H20O3Si[5]204.34[5]10998130[5]
Cyclohexyl(triethyl)silaneNot AvailableC12H26Si[6]198.42[6]11984292[6]
Cyclohexyltriethoxysilane18151-84-3[7]C12H26O3Si[7]246.42[7]15653995[7]
Cyclohexylmethyl(dimethoxy)silaneNot AvailableC9H20O2Si[8]188.34[8]3084281[8]
Cyclohexasilane291-59-8[9]Si6168.51[9]5479803[9]

Experimental Protocols

A common method for the synthesis of alkyl cycloalkyl dialkoxysilanes, such as methyl cyclohexyl dimethoxysilane, is through a Grignard reaction. The following protocol is a generalized procedure based on established methodologies.

Synthesis of Methyl Cyclohexyl Dimethoxysilane via Grignard Reaction

Materials:

  • Methyl trimethoxysilane

  • Cyclohexyl chloride

  • Magnesium metal

  • Toluene (anhydrous)

  • Iodine (catalyst)

Procedure:

  • In a dry, nitrogen-purged reactor equipped with a stirrer, condenser, and dropping funnel, charge with magnesium metal.

  • Add a solution of methyl trimethoxysilane in toluene to the reactor.

  • Slowly add a portion of cyclohexyl chloride to initiate the Grignard reaction. The reaction can be initiated by the addition of a few crystals of iodine.

  • Once the reaction has started, add the remaining cyclohexyl chloride dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and filter to remove the magnesium salts.

  • The filtrate, containing the desired methyl cyclohexyl dimethoxysilane, can be purified by fractional distillation under reduced pressure.

Logical and Experimental Workflows

The following diagrams illustrate key processes involving cyclohexylsilanes, from their synthesis to their application in surface modification.

Synthesis_of_Methyl_Cyclohexyl_Dimethoxysilane reagents Starting Materials: - Methyl trimethoxysilane - Cyclohexyl chloride - Magnesium grignard Grignard Reagent Formation reagents->grignard Initiation with Iodine reaction Reaction with Methyl trimethoxysilane reagents->reaction grignard->reaction workup Reaction Work-up (Filtration) reaction->workup purification Purification (Distillation) workup->purification product Product: Methyl Cyclohexyl Dimethoxysilane purification->product

Synthesis of Methyl Cyclohexyl Dimethoxysilane

Surface_Modification_Workflow substrate Substrate with Hydroxyl Groups (e.g., Biomedical Implant) condensation Condensation Reaction with Substrate substrate->condensation silane Cyclohexyltrichlorosilane Solution hydrolysis Hydrolysis of Chlorosilane to Silanol silane->hydrolysis hydrolysis->condensation curing Curing (Heat/Moisture) to form Siloxane Bonds condensation->curing modified_surface Hydrophobic Modified Surface curing->modified_surface

Surface Modification using Cyclohexyltrichlorosilane

Applications in Research and Drug Development

This compound derivatives are versatile compounds with a range of applications that are highly relevant to the pharmaceutical and biomedical fields.

  • Surface Modification: As illustrated in the workflow diagram, cyclohexylsilanes, particularly trichloro- and trialkoxy- derivatives, are widely used to modify the surfaces of materials.[2] In the context of drug development, this can be applied to:

    • Biomedical Implants and Devices: Creating hydrophobic surfaces to reduce biofouling and improve biocompatibility.

    • Drug Delivery Systems: Modifying the surface of nanoparticles or other drug carriers to control drug release kinetics and improve targeting.

    • Diagnostic Tools: Functionalizing the surface of biosensors and microarrays.

  • Chromatography and Separation Science: Cyclohexyl-functionalized silica is used as a stationary phase in high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). The cyclohexyl group provides a unique selectivity for the separation of nonpolar and moderately polar analytes, which is critical for the purification of drug candidates and the analysis of biological samples.

  • Synthetic Chemistry: Cyclohexylsilanes can serve as intermediates in the synthesis of more complex organosilicon compounds and as protecting groups in organic synthesis. Their specific steric and electronic properties can be leveraged to control the stereochemistry of reactions, an essential aspect of synthesizing chiral drug molecules.

References

The Si-H Bond in Cyclohexylsilane: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylsilane, a member of the organosilane family, possesses a silicon-hydrogen (Si-H) bond that is a key locus of reactivity. Understanding the behavior of this functional group is crucial for its application in organic synthesis, materials science, and pharmaceutical development. The Si-H bond's moderate polarity, with silicon being more electropositive than hydrogen, and its relatively low bond dissociation energy, make it susceptible to a variety of transformations. This technical guide provides an in-depth analysis of the reactivity of the Si-H bond in this compound, focusing on three primary reaction types: hydrosilylation, oxidation, and halogenation. This document summarizes available quantitative data, presents detailed experimental protocols for analogous reactions, and visualizes key mechanistic pathways to provide a comprehensive resource for researchers.

Note on Data: Direct quantitative kinetic and thermodynamic data for this compound is limited in publicly accessible literature. Therefore, where specific data for this compound is unavailable, data for closely related secondary alkylsilanes or general data for the reaction class is provided as a reasonable approximation.

Core Reactivity of the Si-H Bond

The reactivity of the Si-H bond in this compound is governed by several factors:

  • Polarity: The difference in electronegativity between silicon (1.90) and hydrogen (2.20) results in a polarized bond with a partial positive charge on silicon and a partial negative charge on hydrogen (hydridic character). This polarity dictates its susceptibility to attack by both electrophiles and nucleophiles.

  • Bond Dissociation Energy (BDE): The Si-H bond is weaker than a typical C-H bond. The BDE for the Si-H bond in trialkylsilanes is generally in the range of 90-95 kcal/mol, making it amenable to homolytic cleavage to form a silyl radical.

  • Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of reagents to the silicon center, potentially influencing reaction rates compared to less hindered silanes.

Hydrosilylation: Formation of Si-C Bonds

Hydrosilylation is the addition of the Si-H bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. This reaction is a powerful and atom-economical method for forming stable silicon-carbon bonds.

Quantitative Data
ParameterTypical Value/RangeNotes
Reaction Time 0.5 - 4 hoursHighly dependent on catalyst, substrate, and temperature.
Temperature 25 - 100 °CLower temperatures are often possible with highly active catalysts.
Catalyst Loading 1 - 100 ppm (Pt)Karstedt's catalyst is highly efficient.
Yield > 95%Generally a high-yielding reaction.
Regioselectivity Anti-MarkovnikovThe silicon atom adds to the less substituted carbon of the double bond.
Experimental Protocol: Hydrosilylation of 1-Octene with this compound (Analogous Protocol)

This protocol is adapted from procedures for the hydrosilylation of alkenes with alkylsilanes using Karstedt's catalyst.

Materials:

  • This compound

  • 1-Octene

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

  • To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1.0 eq) and anhydrous toluene.

  • Add this compound (1.1 eq) to the stirred solution.

  • Carefully add Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically exothermic.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Pt_SiH Oxidative Addition Intermediate Pt0->Pt_SiH Oxidative Addition of Si-H SiH_alkene This compound + Alkene SiH_alkene->Pt0 Reactants Pt_alkene Alkene Coordination Intermediate Pt_SiH->Pt_alkene Alkene Coordination Pt_insertion Migratory Insertion Intermediate Pt_alkene->Pt_insertion Migratory Insertion (Alkene into Pt-H) Pt_insertion->Pt0 Reductive Elimination Product Alkylsilane Product Pt_insertion->Product Product Release

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Workflow: Catalyst Screening

A typical workflow for screening catalysts for a hydrosilylation reaction is depicted below.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Stock Solutions (this compound, Alkene) add_reactants Add Alkene and This compound prep_reactants->add_reactants prep_catalysts Prepare Catalyst Stock Solutions add_catalyst Add Catalyst Solution prep_catalysts->add_catalyst reaction_setup Set up Parallel Reactions in Vials reaction_setup->add_reactants add_reactants->add_catalyst run_reaction Stir at Defined Temperature and Time add_catalyst->run_reaction quench Quench Reactions run_reaction->quench analyze Analyze by GC-MS or NMR for Conversion and Yield quench->analyze compare Compare Catalyst Performance analyze->compare

Caption: A general workflow for screening hydrosilylation catalysts.

Oxidation: Formation of Silanols

The Si-H bond can be oxidized to a silanol (Si-OH) group using various oxidizing agents. Silanols are important intermediates in silicone chemistry and can also serve as versatile functional handles in organic synthesis.

Quantitative Data
ParameterTypical Value/RangeNotes
Reaction Time 1 - 12 hoursCan vary significantly with the choice of oxidant.
Temperature 0 - 80 °CMilder conditions are often preferred to avoid over-oxidation.
Common Oxidants Peroxides, TEMPO/co-oxidant, KMnO₄The choice of oxidant affects selectivity.
Yield Variable (40-90%)Can be influenced by side reactions and over-oxidation.
Experimental Protocol: TEMPO-Mediated Oxidation of this compound (Analogous Protocol)

This protocol is a conceptual adaptation based on the TEMPO-mediated oxidation of alcohols. The direct oxidation of a Si-H bond to a silanol using TEMPO is less common than alcohol oxidation, but the principles of the catalytic cycle are analogous.

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate.

  • Add TEMPO (0.01 eq) and potassium bromide (0.1 eq) to the biphasic mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.2 eq) while stirring vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude cyclohexylsilanol can be purified by column chromatography.

Signaling Pathways and Experimental Workflows

Mechanism: TEMPO-Catalyzed Oxidation

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium species, which then oxidizes the Si-H bond.

TEMPO_Oxidation_Mechanism TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Si-H SiOH Cyclohexylsilanol (R₃Si-OH) Oxoammonium->SiOH Product Formation Hydroxylamine->TEMPO Re-oxidation CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO Oxidation SiH This compound (R₃Si-H) SiH->Oxoammonium

Caption: Catalytic cycle for TEMPO-mediated oxidation of a Si-H bond.

Halogenation: Formation of Halosilanes

The Si-H bond can be readily converted to a Si-X bond (where X is a halogen) through halogenation, typically via a free-radical mechanism.

Quantitative Data

Direct quantitative data for the free-radical halogenation of this compound is scarce. The reaction is generally rapid and highly exothermic, particularly with chlorine and bromine.

ParameterTypical Value/RangeNotes
Reaction Time < 1 hourOften very fast upon initiation.
Initiation UV light or radical initiator (e.g., AIBN)Required to start the chain reaction.
Reactivity Cl₂ > Br₂ > I₂Fluorine is generally too reactive.
Yield Variable (50-80%)Can be affected by multiple halogenations and side reactions.
Experimental Protocol: Free-Radical Chlorination of this compound (Analogous Protocol)

This protocol is adapted from the free-radical chlorination of cyclohexane.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂) as a source of chlorine radicals

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous benzene or carbon tetrachloride (use with extreme caution in a fume hood)

  • UV lamp or heat source

  • Apparatus for reflux

Procedure:

  • Set up a reflux apparatus with a dry round-bottom flask, condenser, and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts).

  • In the flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add AIBN (catalytic amount, e.g., 0.02 eq).

  • Slowly add sulfuryl chloride (1.0 eq) to the mixture.

  • Initiate the reaction by heating the mixture to reflux or by irradiating with a UV lamp.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous calcium chloride, and filter.

  • Remove the solvent by distillation. The resulting chlorothis compound can be purified by fractional distillation under reduced pressure.

Signaling Pathways and Experimental Workflows

Mechanism: Free-Radical Halogenation

The reaction proceeds via a classic radical chain mechanism involving initiation, propagation, and termination steps.

Radical_Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light or Heat SiH R₃Si-H Cl_rad->SiH Si_rad R₃Si• SiH->Si_rad H abstraction by Cl• Si_rad->Cl2 HCl HCl SiCl R₃Si-Cl Si_rad->SiCl Reaction with Cl₂ Cl_rad2 Cl• term1 Cl• + Cl• → Cl₂ term2 R₃Si• + Cl• → R₃Si-Cl term3 R₃Si• + R₃Si• → R₃Si-SiR₃

Caption: Free-radical chain mechanism for the chlorination of a Si-H bond.

Conclusion

The Si-H bond in this compound is a versatile functional group that participates in a range of important chemical transformations. Hydrosilylation offers an efficient route to C-Si bond formation, oxidation provides access to silanols, and halogenation yields halosilanes, all of which are valuable intermediates in synthesis. While specific quantitative data for this compound remains an area for further investigation, the general principles of silane reactivity, supported by analogous experimental protocols and well-established mechanistic pathways, provide a strong framework for researchers to utilize this compound in their work. The information and visualizations provided in this guide are intended to facilitate a deeper understanding and practical application of this compound chemistry.

Cyclohexylsilane: A Technical Guide to Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, purity grades, synthesis, and analysis of cyclohexylsilane (CAS No. 18162-96-4). This information is critical for researchers and professionals in drug development and other scientific fields who require high-purity organosilane compounds.

Commercial Availability

This compound is available from a select number of chemical suppliers specializing in fine and research chemicals. While specific purity grades are not always publicly listed and may require direct inquiry, the compound can be sourced for laboratory and development purposes. Below is a summary of known suppliers.

SupplierWebsiteCAS NumberNotes
HANGZHOU LEAP CHEM CO., LTD.echemi.com18162-96-4Listed as a trader of this compound. Purity and specifications should be confirmed upon inquiry.
EvitaChemevitachem.com18162-96-4Lists this compound as in stock.[1] Researchers should contact the supplier for detailed purity information.

Note: The availability and product specifications from chemical suppliers are subject to change. It is highly recommended to contact the suppliers directly to obtain the most current information, including technical data sheets (TDS) and certificates of analysis (CoA).

Purity Grades and Analysis

Analytical Methods for Purity Determination:

While specific analytical protocols for this compound are not widely published, standard methods for volatile organosilanes can be employed to assess its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for determining the purity of volatile compounds like this compound. It allows for the separation of the main component from impurities and their subsequent identification by mass spectrometry. The choice of column and temperature program would need to be optimized for the specific volatility of this compound. Several studies have demonstrated the use of GC-MS for the analysis of other silane compounds, indicating its applicability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities. For silanes, ²⁹Si NMR can provide valuable information about the silicon environment and the presence of any siloxane or other silicon-containing impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in this compound, such as the Si-H bond, which has a distinctive stretching frequency.

Experimental Protocols

Representative Synthesis of this compound:

A common method for the synthesis of this compound involves the reduction of a corresponding halosilane precursor. The following protocol is based on a documented synthesis route.

Reaction: C₆H₁₁SiCl₃ + 3 LiAlH₄ → C₆H₁₁SiH₃ + 3 LiCl + 3 AlH₃

Materials:

  • Cyclohexyltrichlorosilane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of cyclohexyltrichlorosilane in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

  • The flask is cooled in an ice bath.

  • A solution of lithium aluminum hydride in anhydrous diethyl ether is slowly added to the stirred solution of cyclohexyltrichlorosilane via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate or by following established procedures for quenching LiAlH₄ reactions.

  • The resulting mixture is filtered to remove the inorganic salts.

  • The ethereal solution is then carefully distilled to isolate the this compound product. Due to the sensitivity of the Si-H bond, distillation should be performed under reduced pressure and at a moderate temperature.

Purity Verification Workflow:

The following diagram illustrates a logical workflow for researchers to source and verify the purity of this compound for experimental use.

G cluster_sourcing Sourcing cluster_verification Purity Verification supplier_identification Identify Potential Suppliers inquiry Inquire for TDS & CoA supplier_identification->inquiry Request Purity Data procurement Procure this compound inquiry->procurement Select Supplier preliminary_check Visual & Physical Check procurement->preliminary_check Receive Shipment analytical_testing Analytical Testing (GC-MS, NMR) preliminary_check->analytical_testing If Passes data_analysis Analyze Purity Data analytical_testing->data_analysis Generate Spectra/Chromatograms acceptance Accept or Reject Batch data_analysis->acceptance Compare to Specifications acceptance->procurement If Rejected experimental_use Proceed to Experiment acceptance->experimental_use If Accepted

Caption: Workflow for Sourcing and Purity Verification of this compound.

References

Methodological & Application

Application Note: Hydrophobic Surface Modification of Silica with Cyclohexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of silica particles to impart hydrophobicity is a critical process in various scientific and industrial applications, including drug delivery, chromatography, and the development of advanced materials. The inherently hydrophilic nature of silica, due to the presence of surface silanol groups (Si-OH), can be undesirable for applications requiring dispersion in non-polar media or controlled interactions with hydrophobic molecules. Chemical modification with organosilanes is a widely employed and effective method to tune the surface properties of silica from hydrophilic to hydrophobic.

This application note details the use of cyclohexylsilane, specifically cyclohexyltrimethoxysilane, for the hydrophobic surface modification of silica nanoparticles. The bulky, non-polar cyclohexyl group provides a significant hydrophobic character to the silica surface, enhancing its dispersibility in organic solvents and matrices. This document provides detailed experimental protocols, expected characterization data, and visualizations to guide researchers in the successful hydrophobic modification of silica.

Principle of Modification

The surface modification process involves the reaction of cyclohexyltrimethoxysilane with the silanol groups on the surface of silica. The methoxy groups of the silane hydrolyze in the presence of trace amounts of water to form reactive silanol groups. These newly formed silanols then condense with the silanol groups on the silica surface, forming stable siloxane (Si-O-Si) bonds and covalently attaching the cyclohexyl groups to the surface.

Experimental Protocols

This section provides detailed methodologies for the synthesis of silica nanoparticles (Stöber method) and their subsequent surface modification with cyclohexyltrimethoxysilane.

Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

This protocol yields silica nanoparticles of a controlled size.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the solution and stir to create a homogeneous mixture.

  • Slowly add TEOS to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol three times to remove any unreacted reagents. Resuspend the particles in ethanol between each wash.

  • After the final wash, disperse the purified silica nanoparticles in absolute ethanol to create a stock suspension (e.g., 10 mg/mL).

Hydrophobic Surface Modification with Cyclohexyltrimethoxysilane

This protocol describes the grafting of cyclohexyl groups onto the silica surface.

Materials:

  • Silica nanoparticle suspension in ethanol (from Protocol 1)

  • Cyclohexyltrimethoxysilane

  • Toluene (anhydrous)

Procedure:

  • Transfer a known amount of the silica nanoparticle suspension to a round-bottom flask.

  • Add anhydrous toluene to the flask to create the reaction solvent.

  • Add a specific amount of cyclohexyltrimethoxysilane to the silica suspension. The ratio of silane to silica can be varied to control the degree of surface coverage. A typical starting point is a 1:1 mass ratio.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain stirring for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the modified silica nanoparticles by centrifugation.

  • Wash the nanoparticles with toluene three times to remove any unreacted cyclohexyltrimethoxysilane.

  • Dry the hydrophobic silica nanoparticles in a vacuum oven at 80-100 °C for at least 12 hours.

Characterization of Modified Silica

Thorough characterization is essential to confirm the successful surface modification and to quantify the change in surface properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the silica surface before and after modification.

Protocol:

  • Prepare a KBr pellet of the dried silica sample (unmodified or modified).

  • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

Expected Results: The spectrum of unmodified silica will show a broad peak around 3400 cm⁻¹ (O-H stretching of silanol groups) and a peak around 950 cm⁻¹ (Si-OH stretching). After modification with cyclohexyltrimethoxysilane, the intensity of these peaks is expected to decrease. New peaks corresponding to the cyclohexyl group will appear, typically in the range of 2850-2930 cm⁻¹ (C-H stretching) and around 1450 cm⁻¹ (C-H bending).

Thermogravimetric Analysis (TGA)

TGA is used to determine the amount of organic material (cyclohexyl groups) grafted onto the silica surface and to assess the thermal stability of the modified particles.

Protocol:

  • Place a known amount of the dried silica sample into a TGA crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

Expected Results: Unmodified silica will show a slight weight loss due to the removal of adsorbed water and the condensation of surface silanol groups. The this compound-modified silica will exhibit a more significant weight loss at higher temperatures (typically between 200 °C and 600 °C) corresponding to the decomposition of the grafted cyclohexyl groups. The percentage of weight loss can be used to quantify the grafting density.

Contact Angle Measurement

The water contact angle is a direct measure of the hydrophobicity of the silica surface.

Protocol:

  • Prepare a flat surface of the silica powder by pressing it into a pellet or by drop-casting a concentrated suspension onto a glass slide and allowing it to dry.

  • Place a small droplet of deionized water onto the surface.

  • Measure the angle between the solid surface and the tangent of the water droplet at the three-phase contact point using a goniometer.

Expected Results: Unmodified silica is hydrophilic and will have a low water contact angle (typically < 30°). After modification with this compound, the surface will become hydrophobic, resulting in a significantly higher water contact angle. Based on data for other alkylsilanes, the contact angle is expected to be in the range of 120° to 140°, indicating a highly hydrophobic surface.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of unmodified and this compound-modified silica.

Table 1: Expected FTIR Peak Assignments

Wavenumber (cm⁻¹)AssignmentUnmodified SilicaThis compound-Modified Silica
~3400O-H stretching (silanol)Strong, broadReduced intensity
~2930 & ~2850C-H stretching (cyclohexyl)AbsentPresent
~1630O-H bending (adsorbed water)PresentReduced intensity
~1450C-H bending (cyclohexyl)AbsentPresent
~1100Si-O-Si stretchingStrongStrong
~950Si-OH stretchingPresentReduced intensity

Table 2: Expected Thermogravimetric Analysis (TGA) Data

SampleOnset of Major Decomposition (°C)Weight Loss (%) in 200-600 °C range
Unmodified Silica-< 5%
This compound-Modified Silica~250-300 °C10 - 20% (dependent on grafting density)

Table 3: Expected Water Contact Angle Measurements

SampleWater Contact Angle (°)Surface Property
Unmodified Silica< 30°Hydrophilic
This compound-Modified Silica120° - 140° (estimated)Hydrophobic

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the hydrophobic modification of silica nanoparticles.

experimental_workflow cluster_synthesis Silica Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization TEOS TEOS Stober_Reaction Stöber Method (Room Temp, 12h) TEOS->Stober_Reaction Ethanol_Water Ethanol / Water Ethanol_Water->Stober_Reaction Ammonia Ammonia Ammonia->Stober_Reaction Silica_NP Hydrophilic Silica Nanoparticles Stober_Reaction->Silica_NP Reaction Reflux (110°C, 24h) Silica_NP->Reaction This compound Cyclohexyltrimethoxysilane This compound->Reaction Toluene Toluene Toluene->Reaction Modified_Silica Hydrophobic Silica Nanoparticles Reaction->Modified_Silica FTIR FTIR Modified_Silica->FTIR TGA TGA Modified_Silica->TGA Contact_Angle Contact Angle Modified_Silica->Contact_Angle

Caption: Experimental workflow for silica surface modification.

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction occurring at the silica surface during modification.

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Silica_Surface Silica Surface (-Si-OH) Condensation Condensation (- CH₃OH) Silica_Surface->Condensation 2. This compound Cyclohexyltrimethoxysilane (C₆H₁₁-Si(OCH₃)₃) Hydrolysis Hydrolysis (+ H₂O) This compound->Hydrolysis 1. Hydrolysis->Condensation Reactive Intermediate (C₆H₁₁-Si(OH)₃) Modified_Surface Modified Silica Surface (-Si-O-Si-C₆H₁₁) Condensation->Modified_Surface

Caption: Chemical pathway for silica surface modification.

Conclusion

The hydrophobic modification of silica nanoparticles with this compound is a robust method for altering their surface properties. The provided protocols for synthesis, modification, and characterization offer a comprehensive guide for researchers. The expected outcomes, including changes in FTIR spectra, thermal stability, and a significant increase in water contact angle, provide clear indicators of successful surface functionalization. This modification enables the use of silica in a wider range of applications where hydrophobic character is desired.

Application Notes and Protocols for Cyclohexylsilane Deposition on Titanium Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of cyclohexylsilane onto titanium and its alloys. The aim is to create a hydrophobic and biocompatible surface modification, which can be instrumental in various biomedical applications, including implantology and drug delivery systems. The protocols are based on established principles of organosilane chemistry on metal oxide surfaces. While specific data for this compound is limited, the provided parameters are derived from general knowledge of alkylsilane deposition and should serve as an excellent starting point for process development and optimization.

Introduction to this compound Surface Modification

Titanium and its alloys are principal materials in the medical field due to their superior mechanical strength, corrosion resistance, and biocompatibility. However, their inherent bio-inertness can limit optimal tissue integration and may not prevent non-specific protein adsorption. Surface modification with organosilanes, such as this compound, offers a robust strategy to tailor the surface properties of titanium.

The deposition of a this compound monolayer results in a surface that is significantly more hydrophobic. This can be advantageous for:

  • Improved Biocompatibility: Modulating protein adsorption and cellular interactions.

  • Enhanced Lubricity: Potentially reducing friction in articulating implants.

  • Barrier Formation: Providing a protective layer against corrosion and ion leaching.

  • Drug Delivery: Acting as a foundational layer for the subsequent attachment of therapeutic agents.

The underlying chemistry involves the reaction of a reactive silane group (e.g., trichlorosilane or trialkoxysilane) with the hydroxyl groups present on the native oxide layer of the titanium surface, forming stable Ti-O-Si covalent bonds.

Experimental Protocols

Two primary methods for the deposition of this compound are detailed below: Solution-Phase Deposition and Chemical Vapor Deposition (CVD).

Protocol 1: Solution-Phase Deposition of this compound

This protocol describes the deposition of a this compound monolayer from a liquid phase. It is a versatile and accessible method suitable for a wide range of substrate geometries.

Materials:

  • Titanium substrates (e.g., commercially pure Ti, Ti-6Al-4V)

  • Cyclohexyltrichlorosilane (or Cyclohexyltriethoxysilane)

  • Anhydrous solvent (e.g., Toluene, Hexane)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized (DI) water

  • Nitrogen or Argon gas

  • Glassware for cleaning and reaction

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Thoroughly clean the titanium substrates by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of nitrogen or argon gas.

    • To ensure a hydroxyl-rich surface, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive. Alternatively, oxygen plasma treatment can be used.

    • Rinse the substrates extensively with DI water and dry them in an oven at 110-120°C for at least one hour.

  • Silanization Reaction:

    • Prepare a 1-5% (v/v) solution of cyclohexyltrichlorosilane in an anhydrous solvent (e.g., toluene) in a clean, dry glass vessel. The reaction should be performed under an inert atmosphere (nitrogen or argon) to minimize the premature hydrolysis of the silane in the bulk solution.

    • Immerse the cleaned and dried titanium substrates in the silane solution.

    • Allow the reaction to proceed for 2-24 hours at room temperature. The optimal reaction time will depend on the desired monolayer density and quality and should be determined empirically.

  • Post-Deposition Rinsing and Curing:

    • Following the deposition, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane.

    • Follow with a rinse in a more polar solvent like ethanol or isopropanol.

    • Dry the functionalized substrates under a stream of nitrogen or argon.

    • To promote the formation of a stable, cross-linked monolayer, the coated substrates are typically cured by heating in an oven at 110-120°C for 1-2 hours.

Protocol 2: Chemical Vapor Deposition (CVD) of this compound

CVD is a solvent-free method that can produce highly uniform and reproducible monolayers. This technique relies on the volatilization of the silane precursor and its subsequent reaction with the heated substrate surface in a vacuum environment.

Materials and Equipment:

  • Titanium substrates

  • Cyclohexyltrichlorosilane (or another volatile this compound derivative)

  • CVD reaction chamber with vacuum and temperature control

  • Schlenk line or similar apparatus for precursor handling

  • Cleaning reagents as in Protocol 2.1

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the titanium substrates as described in Protocol 2.1, steps 1a-1d.

  • CVD Process:

    • Place the cleaned substrates into the CVD chamber.

    • Heat the substrates to a deposition temperature of 50-120°C.[1]

    • Place a small quantity of cyclohexyltrichlorosilane in a container within the chamber, or introduce it via a controlled leak valve. Given the boiling point of cyclohexyltrichlorosilane is 206°C, heating the precursor or reducing the chamber pressure will be necessary to achieve sufficient vapor pressure.[2]

    • Evacuate the chamber to a base pressure in the mTorr range.

    • Introduce the this compound vapor into the chamber. The deposition time can range from 30 minutes to several hours.[1][3]

  • Post-Deposition Treatment:

    • After the desired deposition time, stop the precursor flow and cool down the chamber under vacuum.

    • Vent the chamber with an inert gas like nitrogen.

    • The coated substrates can be used directly or undergo a post-deposition bake at 110-120°C to enhance film stability.

Data Presentation

The following table summarizes key experimental parameters for the deposition of this compound on titanium surfaces. The values for this compound are suggested starting points based on general alkylsilane deposition protocols and should be optimized for specific applications. For comparison, typical values for other silanes are also provided.

ParameterThis compound (Suggested)Other Alkylsilanes (Typical)Reference
Deposition Method Solution-Phase or CVDSolution-Phase or CVD[3][4]
Silane Precursor CyclohexyltrichlorosilaneOctadecyltrichlorosilane (OTS)[5]
Solvent (Solution) Anhydrous Toluene or HexaneToluene, Hexane, Ethanol[5][6]
Silane Concentration 1-5% (v/v)1-10% (v/v)[6]
Deposition Time 2-24 hours (Solution), 0.5-4 hours (CVD)1-24 hours (Solution), 0.5-2 hours (CVD)[3][5]
Deposition Temperature Room Temperature (Solution), 50-120°C (CVD)Room Temperature to 60°C (Solution), 50-150°C (CVD)[1]
Curing Temperature 110-120°C110-120°C[6]
Curing Time 1-2 hours1-2 hours[6]

Characterization of this compound Coated Surfaces

A thorough characterization of the modified titanium surface is crucial to confirm the success of the deposition and to understand the resulting surface properties.

TechniqueInformation ProvidedExpected Outcome for this compound Coating
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity)A significant increase in the water contact angle, indicating a more hydrophobic surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surfacePresence of Si 2p and C 1s peaks, and a decrease in the Ti 2p signal intensity, confirming the presence of the silane layer.
Atomic Force Microscopy (AFM) Surface topography and roughnessA smooth and uniform surface, with roughness values dependent on the quality of the deposited monolayer.
Ellipsometry Film thicknessMeasurement of a thin film, typically in the range of 1-2 nm for a monolayer.

Visualizations

Signaling Pathway

While this compound itself does not directly engage in a signaling pathway, its application in modifying a biomaterial surface can influence subsequent cellular signaling by modulating protein adsorption and cell adhesion. For instance, a hydrophobic surface can influence the conformation of adsorbed proteins, which in turn affects integrin binding and downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation.

Experimental Workflows

Solution_Deposition_Workflow cluster_prep Substrate Preparation cluster_dep Solution-Phase Deposition cluster_post Post-Deposition Treatment A Titanium Substrate B Ultrasonic Cleaning (Acetone, Ethanol, DI Water) A->B C Surface Hydroxylation (Piranha or Plasma) B->C D Drying (Oven at 110-120°C) C->D F Immerse Substrate (2-24h, Room Temp) D->F E Prepare 1-5% this compound in Anhydrous Toluene E->F G Rinse with Toluene and Ethanol F->G H Dry with Nitrogen G->H I Cure in Oven (110-120°C, 1-2h) H->I J Characterization (Contact Angle, XPS, AFM) I->J

Figure 1. Workflow for Solution-Phase Deposition of this compound on Titanium.

CVD_Workflow cluster_prep_cvd Substrate Preparation cluster_dep_cvd Chemical Vapor Deposition cluster_post_cvd Post-Deposition & Analysis A_cvd Titanium Substrate B_cvd Ultrasonic Cleaning (Acetone, Ethanol, DI Water) A_cvd->B_cvd C_cvd Surface Hydroxylation (Piranha or Plasma) B_cvd->C_cvd D_cvd Drying (Oven at 110-120°C) C_cvd->D_cvd E_cvd Place Substrate in CVD Chamber D_cvd->E_cvd F_cvd Heat Substrate (50-120°C) and Evacuate E_cvd->F_cvd G_cvd Introduce this compound Vapor (0.5-4h) F_cvd->G_cvd H_cvd Cool Down and Vent with Nitrogen G_cvd->H_cvd I_cvd Optional Curing (110-120°C) H_cvd->I_cvd J_cvd Characterization (Contact Angle, XPS, AFM) I_cvd->J_cvd

Figure 2. Workflow for Chemical Vapor Deposition of this compound on Titanium.

References

Application Notes and Protocols for Cyclohexylsilane Functionalization of Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with organosilanes is a cornerstone of modern drug delivery system design. This surface modification allows for the precise tuning of nanoparticle properties, including hydrophobicity, biocompatibility, and drug loading capacity, thereby enhancing therapeutic efficacy and minimizing off-target effects. Cyclohexylsilane, with its bulky and hydrophobic cyclohexyl group, offers a unique surface chemistry that can be particularly advantageous for the delivery of hydrophobic drugs.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-functionalized nanoparticles as drug delivery vehicles. The protocols are based on established methods for silane chemistry on nanoparticle surfaces and are adapted for the use of this compound.

Principle of this compound Functionalization

The functionalization process involves the covalent grafting of this compound molecules onto the surface of nanoparticles, typically those with hydroxyl groups, such as silica or metal oxide nanoparticles. The process is generally carried out via a silanization reaction where the silane's alkoxy or chloro groups react with the surface hydroxyls to form stable siloxane bonds (Si-O-Si). The hydrophobic cyclohexyl groups then form the outer surface of the nanoparticles. This hydrophobic shell can enhance the encapsulation of lipophilic drugs and potentially influence the interaction of the nanoparticles with biological membranes.

Experimental Protocols

Synthesis of this compound-Functionalized Silica Nanoparticles

This protocol describes the synthesis of monodisperse silica nanoparticles (SiNPs) followed by their surface functionalization with cyclohexyl(triethoxy)silane.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

  • Cyclohexyl(triethoxy)silane

  • Toluene (anhydrous)

  • Triethylamine (optional, as a catalyst)

Protocol:

  • Synthesis of Silica Nanoparticles (Stöber Method):

    • In a round-bottom flask, prepare a solution of ethanol (80 mL), deionized water (20 mL), and ammonium hydroxide (5 mL).

    • While stirring vigorously, rapidly add TEOS (5 mL).

    • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

    • Collect the synthesized silica nanoparticles by centrifugation (10,000 x g, 15 minutes).

    • Wash the nanoparticles three times with ethanol and twice with deionized water, with centrifugation and resuspension steps in between.

    • Dry the silica nanoparticles under vacuum.

  • Surface Functionalization with this compound:

    • Disperse 1 g of the dried silica nanoparticles in 100 mL of anhydrous toluene in a three-neck round-bottom flask.

    • Sonicate the suspension for 20 minutes to ensure a homogeneous dispersion.

    • Equip the flask with a condenser and a magnetic stir bar, and purge the system with an inert gas (e.g., argon) for 15 minutes.

    • While stirring, add 1 mL of cyclohexyl(triethoxy)silane to the suspension. Optionally, a few drops of triethylamine can be added as a catalyst.

    • Heat the mixture to reflux (approximately 110°C) and maintain the reaction for 12 hours under an inert atmosphere.

    • Allow the mixture to cool to room temperature.

    • Collect the functionalized nanoparticles by centrifugation (10,000 x g, 15 minutes).

    • Wash the nanoparticles three times with toluene and then three times with ethanol to remove unreacted silane and by-products.

    • Dry the this compound-functionalized nanoparticles under vacuum and store them in a desiccator.

Drug Loading

This protocol describes the loading of a model hydrophobic drug, such as Paclitaxel, into the this compound-functionalized nanoparticles.

Materials:

  • This compound-functionalized nanoparticles

  • Paclitaxel

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Disperse 100 mg of this compound-functionalized nanoparticles in 10 mL of DCM.

  • Dissolve 10 mg of Paclitaxel in the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in a fume hood to allow for drug adsorption and solvent evaporation.

  • After 24 hours, a thin film of drug-loaded nanoparticles will have formed at the bottom of the flask.

  • Wash the drug-loaded nanoparticles three times with PBS (pH 7.4) to remove any non-encapsulated drug. Each wash should be followed by centrifugation (12,000 x g, 20 minutes).

  • Lyophilize the final product to obtain a dry powder of drug-loaded nanoparticles.

  • To determine the drug loading efficiency, dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent and quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Calculations:

  • Drug Loading (%): (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100

  • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

This protocol evaluates the release of the encapsulated drug from the nanoparticles over time in a simulated physiological environment.

Materials:

  • Drug-loaded this compound-functionalized nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH, respectively)

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

Protocol:

  • Disperse 10 mg of the drug-loaded nanoparticles in 1 mL of the release medium (PBS at pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a beaker containing 50 mL of the same release medium.

  • Maintain the beaker at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released at each time point.

Cellular Uptake and Cytotoxicity Assay

This protocol assesses the ability of the functionalized nanoparticles to be internalized by cells and their effect on cell viability.

Materials:

  • This compound-functionalized nanoparticles (with and without a fluorescent label, e.g., FITC-silane co-functionalization)

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Paraformaldehyde (for fixing cells)

  • DAPI (for nuclear staining)

Protocol for Cellular Uptake (Qualitative):

  • Seed the cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with a suspension of fluorescently labeled this compound-functionalized nanoparticles in the cell culture medium at a concentration of 100 µg/mL.

  • Incubate for 4 hours at 37°C.

  • Wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.

Protocol for Cytotoxicity (MTT Assay):

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in the cell culture medium.

  • Replace the medium in the wells with the prepared dilutions and incubate for 48 hours at 37°C.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Silica Nanoparticles150 ± 100.15-35 ± 3
This compound-Functionalized SiNPs155 ± 120.18-15 ± 4

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrug Loading (%)Encapsulation Efficiency (%)
Paclitaxel-loaded this compound SiNPs8.5 ± 0.785 ± 5

Table 3: Cumulative Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 18 ± 1
412 ± 218 ± 2
1225 ± 335 ± 3
2440 ± 455 ± 4
4858 ± 575 ± 5
7265 ± 685 ± 6

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_drug_loading Drug Loading TEOS TEOS Stober_Method Stöber Method TEOS->Stober_Method Ethanol, NH4OH, H2O Bare_SiNPs Bare Silica Nanoparticles Stober_Method->Bare_SiNPs Centrifugation & Washing Silanization Silanization Reaction Bare_SiNPs->Silanization This compound Cyclohexyl(triethoxy)silane This compound->Silanization Toluene, Reflux Functionalized_SiNPs This compound-SiNPs Silanization->Functionalized_SiNPs Washing & Drying Loading Incubation & Evaporation Functionalized_SiNPs->Loading Drug Hydrophobic Drug Drug->Loading DCM Drug_Loaded_SiNPs Drug-Loaded Nanoparticles Loading->Drug_Loaded_SiNPs Washing & Lyophilization cellular_uptake NP This compound NP Membrane Cell Membrane NP->Membrane Adsorption Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Target Cellular Target (e.g., Microtubules) Cytoplasm->Target Drug Action

A Step-by-Step Guide to Cyclohexylsilane Vapor Phase Deposition for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the vapor phase deposition of silicon-containing thin films using cyclohexylsilane (CHS, C₆H₁₁SiH₃) and its parent molecule, cyclohexasilane (Si₆H₁₂). This compound is a promising liquid silicon precursor for various deposition techniques due to its lower decomposition temperature and safer handling properties compared to gaseous silanes. This guide covers two primary methods: Aerosol-Assisted Atmospheric Pressure Chemical Vapor Deposition (AA-APCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Introduction to this compound in Vapor Phase Deposition

This compound and cyclohexasilane are liquid sources of silicon that offer significant advantages in the fabrication of silicon thin films, which are integral to microelectronics, photovoltaics, and surface passivation of advanced materials.[1][2] Their liquid state at room temperature and low vapor pressure (approximately 0.3 torr for cyclohexasilane) enhance safety during handling and storage.[3] These precursors are suitable for a range of deposition techniques, including Atmospheric Pressure Chemical Vapor Deposition (APCVD), Plasma-Enhanced Chemical Vapor Deposition (PECVD), and potentially Atomic Layer Deposition (ALD).[4]

This guide will detail the protocols for AA-APCVD and PECVD, present quantitative data from experimental studies, and illustrate the key chemical pathways and workflows.

Safety Precautions and Handling

As with all silane-based compounds, proper safety protocols must be strictly followed when handling this compound and cyclohexasilane.

  • Handling: All handling should be conducted in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat, is mandatory.

  • Storage: Cyclohexasilane should be stored under an inert atmosphere (e.g., nitrogen) at low temperatures (around 0°C) to ensure a shelf life of up to two years.[4]

  • Spills: In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material. Do not use water, as silanes can react violently with it.[2]

Aerosol-Assisted Atmospheric Pressure Chemical Vapor Deposition (AA-APCVD) of Silicon Thin Films

AA-APCVD is a versatile technique that avoids the need for volatile precursors by dissolving the precursor in a solvent and generating an aerosol that is then delivered to the heated substrate.[6][7]

Experimental Protocol

A detailed step-by-step protocol for the deposition of silicon thin films using cyclohexasilane (Si₆H₁₂) via AA-APCVD is as follows:

  • Substrate Preparation:

    • Clean the desired substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

    • Dry the substrate thoroughly with a stream of nitrogen gas.

  • Precursor Solution Preparation:

    • Prepare a solution of cyclohexasilane (Si₆H₁₂) in a suitable solvent, such as cyclooctane.[8] The concentration of the solution will influence the deposition rate and film properties.

  • Aerosol Generation and Delivery:

    • Place the precursor solution in an atomizer (e.g., a piezoelectric or ultrasonic atomizer) to generate a fine aerosol.

    • Use an inert carrier gas, such as argon or nitrogen, to transport the aerosol from the atomizer to the deposition chamber. The flow rate of the carrier gas is a critical parameter for controlling the deposition process.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature within the APCVD reactor. The temperature typically ranges from 300°C to 500°C.[8][9]

    • Introduce the aerosol into the reactor. The aerosol droplets will vaporize in the heated zone near the substrate.

    • The vaporized precursor then decomposes thermally on the hot substrate surface to form a silicon thin film.

  • Post-Deposition:

    • After the desired deposition time, stop the aerosol flow and cool the substrate down to room temperature under a continuous flow of the inert carrier gas to prevent oxidation.

    • Remove the coated substrate for characterization.

Data Presentation

The properties of the deposited silicon films are highly dependent on the deposition temperature.

Deposition Temperature (°C)Film MicrostructureDeposition Rate (nm/s)
300 - 350Amorphous Silicon (a-Si:H)Not specified
400Good-quality Si filmsNot specified
500Nanocrystalline Silicon (nc-Si:H)~47 - 50

Table 1: Influence of Deposition Temperature on Silicon Thin Film Properties in AA-APCVD using Cyclohexasilane. Data sourced from[8][9].

Experimental Workflow

AACVD_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_Prep Substrate Preparation Aerosol_Gen Aerosol Generation Precursor_Sol Precursor Solution (CHS in Cyclooctane) Precursor_Sol->Aerosol_Gen Vaporization Vaporization Aerosol_Gen->Vaporization Carrier Gas Deposition Deposition on Heated Substrate Vaporization->Deposition Cooling Cooling in Inert Atmosphere Deposition->Cooling Characterization Characterization Cooling->Characterization

AA-APCVD experimental workflow.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Hydrogenated Amorphous Silicon (a-Si:H)

PECVD is a technique that utilizes a plasma to decompose the precursor molecules at lower temperatures than conventional CVD, which is advantageous for temperature-sensitive substrates.[10][11]

Experimental Protocol

The following is a general protocol for the deposition of a-Si:H films using cyclohexasilane (Si₆H₁₂) as a precursor in a PECVD system:

  • Substrate Preparation:

    • Clean the substrate as described in the AA-APCVD protocol.

    • Load the substrate into the PECVD reaction chamber.

  • Precursor Delivery:

    • Cyclohexasilane, being a liquid with a low vapor pressure, is typically delivered into the chamber using a bubbler system.

    • An inert carrier gas (e.g., Argon) is bubbled through the liquid CHS, and the resulting vapor is transported to the reaction chamber. The flow rate of the carrier gas controls the precursor delivery rate.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature, which can be significantly lower than in APCVD, often in the range of 30°C to 450°C.[9]

    • Introduce the precursor vapor and any additional process gases (e.g., hydrogen for dilution) into the chamber.[9][12]

    • Ignite a plasma in the chamber using a radio frequency (RF) power source. The plasma provides the energy to dissociate the CHS molecules.

    • The reactive species generated in the plasma then deposit on the substrate, forming an a-Si:H film. The process pressure, RF power, and gas flow rates are critical parameters to control film properties like intrinsic stress.[9][12]

  • Post-Deposition:

    • After the desired deposition time, extinguish the plasma and stop the gas flows.

    • Cool the substrate to room temperature under vacuum or in an inert atmosphere.

    • Vent the chamber and remove the coated substrate for characterization.

Data Presentation

The intrinsic stress of the deposited a-Si:H films is a crucial parameter that can be influenced by various process conditions.

Process ParameterVariationEffect on Intrinsic Stress
Process PressureVariedSignificant influence on stress
Discharge PowerVariedSignificant influence on stress
Hydrogen DilutionVariedSignificant influence on stress

Table 2: Qualitative Influence of PECVD Process Parameters on Intrinsic Stress of a-Si:H Films from Cyclohexasilane. Data sourced from[9][12]. (Note: Specific quantitative data requires access to the full text of the cited research).

Experimental Workflow

PECVD_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_Prep Substrate Preparation Vapor_Delivery Vapor Delivery (Bubbler) CHS_Source Cyclohexasilane (Liquid Precursor) CHS_Source->Vapor_Delivery Carrier Gas Plasma_Gen Plasma Generation (RF) Vapor_Delivery->Plasma_Gen Deposition Deposition on Heated Substrate Plasma_Gen->Deposition Cooling Cooling Deposition->Cooling Characterization Characterization Cooling->Characterization

PECVD experimental workflow.

Cyclohexasilane Thermal Decomposition Pathway

The thermal decomposition of cyclohexasilane is a critical step in the CVD process. The proposed mechanism involves the opening of the silicon ring structure in the gas phase, leading to the formation of various reactive silicon hydride species.[8]

Decomposition_Pathway CHS Cyclohexasilane (Si₆H₁₂) RingOpening Ring Opening CHS->RingOpening Thermal Energy Intermediates Reactive Intermediates (e.g., Linear Silanes, Silylenes like SiH₂) RingOpening->Intermediates SurfaceReaction Surface Reactions Intermediates->SurfaceReaction On Substrate SiFilm Silicon Thin Film (a-Si:H or nc-Si:H) SurfaceReaction->SiFilm Byproducts Byproducts (e.g., H₂) SurfaceReaction->Byproducts

Proposed thermal decomposition pathway of cyclohexasilane.

Atomic Layer Deposition (ALD) with this compound

While cyclohexasilane is considered a potential precursor for ALD due to its properties, specific, detailed protocols for its use in ALD processes are not yet widely available in the reviewed literature. ALD relies on self-limiting surface reactions, and further research is needed to identify suitable co-reactants and process windows for cyclohexasilane to achieve the layer-by-layer growth characteristic of ALD.[3]

Conclusion

This compound and cyclohexasilane are valuable liquid precursors for the vapor phase deposition of silicon-containing thin films. This guide provides foundational protocols for AA-APCVD and PECVD techniques, along with key process parameters and safety considerations. The AA-APCVD method offers a straightforward approach for depositing amorphous or nanocrystalline silicon films at atmospheric pressure, while PECVD allows for lower temperature deposition, which is crucial for sensitive substrates. Further research into the detailed thermal decomposition pathways and the development of ALD processes using these precursors will expand their application in advanced materials and device fabrication.

References

Application of Cyclohexylsilane in Organic Synthesis as a Reducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylsilane emerges as a versatile and selective reducing agent in organic synthesis. As a member of the organosilane family, it offers a less hazardous alternative to traditional metal hydride reagents like lithium aluminum hydride, while providing a unique reactivity profile. The silicon-hydrogen bond in this compound is polarized, with hydrogen carrying a partial negative charge, enabling it to act as a hydride donor, particularly when activated by a Lewis acid or other catalysts. This allows for the chemoselective reduction of a variety of functional groups, a crucial aspect in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.

This document provides a comprehensive overview of the applications of this compound as a reducing agent, including detailed protocols for key transformations and quantitative data to guide reaction optimization.

Key Applications

This compound is a valuable reagent for several key transformations in organic synthesis:

  • Hydrosilylation: The addition of the Si-H bond across a C=C or C=O double bond.

  • Deoxygenation: The removal of a hydroxyl group from an alcohol.

  • Reductive Amination: The conversion of a carbonyl group into an amine.

These applications are often facilitated by the use of a catalyst, with the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, being a prominent example.

B(C6F5)3-Catalyzed Reductions

The combination of this compound with a catalytic amount of B(C6F5)3 provides a powerful system for the reduction of various functional groups. The mechanism generally involves the activation of the silane by the borane, rather than the activation of the substrate.

Reduction of Carbonyl Compounds

This compound, in the presence of B(C6F5)3, can efficiently reduce aldehydes and ketones to the corresponding silyl ethers, which can be subsequently hydrolyzed to alcohols.

General Workflow for B(C6F5)3-Catalyzed Carbonyl Reduction:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product Start_Carbonyl Carbonyl Compound (Aldehyde or Ketone) Reaction_Mix Mix in Anhydrous Solvent (e.g., Toluene) Start_Carbonyl->Reaction_Mix Start_Silane This compound Start_Silane->Reaction_Mix Start_Catalyst B(C6F5)3 (catalyst) Start_Catalyst->Reaction_Mix Workup_Quench Aqueous Workup Reaction_Mix->Workup_Quench Workup_Extract Extraction Workup_Quench->Workup_Extract Workup_Purify Purification (e.g., Chromatography) Workup_Extract->Workup_Purify Product_Alcohol Corresponding Alcohol Workup_Purify->Product_Alcohol

Figure 1. General workflow for the reduction of carbonyls.

Quantitative Data for Carbonyl Reductions:

While specific data for this compound is limited in readily available literature, the following table for the closely related triethylsilane under B(C6F5)3 catalysis provides a strong indication of the expected reactivity and yields.

EntrySubstrate (Ketone)ProductYield (%)
1Acetophenone1-Phenylethanol95
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>99
34'-Bromoacetophenone1-(4-Bromophenyl)ethanol81
4Propiophenone1-Phenyl-1-propanol92

Experimental Protocol: General Procedure for the B(C6F5)3-Catalyzed Reduction of a Ketone

  • To a stirred solution of the ketone (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon) is added this compound (1.2-1.5 mmol).

  • Tris(pentafluorophenyl)borane (B(C6F5)3) (0.01-0.05 mmol, 1-5 mol%) is then added in one portion.

  • The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude silyl ether can be hydrolyzed by stirring with a mild acid (e.g., 1 M HCl in THF) or a fluoride source (e.g., TBAF in THF) to afford the corresponding alcohol.

  • The final product is purified by column chromatography on silica gel.

Deoxygenation of Alcohols

The B(C6F5)3-catalyzed deoxygenation of alcohols with this compound is particularly effective for benzylic and tertiary alcohols, which can form stable carbocation intermediates. The reaction proceeds via the formation of a silyl ether intermediate, followed by hydride attack.

Signaling Pathway for Deoxygenation of Benzylic Alcohols:

cluster_pathway Deoxygenation Pathway Benzylic_Alcohol Benzylic Alcohol Silyl_Ether Silyl Ether Intermediate Benzylic_Alcohol->Silyl_Ether + this compound - H2 Carbocation Benzylic Carbocation Silyl_Ether->Carbocation B(C6F5)3 activation Alkane Alkane Product Carbocation->Alkane + [H-B(C6F5)3]-

Figure 2. Pathway for benzylic alcohol deoxygenation.

Quantitative Data for Deoxygenation of Benzylic Alcohols:

The following data for the deoxygenation of secondary benzylic formates using triethylsilane and B(C6F5)3 demonstrates the high efficiency of this type of transformation.[1] Similar results can be anticipated with this compound.

EntrySubstrate (Formate of)ProductYield (%)
11-PhenylethanolEthylbenzene99
2DiphenylmethanolDiphenylmethane97
31-(4-Methoxyphenyl)ethanol4-Ethyl-anisole99

Experimental Protocol: B(C6F5)3-Catalyzed Deoxygenation of a Tertiary Alcohol

  • In a flame-dried flask under an inert atmosphere, the tertiary alcohol (1.0 mmol) is dissolved in anhydrous dichloromethane or toluene (5 mL).

  • This compound (2.0-3.0 mmol) is added to the solution.

  • The mixture is cooled to 0 °C, and a solution of B(C6F5)3 (0.05 mmol, 5 mol%) in the same solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).

  • The reaction is carefully quenched with water (10 mL).

  • The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the deoxygenated alkane.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines. This compound, in conjunction with a catalyst, can be used to reduce the imine intermediate formed in situ from a carbonyl compound and an amine.

Logical Relationship in Reductive Amination:

cluster_logic Reductive Amination Logic Carbonyl Ketone or Aldehyde Imine Imine/Iminium Ion Intermediate Carbonyl->Imine Amine_reactant Primary or Secondary Amine Amine_reactant->Imine Reduction Reduction with This compound Imine->Reduction Final_Amine Final Amine Product Reduction->Final_Amine

Figure 3. Logical steps in reductive amination.

Experimental Protocol: Reductive Amination of a Ketone with a Primary Amine

  • To a solution of the ketone (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., THF, CH2Cl2) is added a dehydrating agent (e.g., anhydrous MgSO4 or molecular sieves).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • This compound (1.5 mmol) is then added, followed by the catalyst (e.g., a Lewis acid like B(C6F5)3 or a transition metal catalyst).

  • The reaction is stirred at the appropriate temperature (room temperature to reflux, depending on the catalyst and substrates) and monitored by TLC or GC.

  • Upon completion, the reaction is filtered to remove the dehydrating agent and any solid byproducts.

  • The filtrate is concentrated, and the residue is subjected to an aqueous workup.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography or distillation affords the desired secondary amine.

Synthesis of this compound

This compound can be prepared from commercially available cyclohexyltrichlorosilane by reduction.

Experimental Protocol: Synthesis of this compound from Cyclohexyltrichlorosilane

Caution: This reaction should be performed in a well-ventilated fume hood as it involves flammable and reactive reagents.

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH4) (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of cyclohexyltrichlorosilane (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

  • The reaction is cooled to 0 °C, and the excess LiAlH4 is quenched by the slow, careful, and sequential addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting white precipitate is filtered off and washed with the ether or THF.

  • The combined filtrate is dried over anhydrous magnesium sulfate.

  • The solvent is carefully removed by distillation at atmospheric pressure.

  • The crude this compound is then purified by fractional distillation to yield the pure product.

Conclusion

This compound is a valuable reducing agent in modern organic synthesis, offering a favorable safety profile and distinct selectivity. Its application, particularly in catalyzed reactions, allows for the efficient reduction of a range of functional groups. The provided protocols and data serve as a practical guide for researchers in academia and industry to harness the potential of this compound in the synthesis of valuable chemical entities. Further exploration of its reactivity with a broader range of substrates and catalytic systems is warranted to fully exploit its synthetic utility.

References

Characterization of Cyclohexylsilane Self-Assembled Monolayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosilanes on hydroxylated surfaces, such as silicon wafers with a native oxide layer (Si/SiO₂), are a fundamental tool for controlling surface properties at the molecular level. Cyclohexylsilane SAMs, in particular, offer a robust and well-defined surface modification that imparts hydrophobicity and can serve as a stable platform for further functionalization. This is of significant interest in drug development and biomedical research for applications such as biocompatible coatings, biosensor fabrication, and controlled cell adhesion studies.

This document provides detailed application notes and experimental protocols for the formation and characterization of this compound SAMs on silicon substrates. The primary characterization techniques covered include Contact Angle Goniometry, Spectroscopic Ellipsometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).

Data Presentation

The following tables summarize typical quantitative data for this compound and other relevant alkylsilane SAMs on silicon oxide and gold substrates. It is important to note that specific values for this compound on silicon oxide are not extensively reported in the literature; therefore, data from analogous systems are provided for comparative purposes.

Table 1: Water Contact Angle Measurements

SAM PrecursorSubstrateWater Contact Angle (θ)Reference
Cyclohexyl-terminated alkanethiolAu(111)~85°[1]
Octadecyltrichlorosilane (OTS)Si/SiO₂104°[2]
Untreated SiO₂Si/SiO₂25°[2]

Table 2: Ellipsometric Thickness of SAMs

SAM PrecursorSubstrateEllipsometric ThicknessReference
Cyclohexyl-terminated alkanethiolAu(111)~1.2 nm[1]
3-methacryloxyproyltrimethoxysilane (MPS)Si/SiO₂0.85–1.22 nm[3]
Alkylsiloxanes (C10-C18)Si/SiO₂~1.5 - 2.5 nm[4]

Table 3: Surface Roughness (AFM)

SAM PrecursorSubstrateRMS RoughnessReference
Trichloro(cyclohexyl)silane (0.001 M)Si/SiO₂Uniform film, low roughness[1]
3-methacryloxyproyltrimethoxysilane (MPS)Si/SiO₂~0.6 µm (for 22h silanization)[3]
Untreated Silicon WaferSi/SiO₂~0.09 nm[5]

Table 4: XPS Elemental Analysis (Typical)

ElementBinding Energy (eV)Expected in this compound SAM
C 1s~285.0Yes (cyclohexyl ring and adventitious carbon)
Si 2p~102-103Yes (from silane and SiO₂ substrate)
O 1s~532-533Yes (from SiO₂ substrate and Si-O-Si linkages)

Experimental Protocols

The successful formation of a high-quality this compound SAM is critically dependent on the cleanliness and hydroxylation of the substrate surface and the exclusion of water from the silanization solution.

Protocol 1: Substrate Preparation (Silicon Wafer)

A pristine and hydrophilic silicon surface is essential for the formation of a dense and well-ordered monolayer.

Materials:

  • Silicon wafers

  • Acetone (semiconductor grade)

  • Isopropanol (semiconductor grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Nitrogen gas (high purity)

  • Glass beakers

  • Wafer tweezers

Procedure:

  • Solvent Cleaning:

    • Sonicate silicon wafers in acetone for 15 minutes.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

  • Piranha Cleaning (for thorough cleaning and hydroxylation - EXTREME CAUTION ):

    • In a fume hood, prepare the piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • Immerse the wafers in the piranha solution for 15-30 minutes.

    • Carefully remove the wafers and rinse extensively with DI water.

  • Drying and Storage:

    • Dry the wafers under a stream of high-purity nitrogen.

    • Use the cleaned wafers immediately for silanization.

Protocol 2: this compound SAM Formation (Solution Phase)

This protocol describes the formation of a this compound SAM from a solution of a precursor like cyclohexyltrichlorosilane or cyclohexyltrimethoxysilane.

Materials:

  • Cleaned silicon wafers

  • Cyclohexyltrichlorosilane or Cyclohexyltrimethoxysilane

  • Anhydrous toluene or hexane

  • Glass container with a screw cap

  • Nitrogen gas

Procedure:

  • Prepare Silane Solution:

    • In a clean, dry glass container under a nitrogen atmosphere (e.g., in a glovebox), prepare a 1 mM solution of the this compound precursor in anhydrous toluene. A concentration of 0.001 M has been shown to produce uniform films for trichloro(cyclohexyl)silane.[1]

  • Immersion:

    • Immerse the cleaned and dried silicon wafers into the silane solution.

    • Seal the container to prevent the ingress of moisture.

  • Incubation:

    • Allow the self-assembly to proceed for 2-4 hours at room temperature.

  • Rinsing and Curing:

    • Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Sonicate the wafers in fresh anhydrous toluene for 5 minutes.

    • Dry the wafers under a stream of high-purity nitrogen.

    • To promote the formation of a stable siloxane network, bake the coated wafers at 110-120°C for 30-60 minutes.

Characterization Methodologies

Contact Angle Goniometry

This technique measures the wettability of the SAM-coated surface, providing an indication of its hydrophobicity and surface energy.

Protocol:

  • Place a droplet of high-purity water (typically 1-5 µL) onto the this compound-coated silicon wafer.

  • Use a goniometer to capture an image of the droplet profile.

  • Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

  • Repeat the measurement at multiple locations on the surface to ensure uniformity.

Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.

Protocol:

  • A clean, bare silicon wafer from the same batch as the coated samples should be measured first to model the native oxide layer.

  • The this compound-coated wafer is then placed on the ellipsometer stage.

  • A beam of polarized light is reflected off the sample surface at a known angle of incidence.

  • The change in polarization of the reflected light is measured over a range of wavelengths.

  • A model consisting of the silicon substrate, the native oxide layer, and the this compound monolayer is constructed. The thickness of the SAM is then determined by fitting the model to the experimental data. For alkylsilane SAMs, a refractive index of ~1.45 is often assumed.[4]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the elements on the surface of the SAM.

Protocol:

  • The SAM-coated wafer is placed in the ultra-high vacuum chamber of the XPS instrument.

  • The surface is irradiated with X-rays, causing the emission of core-level electrons.

  • The kinetic energy of the emitted photoelectrons is measured, which is characteristic of the element and its chemical environment.

  • Survey scans are performed to identify the elements present on the surface.

  • High-resolution scans of the C 1s, O 1s, and Si 2p regions are acquired to determine the chemical bonding states.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography of the SAM at the nanoscale, providing information on film uniformity, domain formation, and surface roughness.

Protocol:

  • The SAM-coated wafer is mounted on the AFM stage.

  • A sharp tip attached to a cantilever is scanned across the surface.

  • The deflection of the cantilever due to tip-sample interactions is monitored by a laser and photodiode system.

  • Tapping mode is commonly used for soft organic monolayers to minimize sample damage.

  • The topographic data is used to generate a 3D image of the surface and to calculate the root-mean-square (RMS) roughness.

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Wafer Silicon Wafer Cleaning Solvent Cleaning (Acetone, IPA) Wafer->Cleaning Piranha Piranha Etching (H₂SO₄/H₂O₂) Cleaning->Piranha Drying N₂ Drying Piranha->Drying Immersion Substrate Immersion Drying->Immersion Solution Prepare this compound Solution (Anhydrous) Solution->Immersion Incubation Incubation (2-4h) Immersion->Incubation Rinsing Rinsing & Curing Incubation->Rinsing ContactAngle Contact Angle Goniometry Rinsing->ContactAngle Ellipsometry Spectroscopic Ellipsometry Rinsing->Ellipsometry XPS XPS Rinsing->XPS AFM AFM Rinsing->AFM

Caption: Experimental workflow for this compound SAM formation and characterization.

Characterization_Logic cluster_techniques Characterization Techniques cluster_properties Measured Properties SAM This compound SAM on Si/SiO₂ ContactAngle Contact Angle SAM->ContactAngle Ellipsometry Ellipsometry SAM->Ellipsometry XPS XPS SAM->XPS AFM AFM SAM->AFM Wettability Wettability & Hydrophobicity ContactAngle->Wettability Thickness Monolayer Thickness Ellipsometry->Thickness Composition Elemental Composition & Chemical State XPS->Composition Morphology Surface Topography & Roughness AFM->Morphology

Caption: Logical relationship between characterization techniques and measured properties of SAMs.

References

Application Notes and Protocols for Hydrosilylation Reactions with Cyclohexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a fundamental and versatile reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This atom-economical reaction is a cornerstone for the synthesis of a wide array of organosilicon compounds, which are pivotal in materials science, organic synthesis, and pharmaceutical development. Cyclohexylsilane, as a readily available and sterically significant silane, offers a unique building block for the introduction of the cyclohexylsilyl moiety, imparting specific physical and chemical properties to the target molecules.

This document provides detailed application notes and experimental protocols for conducting hydrosilylation reactions using this compound with representative terminal alkenes and internal alkynes. The methodologies described herein are based on established procedures for similar alkylsilanes and provide a robust starting point for further optimization.

Safety Precautions

Warning: this compound and its derivatives should be handled with care in a well-ventilated fume hood. These compounds can be flammable and may cause skin, eye, and respiratory irritation.[1][2][3] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reaction with moisture.[4][5][6] Hydrosilylation reactions can be exothermic; therefore, appropriate temperature control measures should be in place.[1]

Experimental Protocols

The following protocols are adapted for this compound based on established methods for other alkylsilanes.[1] Optimization of reaction conditions (e.g., catalyst loading, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene (1-Octene) with this compound

This protocol describes the synthesis of octyl(cyclohexyl)silane via the platinum-catalyzed hydrosilylation of 1-octene with this compound.

Materials:

  • This compound

  • 1-Octene

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Syringes and needles

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon or nitrogen.[4][5]

  • To the flask, add 1-octene (1.0 equivalent) and anhydrous toluene via syringe.

  • Add this compound (1.1 equivalents) to the flask via syringe.

  • With vigorous stirring, add Karstedt's catalyst solution (0.01 mol% Pt) to the reaction mixture.[1]

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Protocol 2: Rhodium-Catalyzed Hydrosilylation of a Terminal Alkyne (Phenylacetylene) with this compound

This protocol details the synthesis of (E)-(2-cyclohexylsilylvinyl)benzene through the rhodium-catalyzed hydrosilylation of phenylacetylene with this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Wilkinson's catalyst ([RhCl(PPh₃)₃])

  • Anhydrous toluene or benzene

  • Argon or Nitrogen gas supply

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Syringes and needles

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst (1.0 mol%) in anhydrous toluene.[1]

  • Add phenylacetylene (1.0 equivalent) to the flask.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C for toluene) and stir.

  • Monitor the reaction by GC-MS. The reaction may require up to 12 hours for completion.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the hydrosilylation of representative alkenes and alkynes with alkylsilanes, which can be used as a reference for reactions with this compound.

Table 1: Platinum-Catalyzed Hydrosilylation of 1-Octene with Alkylsilanes

EntrySilaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (β:α)Reference
1TriethoxysilaneKarstedt's (0.01)Toluene802>95>98:2[1]
2Diethyl(hexyl)methylsilaneKarstedt's (0.01)Toluene802>95>98:2[1]
3HeptamethyltrisiloxaneKarstedt's (0.05)Neat601>99>99:1[7]

Table 2: Rhodium-Catalyzed Hydrosilylation of Phenylacetylene with Alkylsilanes

EntrySilaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Isomer Ratio (E:Z)Reference
1TriethylsilaneWilkinson's (1.0)Benzene8012~90Predominantly E[1]
2Diethyl(hexyl)methylsilaneWilkinson's (1.0)Benzene8012~85Predominantly E[1]
3Phenylsilane[Rh(cod)₂]BF₄ (0.1)Toluene252>95>98:2 (β-(E)-isomer)[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification prep_flask Dry Schlenk Flask inert_atm Establish Inert Atmosphere (Ar/N2) prep_flask->inert_atm add_reagents Add Substrate, This compound, & Solvent inert_atm->add_reagents add_catalyst Add Catalyst add_reagents->add_catalyst heat_stir Heat and Stir add_catalyst->heat_stir monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor workup Cool & Remove Solvent monitor->workup purify Purify Product (Distillation/Chromatography) workup->purify

Caption: General experimental workflow for hydrosilylation reactions.

Chalk_Harrod_Mechanism catalyst [Pt(0)] Catalyst oxidative_addition Oxidative Addition catalyst->oxidative_addition + R3SiH si_h R3Si-H (this compound) si_h->oxidative_addition alkene R'CH=CH2 (Alkene) alkene_coordination Alkene Coordination alkene->alkene_coordination pt_complex1 H-[Pt(II)]-SiR3 oxidative_addition->pt_complex1 pt_complex1->alkene_coordination pt_complex2 Alkene | H-[Pt(II)]-SiR3 alkene_coordination->pt_complex2 migratory_insertion Migratory Insertion pt_complex2->migratory_insertion pt_complex3 R'CH2CH2-[Pt(II)]-SiR3 migratory_insertion->pt_complex3 reductive_elimination Reductive Elimination pt_complex3->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product R'CH2CH2SiR3 (Product) reductive_elimination->product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

References

Application Notes and Protocols for the Synthesis and Use of Cyclohexylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of cyclohexylsilane derivatives and their application in drug discovery and as polymer crosslinking agents.

Application 1: Synthesis of Cyclohexyltrichlorosilane via Hydrosilylation

Cyclohexyltrichlorosilane is a key intermediate for the synthesis of various functionalized this compound derivatives. It is typically synthesized via the hydrosilylation of cyclohexene with trichlorosilane, a reaction catalyzed by platinum complexes.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of Cyclohexene

This protocol describes the synthesis of cyclohexyltrichlorosilane using Karstedt's catalyst.

Materials:

  • Cyclohexene (freshly distilled)

  • Trichlorosilane (HSiCl₃)

  • Karstedt's catalyst (a solution of platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous toluene (solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Under an inert atmosphere, a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with cyclohexene (e.g., 0.1 mol) and anhydrous toluene (50 mL).

  • Karstedt's catalyst (e.g., 10 ppm of Pt relative to the silane) is added to the flask.

  • The mixture is heated to a gentle reflux (approximately 80-90 °C).

  • Trichlorosilane (e.g., 0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes.

  • The reaction mixture is maintained at reflux for 2-4 hours, with the progress of the reaction monitored by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and any excess volatiles are removed by distillation.

  • The crude product is then purified by fractional distillation under reduced pressure to yield cyclohexyltrichlorosilane.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Hydrosilylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glass Oven-dry glassware charge_flask Charge flask with cyclohexene, solvent, and catalyst under inert gas prep_glass->charge_flask prep_reagents Distill cyclohexene Use anhydrous solvent prep_reagents->charge_flask heat Heat to reflux charge_flask->heat add_silane Add trichlorosilane dropwise heat->add_silane reflux Maintain reflux for 2-4 hours add_silane->reflux cool Cool to room temperature reflux->cool distill_solvent Remove solvent by distillation cool->distill_solvent purify Purify by fractional distillation distill_solvent->purify

Workflow for the synthesis of cyclohexyltrichlorosilane.

Application 2: Cyclohexylsilanes in Drug Discovery as Bioisosteres

The replacement of a carbon atom with a silicon atom, known as sila-substitution, is a bioisosteric approach used in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. The larger atomic radius and different bond angles of silicon compared to carbon can lead to improved potency, altered selectivity, and enhanced metabolic stability. This compound derivatives can serve as sila-analogs of cyclohexane-containing drugs.

Signaling Pathway Context: Modulation of a Kinase Inhibitor

As a hypothetical example, consider a kinase inhibitor where a cyclohexyl group is important for binding to a hydrophobic pocket of the enzyme. Replacing this with a silacyclohexyl group could alter the binding affinity and selectivity.

Hypothetical Signaling Pathway

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor P1 Phosphorylation Receptor->P1 Downstream Downstream Signaling (e.g., MAPK pathway) P1->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Cyclohexyl-containing Kinase Inhibitor Inhibitor->Receptor Binds to hydrophobic pocket Sila_Inhibitor Sila-Cyclohexyl Kinase Inhibitor (Bioisostere) Sila_Inhibitor->Receptor Potentially altered binding affinity G cluster_compounding Compounding cluster_formulation Formulation cluster_curing Curing and Testing mix_base Mix PDMS-OH and fumed silica add_crosslinker Add cyclohexyltrimethoxysilane mix_base->add_crosslinker add_catalyst Add catalyst add_crosslinker->add_catalyst cast Cast into molds add_catalyst->cast cure Cure at room temperature cast->cure post_cure Post-cure in oven cure->post_cure test Mechanical testing post_cure->test

Troubleshooting & Optimization

Troubleshooting incomplete hydrolysis of Cyclohexylsilane films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis and deposition of cyclohexylsilane films. Due to the limited specific literature on this compound, the information provided is based on the general principles of organosilane hydrolysis and film formation and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind forming a this compound film from a precursor solution?

A1: The formation of a this compound film is a two-step process involving hydrolysis and condensation. Initially, the hydrolyzable groups of the this compound precursor (e.g., alkoxy or chloro groups) react with water to form silanol groups (Si-OH). Subsequently, these silanol groups condense with each other and with hydroxyl groups on the substrate surface to form a stable, cross-linked siloxane network (Si-O-Si), resulting in the final film.

Q2: What are the key factors influencing the rate of this compound hydrolysis?

A2: Several factors significantly impact the hydrolysis rate of organosilanes, and by extension, this compound:

  • pH: Hydrolysis is slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions.[1][2]

  • Water Concentration: A sufficient amount of water is necessary for the hydrolysis to proceed. The rate generally increases with higher water concentration up to a certain point.

  • Solvent: The type of solvent used can affect the solubility of the silane and the availability of water, thereby influencing the reaction rate.

  • Temperature: Increasing the reaction temperature generally accelerates the hydrolysis rate.

  • Steric Hindrance: The bulky cyclohexyl group creates steric hindrance around the silicon atom, which is expected to slow down the rate of hydrolysis compared to smaller alkylsilanes.[3][4]

Q3: How can I tell if the hydrolysis of my this compound is incomplete?

A3: Incomplete hydrolysis can manifest in several ways:

  • Poor Film Quality: The resulting film may be hazy, uneven, or have poor adhesion to the substrate.

  • Inconsistent Surface Properties: You may observe variable contact angles across the surface, indicating a non-uniform chemical composition.

  • Spectroscopic Evidence: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can detect the presence of unreacted hydrolyzable groups (e.g., Si-O-R) in the film.

Q4: What is the expected contact angle for a surface coated with a this compound film?

A4: Due to the non-polar nature of the cyclohexyl group, a successfully deposited film should exhibit hydrophobic properties. The exact water contact angle will depend on the film's uniformity, density, and surface roughness, but it is generally expected to be greater than 90°.[5][6][7] Surfaces with a high degree of hydrophobicity are desirable in many applications to prevent biofouling and improve durability.[8]

Troubleshooting Guide

Problem 1: Incomplete Hydrolysis
Symptom Possible Cause Suggested Solution
Hazy or cloudy filmInsufficient water for hydrolysis.Increase the water content in the silane solution. Ensure thorough mixing.
Incorrect pH of the solution.Adjust the pH to be either acidic (3-4) or basic (10-11) to catalyze the reaction.[1]
Low reaction temperature.Increase the temperature of the hydrolysis solution (e.g., to 40-50°C) to accelerate the reaction rate.
Poor adhesion to the substrateIncomplete formation of silanol groups leading to insufficient bonding with the substrate.Extend the hydrolysis time to allow for more complete reaction.
Presence of an organic solvent that inhibits hydrolysis.If possible, reduce the concentration of alcohol co-solvents, as they can slow down hydrolysis.
FTIR spectrum shows peaks corresponding to unreacted alkoxy or chloro groups.Insufficient reaction time or catalyst.Increase the hydrolysis time and/or the concentration of the acid or base catalyst.
Problem 2: Film Inconsistency and Defects
Symptom Possible Cause Suggested Solution
Streaky or uneven coatingInhomogeneous silane solution.Ensure the this compound is fully dissolved and the solution is well-mixed before deposition.
Improper deposition technique (e.g., dip-coating withdrawal speed is too high).Optimize deposition parameters such as withdrawal speed in dip-coating or spin speed in spin-coating.
"Orange peel" texture or rough surfacePremature condensation of silanols in the solution, forming aggregates.Reduce the concentration of the silane in the solution. Shorten the time between hydrolysis and deposition.
Deposition environment is too hot, causing rapid solvent evaporation.Control the temperature and humidity of the deposition environment.
Cracking of the filmExcessive film thickness.Reduce the silane concentration or use a single deposition step instead of multiple layers.
High internal stress in the film.Optimize the curing temperature and time. A slower curing process can reduce stress.

Data Presentation

Table 1: Factors Affecting this compound Hydrolysis and Film Formation (Note: Specific values for this compound are not readily available in the literature; these are general guidelines for organosilanes.)

Parameter Typical Range/Value Effect on Hydrolysis/Film Quality
pH of Hydrolysis Solution Acidic: 3-5; Basic: 9-11Catalyzes hydrolysis.[1] Affects condensation rate and film structure.
Water to Silane Molar Ratio > 3:1Ensures sufficient water for complete hydrolysis.
Silane Concentration in Solvent 0.5 - 5% (v/v)Higher concentrations can lead to thicker films but also increase the risk of premature aggregation.
Hydrolysis Time 30 min - 24 hLonger times allow for more complete hydrolysis, especially for sterically hindered silanes.[4]
Curing Temperature 80 - 120°CPromotes condensation and cross-linking, improving film stability.
Curing Time 15 - 60 minEnsures complete removal of solvent and byproducts, and formation of a stable siloxane network.

Table 2: Expected Outcomes of Film Characterization (Note: These are expected values and may vary based on specific experimental conditions.)

Characterization Technique Parameter Measured Expected Result for a Good Film
Contact Angle Goniometry Water Contact Angle> 90° (hydrophobic)[5][6]
FTIR Spectroscopy Presence of functional groupsAbsence of Si-O-R/Si-Cl peaks; Presence of Si-O-Si peaks.
Ellipsometry Film ThicknessUniform thickness across the substrate.
Atomic Force Microscopy (AFM) Surface Roughness and MorphologySmooth, uniform surface with low root-mean-square (RMS) roughness.

Experimental Protocols

Protocol 1: Hydrolysis of Cyclohexyltrimethoxysilane
  • Solution Preparation: Prepare a 95% ethanol / 5% deionized water solution (v/v).

  • pH Adjustment: Adjust the pH of the ethanol/water mixture to approximately 4.5 using acetic acid.

  • Silane Addition: Add cyclohexyltrimethoxysilane to the solution to a final concentration of 2% (v/v).

  • Hydrolysis: Stir the solution at room temperature for at least 2 hours. Due to the steric hindrance of the cyclohexyl group, a longer hydrolysis time (e.g., 4-24 hours) may be necessary for complete reaction.[3][4]

  • Use: The hydrolyzed silane solution is now ready for film deposition. It is recommended to use the solution within a few hours to avoid excessive self-condensation.

Protocol 2: Film Deposition via Dip-Coating
  • Substrate Preparation: Ensure the substrate is clean and has a hydroxylated surface. This can be achieved by cleaning with a piranha solution (use with extreme caution) or treating with a UV/ozone cleaner.

  • Immersion: Immerse the prepared substrate into the hydrolyzed this compound solution.

  • Dwell Time: Allow the substrate to remain in the solution for 1-2 minutes to ensure complete wetting.

  • Withdrawal: Withdraw the substrate from the solution at a slow, constant speed (e.g., 1-2 mm/s). The withdrawal speed will influence the film thickness.

  • Rinsing: Gently rinse the coated substrate with ethanol to remove any excess, unreacted silane.

  • Curing: Cure the coated substrate in an oven at 110°C for 30 minutes to promote condensation and form a stable film.

Protocol 3: Characterization of the this compound Film
  • Contact Angle Measurement:

    • Place a small droplet of deionized water onto the surface of the cured film.

    • Use a contact angle goniometer to measure the angle between the droplet and the surface.[5]

    • Take measurements at multiple points on the surface to assess uniformity.

  • FTIR Spectroscopy:

    • Acquire an FTIR spectrum of the coated substrate.

    • Look for the disappearance of peaks associated with the methoxy groups of the precursor (around 1080-1190 cm⁻¹ for Si-O-C stretching) and the appearance of a broad peak corresponding to the Si-O-Si network (around 1000-1100 cm⁻¹).[9] The absence of a broad -OH peak (around 3200-3600 cm⁻¹) indicates a high degree of condensation.

Visualizations

Hydrolysis_Pathway This compound Cyclohexyl-Si-(OR)₃ Step1 Cyclohexyl-Si-(OR)₂(OH) + ROH This compound->Step1 + H₂O Step2 Cyclohexyl-Si-(OR)(OH)₂ + ROH Step1->Step2 + H₂O Step3 Cyclohexyl-Si-(OH)₃ + ROH Step2->Step3 + H₂O

Caption: Hydrolysis pathway of a trialkoxythis compound.

Condensation_Pathway cluster_solution In Solution cluster_surface On Substrate Surface Silanol1 Cyclohexyl-Si-(OH)₃ Dimer Cyclohexyl-(OH)₂-Si-O-Si-(OH)₂-Cyclohexyl + H₂O Silanol1->Dimer Surface_Bond Substrate-O-Si-(OH)₂-Cyclohexyl + H₂O Silanol1->Surface_Bond Silanol2 Cyclohexyl-Si-(OH)₃ Silanol2->Dimer Crosslinked_Film Cross-linked Siloxane Network (Si-O-Si) Dimer->Crosslinked_Film Substrate Substrate-OH Substrate->Surface_Bond Surface_Bond->Crosslinked_Film Troubleshooting_Workflow Start Film Deposition Issue IncompleteHydrolysis Incomplete Hydrolysis? Start->IncompleteHydrolysis FilmInconsistency Film Inconsistency? Start->FilmInconsistency PoorAdhesion Poor Adhesion? Start->PoorAdhesion CheckParams Check Hydrolysis Parameters: pH, [H₂O], Time, Temp IncompleteHydrolysis->CheckParams CheckDeposition Check Deposition Method: Speed, Concentration FilmInconsistency->CheckDeposition CheckSubstrate Check Substrate Cleaning & Hydroxylation PoorAdhesion->CheckSubstrate Solution1 Adjust pH, [H₂O], Time, or Temp CheckParams->Solution1 Solution2 Optimize Deposition Parameters CheckDeposition->Solution2 Solution3 Improve Substrate Preparation CheckSubstrate->Solution3

References

Technical Support Center: Optimizing Cyclohexylsilane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclohexylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the hydrosilylation of cyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the hydrosilylation of cyclohexene. This reaction involves the addition of a silicon-hydride (Si-H) bond across the double bond of cyclohexene, typically catalyzed by a transition metal complex.

Q2: Which catalysts are most effective for the hydrosilylation of cyclohexene?

A2: Platinum-based catalysts are the most widely used and generally most effective for this transformation.[1][2] Specifically, Karstedt's catalyst and Speier's catalyst are common choices known for their high activity.[2] Rhodium and iridium complexes have also been shown to be effective catalysts.

Q3: What are the common silane reagents used in this synthesis?

A3: Trichlorosilane (HSiCl₃) and triethoxysilane (HSi(OEt)₃) are frequently used silanes for this reaction. The choice of silane can depend on the desired functionality of the final product and the subsequent reaction steps. Trichlorosilane is highly reactive but also corrosive and moisture-sensitive, while triethoxysilane is generally less reactive but easier to handle.

Q4: What are the typical side reactions observed during the synthesis of this compound?

A4: A common side reaction is the isomerization of the cyclohexene double bond, although this is less of a concern with a cyclic olefin compared to linear alkenes. Dehydrogenative silylation, leading to the formation of unsaturated silanes, can also occur, particularly with certain catalysts.[3] Additionally, if using chlorosilanes, incomplete reaction or the presence of moisture can lead to the formation of siloxanes and other hydrolysis byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture over time, you can track the disappearance of the starting materials (cyclohexene and the silane) and the appearance of the this compound product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The platinum catalyst may have degraded due to age, improper storage, or exposure to air. 2. Catalyst Poisoning: Trace impurities in the reactants or solvent (e.g., sulfur, phosphorus, or nitrogen compounds) can poison the catalyst. 3. Insufficient Temperature: The reaction may not have reached the necessary activation temperature.1. Use a fresh batch of catalyst. Consider running a standard reaction with a known reactive olefin to confirm catalyst activity. 2. Purify the cyclohexene and silane prior to use. Ensure the solvent is of high purity and anhydrous. 3. Gradually increase the reaction temperature, monitoring for product formation. Be cautious of potential side reactions at higher temperatures.
Low Yield 1. Suboptimal Reactant Ratio: An inappropriate stoichiometric ratio of cyclohexene to silane can lead to incomplete conversion of the limiting reagent. 2. Loss during Workup/Purification: The product may be lost during extraction, washing, or distillation steps. 3. Product Decomposition: The product may be unstable under the reaction or purification conditions.1. Experiment with varying the molar ratio of cyclohexene to silane. A slight excess of one reagent may drive the reaction to completion. 2. Ensure efficient extraction and minimize transfers. For distillation, use an appropriate setup (e.g., vacuum distillation for high-boiling silanes) to prevent product loss. 3. If product instability is suspected, consider milder reaction conditions or a modified purification protocol.
Formation of Byproducts 1. Isomerization: The catalyst may be promoting the isomerization of the double bond, though less common for cyclohexene. 2. Dehydrogenative Silylation: This side reaction can compete with hydrosilylation. 3. Hydrolysis: Presence of moisture when using chlorosilanes will lead to the formation of siloxanes.1. A different catalyst or lower reaction temperature might suppress isomerization. 2. Modifying the catalyst system or reaction conditions can sometimes favor hydrosilylation over dehydrogenative silylation. 3. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Difficulty in Product Purification 1. Similar Boiling Points: The boiling point of the product might be close to that of the starting materials or byproducts, making distillation challenging. 2. Formation of Non-volatile Impurities: Polymeric or oligomeric byproducts may form, complicating purification.1. Fractional distillation under reduced pressure can improve separation. Alternatively, chromatographic purification (e.g., column chromatography) may be necessary. 2. Analyze the non-volatile residue to identify the impurities. Adjusting reaction conditions may prevent their formation.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterTrichlorosilaneTriethoxysilane
Catalyst Speier's or Karstedt'sSpeier's or Karstedt's
Catalyst Loading 10-100 ppm Pt10-100 ppm Pt
Reactant Ratio (Cyclohexene:Silane) 1:1 to 1:1.21:1 to 1:1.2
Reaction Temperature 25-80 °C50-120 °C
Reaction Time 1-6 hours4-24 hours
Solvent Toluene, Hexane, or neatToluene, or neat
Typical Yield > 90%80-95%

Table 2: Comparison of Common Catalysts for Cyclohexene Hydrosilylation

CatalystAdvantagesDisadvantages
Speier's Catalyst (H₂PtCl₆) Readily available, effective for a wide range of substrates.[1]Can sometimes lead to side reactions; may require an induction period.
Karstedt's Catalyst Highly active, often at lower temperatures; soluble in nonpolar media.[2]Can be sensitive to air and impurities.
Rhodium Complexes Can offer different selectivity compared to platinum.Generally more expensive than platinum catalysts.
Iridium Complexes Can be highly active and selective for certain substrates.High cost and less commonly used for this specific transformation.

Experimental Protocols

General Safety Precautions: Hydrosilylation reactions should be carried out in a well-ventilated fume hood. Safety glasses, lab coats, and appropriate gloves are mandatory. Chlorosilanes are corrosive and react violently with water, releasing HCl gas; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of Cyclohexyltrichlorosilane

  • Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer is assembled and flame-dried.

  • Reagent Preparation: The flask is charged with freshly distilled cyclohexene (1.0 equivalent) and a catalytic amount of Speier's catalyst (e.g., 50 ppm Pt).

  • Reaction Execution: Trichlorosilane (1.1 equivalents) is added to the dropping funnel. The silane is then added dropwise to the stirred cyclohexene solution at a rate that maintains the desired reaction temperature (e.g., 30-40 °C). An ice bath can be used to control the initial exotherm.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours. The reaction progress is monitored by GC analysis of aliquots.

  • Workup and Purification: Once the reaction is complete, the excess trichlorosilane and any low-boiling components are removed by distillation at atmospheric pressure. The resulting crude cyclohexyltrichlorosilane is then purified by fractional distillation under reduced pressure.[4][5]

Protocol 2: Synthesis of Cyclohexyltriethoxysilane

  • Apparatus Setup: A similar setup to Protocol 1 is used, ensuring all glassware is scrupulously dry.

  • Reagent Preparation: The flask is charged with cyclohexene (1.0 equivalent), triethoxysilane (1.1 equivalents), and Karstedt's catalyst (e.g., 20 ppm Pt).

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Reaction Monitoring: The reaction is monitored by GC until the starting materials are consumed (typically 6-12 hours).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, cyclohexyltriethoxysilane, is purified by vacuum distillation to remove any unreacted starting materials and catalyst residues.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reagents Prepare Reactants (Cyclohexene, Silane) charge_flask Charge Flask with Cyclohexene & Catalyst prep_reagents->charge_flask prep_catalyst Prepare Catalyst (e.g., Speier's) prep_catalyst->charge_flask setup_glassware Assemble & Dry Glassware setup_glassware->charge_flask add_silane Add Silane Dropwise charge_flask->add_silane stir_heat Stir & Heat add_silane->stir_heat monitor Monitor Progress (GC/NMR) stir_heat->monitor quench Cool Reaction monitor->quench Reaction Complete distill Fractional Distillation quench->distill analyze Analyze Product Purity distill->analyze product Pure This compound analyze->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_conversion Check Reaction Conversion (GC/NMR) start->check_conversion check_workup Analyze Aqueous & Organic Layers start->check_workup check_distillation Check Distillation Residue start->check_distillation incomplete_rxn Incomplete Reaction check_conversion->incomplete_rxn Low Conversion extraction_loss Loss During Extraction check_workup->extraction_loss Product in Aqueous Layer distillation_loss Loss During Distillation check_distillation->distillation_loss High Boiling Residue optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_rxn->optimize_conditions improve_extraction Improve Extraction Technique extraction_loss->improve_extraction optimize_distillation Optimize Distillation (Vacuum, Column) distillation_loss->optimize_distillation

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Preventing aggregation during Cyclohexylsilane functionalization of nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with nanoparticle aggregation during cyclohexylsilane functionalization.

Troubleshooting Guide: Nanoparticle Aggregation

Issue: Immediate aggregation of nanoparticles upon addition of this compound.

Possible Causes & Solutions:

CauseSolution
Uncontrolled Hydrolysis and Condensation: Presence of water leads to rapid self-polymerization of this compound, forming siloxane networks that bridge nanoparticles.[1]1. Use Anhydrous Solvents: Conduct the reaction in anhydrous solvents like toluene or ethanol.[1][2] 2. Dry Glassware: Thoroughly dry all glassware in an oven before use.[1]
High Localized Silane Concentration: Adding the silane too quickly creates areas of high concentration, promoting inter-particle crosslinking.[1]1. Slow, Dropwise Addition: Add the this compound solution dropwise to a vigorously stirring nanoparticle suspension.[1] 2. Use a Dilute Silane Solution: Prepare a dilute solution of this compound before adding it to the nanoparticle suspension.[1]
Incorrect pH: The pH affects the rate of silane hydrolysis and condensation, as well as the surface charge of the nanoparticles.[1][3] A pH near the isoelectric point of the nanoparticles can minimize electrostatic repulsion and lead to aggregation.[1]1. Monitor and Adjust pH: Before and during the reaction, monitor and adjust the pH of the nanoparticle suspension. The optimal pH is system-dependent. For silica nanoparticles, a slightly basic pH is often optimal.[1] For reactions involving hydrolysis, a slightly acidic pH (around 4-5) can be beneficial.[2]
Inappropriate Solvent Conditions: The solvent plays a crucial role in maintaining nanoparticle stability. A poor solvent can cause the collapse of stabilizing ligands, leading to aggregation.[1]Ensure Nanoparticle Stability: Confirm that the nanoparticles are stable and well-dispersed in the chosen reaction solvent before adding the this compound.[1]

Logical Workflow for Troubleshooting Aggregation

cluster_water Water Contamination cluster_addition Silane Addition cluster_ph pH Control cluster_solvent Solvent System start Start: Nanoparticle Aggregation Observed check_water Check for Water Contamination start->check_water check_addition Review Silane Addition Technique check_water->check_addition No anhydrous_solvent Use Anhydrous Solvent check_water->anhydrous_solvent Yes check_ph Verify Reaction pH check_addition->check_ph No slow_addition Slow, Dropwise Addition check_addition->slow_addition Yes check_solvent Assess Solvent & NP Stability check_ph->check_solvent No monitor_ph Monitor and Adjust pH check_ph->monitor_ph Yes end_stable Achieve Stable Functionalized Nanoparticles check_solvent->end_stable No confirm_stability Confirm NP Stability in Solvent check_solvent->confirm_stability Yes dry_glassware Ensure Dry Glassware anhydrous_solvent->dry_glassware dry_glassware->check_addition dilute_silane Use Dilute Silane Solution slow_addition->dilute_silane dilute_silane->check_ph monitor_ph->check_solvent confirm_stability->end_stable

Caption: Troubleshooting workflow for aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nanoparticle aggregation during silanization with this compound?

A1: The main cause is often the unintended self-condensation of the this compound in the reaction solution. This process is accelerated by the presence of water and can lead to the formation of polysiloxane chains that bridge multiple nanoparticles, causing them to clump together.[2] Other contributing factors include high localized concentrations of the silane, inappropriate pH, and poor nanoparticle stability in the chosen solvent.[1][2]

Q2: How can I determine the optimal concentration of this compound to use?

A2: It is recommended to perform a concentration titration to find the optimal amount of this compound for achieving monolayer coverage on your nanoparticles.[1] Insufficient silane will result in incomplete surface functionalization, leaving exposed nanoparticle surfaces that can lead to aggregation.[2] Conversely, an excessive concentration can cause the formation of multilayers and inter-particle bridging, which also induces aggregation.[1]

Q3: What is the best solvent for this compound functionalization?

A3: For a direct grafting approach aiming to minimize water-induced self-condensation, an anhydrous, non-polar aprotic solvent such as toluene is often a good choice.[2] This slows down the rates of hydrolysis and self-condensation, promoting a direct reaction with the hydroxyl groups on the nanoparticle surface.[2] If a method involving hydrolysis is intended, a mixture of an alcohol (like ethanol) and a controlled amount of water is commonly used.[2] The most critical factor is to ensure your nanoparticles are well-dispersed and stable in the selected solvent system before beginning the functionalization.[2]

Q4: Can sonication be used to redisperse aggregated nanoparticles after functionalization?

A4: Sonication can be used to break up soft agglomerates and ensure a uniform dispersion.[1] However, it should be used with caution, as excessive sonication can sometimes induce further aggregation.[1] It is generally more effective as a preventative measure to ensure good dispersion before and during the initial stages of the reaction.

Q5: How should I handle the washing and drying of my functionalized nanoparticles to prevent aggregation?

A5: During washing steps that involve centrifugation, use the lowest speed and shortest duration necessary to pellet the nanoparticles.[1] High centrifugal forces can overcome repulsive forces and cause irreversible aggregation.[1] It is also advisable to avoid drying the functionalized nanoparticles into a hard powder. Storing them as a suspension in an appropriate solvent is preferable, as redispersion of a dry powder can be very difficult and often leads to aggregation.[1]

Experimental Protocols

Protocol 1: this compound Functionalization in Anhydrous Toluene (Direct Grafting)

This protocol is designed to minimize water-induced self-condensation of the silane.

  • Nanoparticle Preparation: Dry the nanoparticles under vacuum at a suitable temperature to remove any adsorbed water.

  • Dispersion: Disperse the dried nanoparticles in anhydrous toluene to the desired concentration (e.g., 1 mg/mL). Use ultrasonication to ensure a uniform dispersion.[2]

  • Reaction Setup: Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a magnetic stirrer. Place the setup under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Silane Addition: In a separate vial, prepare a dilute solution of this compound in anhydrous toluene. Add this solution dropwise to the vigorously stirring nanoparticle dispersion.[1][2]

  • Reaction: Allow the reaction to proceed at an elevated temperature (e.g., reflux in toluene, ~110°C) for several hours to promote the formation of a stable siloxane bond with the nanoparticle surface.[2]

  • Washing: After the reaction, cool the suspension to room temperature. Centrifuge the nanoparticles and discard the supernatant. Redisperse the nanoparticles in fresh anhydrous toluene to remove unreacted silane. Repeat this washing step 2-3 times.[1]

  • Final Product: After the final wash, redisperse the functionalized nanoparticles in the desired solvent for storage or further use.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dry_np Dry Nanoparticles disperse_np Disperse in Anhydrous Toluene dry_np->disperse_np sonicate Ultrasonicate disperse_np->sonicate inert_atm Inert Atmosphere (N2/Ar) sonicate->inert_atm dilute_silane Prepare Dilute this compound inert_atm->dilute_silane add_silane Dropwise Addition to NP Dispersion dilute_silane->add_silane reflux Reflux at Elevated Temperature add_silane->reflux cool Cool to Room Temperature reflux->cool centrifuge Centrifuge and Decant cool->centrifuge wash Wash with Anhydrous Toluene (2-3x) centrifuge->wash redisperse Redisperse in Desired Solvent wash->redisperse

Caption: this compound functionalization workflow.

References

Improving the stability of Cyclohexylsilane-treated surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and performance of cyclohexylsilane-treated surfaces in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound-treated surfaces.

Problem Potential Causes Recommended Solutions
Inconsistent or patchy surface coating 1. Incomplete removal of contaminants from the substrate.2. Presence of moisture in the solvent or on the substrate.3. Uneven application of the silane solution.4. Insufficient surface activation.1. Implement a rigorous cleaning protocol. Sonication in a series of solvents (e.g., acetone, ethanol, deionized water) is recommended.[1]2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry the substrate thoroughly in an oven before silanization.[2]3. Ensure the entire substrate is uniformly immersed in the silane solution during liquid-phase deposition.4. Employ surface activation techniques like oxygen plasma treatment to generate a higher density of hydroxyl groups.[3][4][5]
Rapid loss of hydrophobicity 1. Hydrolysis of the siloxane bonds connecting the this compound to the surface.2. Incomplete monolayer formation, leaving exposed hydrophilic areas.3. Use of acidic aqueous solutions that promote the degrafting of alkylsilanes.[6]1. Ensure a dense and well-ordered monolayer to act as a hydrophobic protective layer.[7]2. Optimize reaction conditions (time, temperature, concentration) to achieve full surface coverage. Consider vapor-phase deposition for a more homogeneous monolayer.[7]3. Maintain the pH of aqueous solutions above 5.5 to enhance monolayer stability.
Poor adhesion of subsequent layers 1. Formation of a thick, multilayered silane coating with weak intermolecular bonds.2. Surface contamination prior to the application of the next layer.1. Use monofunctional silanes to prevent multilayer formation. If using trifunctional silanes, carefully control the reaction conditions to favor monolayer formation.[8]2. Thoroughly rinse the silanized surface with a suitable solvent to remove any unbound silane molecules before applying the next layer.
Variability between experimental batches 1. Inconsistent surface preparation.2. Fluctuations in ambient humidity and temperature during the silanization process.3. Degradation of the this compound reagent due to improper storage.1. Standardize the substrate cleaning and activation protocol for all experiments.2. Conduct the silanization in a controlled environment, such as a glove box or under a dry inert gas stream.3. Store this compound in a desiccator, away from moisture, and handle it under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the degradation of this compound-treated surfaces?

A1: The primary degradation mechanism is the hydrolysis of the siloxane (Si-O-Si) bonds that covalently link the this compound molecules to the substrate. This process is particularly accelerated in acidic aqueous environments. The presence of water molecules can lead to the cleavage of these bonds, causing the silane layer to detach from the surface.

Q2: How does the choice of solvent affect the stability of the silane layer?

A2: The solvent plays a critical role in the quality and stability of the resulting silane layer. It is crucial to use anhydrous (water-free) solvents, such as toluene or ethanol, to prevent premature hydrolysis and self-condensation of the this compound in solution before it has a chance to react with the surface hydroxyl groups. The presence of water can lead to the formation of silane oligomers in the solution, resulting in a less uniform and less stable coating.

Q3: Can plasma treatment improve the stability of my this compound coating?

A3: Yes, plasma treatment, particularly with oxygen plasma, is a highly effective method for cleaning and activating surfaces prior to silanization.[3][5] It removes organic contaminants and increases the density of surface hydroxyl (-OH) groups, which are the reactive sites for silane attachment.[9] A higher density of these groups can lead to a more tightly packed and, consequently, more stable silane monolayer.

Q4: What is the effect of the alkyl chain length on the stability of silanized surfaces?

A4: While this resource focuses on this compound, it's a relevant principle that longer alkyl chains in alkylsilanes can enhance the stability of the monolayer.[10][11] This is attributed to increased van der Waals interactions between adjacent chains, leading to a more ordered and densely packed layer. This dense layer acts as a better barrier against water penetration, thus protecting the underlying siloxane bonds from hydrolysis.

Q5: How can I verify the quality and stability of my this compound-treated surface?

A5: Several surface analysis techniques can be used:

  • Water Contact Angle (WCA) Measurement: This is a simple and effective method to assess the hydrophobicity of the surface. A high contact angle indicates a successful hydrophobic modification. Monitoring the contact angle over time or after exposure to specific conditions can indicate the stability of the coating.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the surface. It can be used to confirm the presence of the silane layer and to detect changes in the chemical composition due to degradation.[12][13]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and roughness, providing insights into the uniformity of the silane coating.

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation using Oxygen Plasma
  • Initial Cleaning: Place the substrates (e.g., glass slides, silicon wafers) in a substrate rack. Sonicate them sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates with a stream of nitrogen gas and then bake them in an oven at 110°C for at least 30 minutes to remove any residual moisture.

  • Plasma Treatment: Place the cleaned, dry substrates in the chamber of an oxygen plasma cleaner.

  • Activation: Activate the surfaces using a low-pressure oxygen plasma. Typical parameters are 50-100 W power for 1-5 minutes.

  • Post-Activation: Use the activated substrates immediately for the silanization step to prevent atmospheric contamination and the loss of surface hydroxyl groups.

Protocol 2: Liquid-Phase Deposition of this compound
  • Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).

  • Substrate Immersion: Immerse the freshly activated substrates in the silane solution. Ensure the entire surface is submerged.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. For a more robust layer, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).

  • Rinsing: After incubation, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed silane molecules.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.

  • Final Rinse and Storage: Perform a final rinse with the solvent and dry the substrates under a stream of nitrogen. Store the coated substrates in a desiccator.

Protocol 3: Stability Assessment using Water Contact Angle Measurement
  • Initial Measurement: Measure the static water contact angle of the freshly prepared this compound-treated surface using a goniometer.[8][14][15][16] This will serve as the baseline.

  • Aging/Exposure: Expose the surface to the experimental conditions of interest (e.g., immersion in an aqueous solution of a specific pH, storage under ambient conditions).

  • Periodic Measurements: At regular intervals, remove the substrate, rinse it with deionized water, dry it with a stream of nitrogen, and measure the water contact angle again.

  • Data Analysis: Plot the water contact angle as a function of time. A significant decrease in the contact angle indicates degradation of the hydrophobic silane layer.

Data Presentation

Table 1: Influence of pH on the Stability of Alkylsilane Monolayers

pH of Aqueous SolutionStabilityObservation
< 4LowRapid degrafting of alkylsilanes due to hydrolysis of siloxane bonds.[6]
4 - 5.5ModerateGradual decrease in hydrophobicity over time.
> 5.5HighStable alkylsilane monolayers with minimal degradation observed.

Table 2: Effect of Alkyl Chain Length on Water Contact Angle and Stability

Alkyl Chain LengthTypical Water Contact AngleRelative Stability
Short (e.g., C3)90-100°Lower
Medium (e.g., C8)100-110°Moderate
Long (e.g., C18)>110°Higher[11]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization & Use Cleaning Solvent Cleaning Drying Oven Drying Cleaning->Drying Activation Plasma Activation Drying->Activation Immersion Immersion in This compound Solution Activation->Immersion Rinsing Solvent Rinsing Immersion->Rinsing Curing Oven Curing Rinsing->Curing WCA Contact Angle Curing->WCA Experiment Application WCA->Experiment XPS XPS Analysis XPS->Experiment

Caption: Experimental workflow for preparing and characterizing this compound-treated surfaces.

hydrolysis_pathway Surface Substrate -Si-OH TreatedSurface Treated Surface Substrate-O-Si-C₆H₁₁ Surface->TreatedSurface Silane This compound C₆H₁₁-Si(OR)₃ HydrolyzedSilane Hydrolyzed this compound C₆H₁₁-Si(OH)₃ Silane->HydrolyzedSilane Hydrolysis HydrolyzedSilane->TreatedSurface Condensation DegradedSurface Degraded Surface Substrate-Si-OH TreatedSurface->DegradedSurface Hydrolysis Water H₂O Water->Silane Water->TreatedSurface Acid H⁺ (catalyst) Acid->TreatedSurface

Caption: Key chemical pathways in silanization and surface degradation by hydrolysis.

References

Technical Support Center: Cyclohexylsilane-Based Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylsilane-based modifications. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound-based modifications?

A1: The most prevalent side reactions involve the formation of siloxanes through hydrolysis and condensation. Incomplete reactions and, in the context of cross-coupling reactions, homocoupling byproducts are also frequently observed. Additionally, in peptide synthesis, certain silanes can act as reducing agents, leading to unintended deprotection of other functional groups.[1][2]

Q2: How does the stability of cyclohexylsilyl ethers compare to other common silyl ethers?

A2: The stability of silyl ethers is largely influenced by the steric bulk around the silicon atom. While specific kinetic data for cyclohexylsilyl ethers is not as commonly cited as for more standard silyl ethers, its stability is generally considered to be intermediate. It is more stable than trimethylsilyl (TMS) ether but may be less stable than very bulky groups like tert-butyldiphenylsilyl (TBDPS) ether under certain acidic or basic conditions.[3][4]

Q3: What causes the formation of insoluble precipitates in my reaction mixture?

A3: The formation of insoluble precipitates, often appearing as a gel or white solid, is typically due to the uncontrolled hydrolysis and subsequent condensation of the this compound reagent or the silylated product. This is often triggered by the presence of moisture and can be catalyzed by acidic or basic conditions.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Silylated Product

Problem: The yield of the desired cyclohexylsilyl-modified compound is consistently low.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure all reagents, especially the this compound, are pure and free of moisture. - Optimize reaction time and temperature. Monitor reaction progress using techniques like TLC or GC-MS. - Use a suitable base (e.g., imidazole, triethylamine) in stoichiometric amounts to drive the reaction to completion.
Hydrolysis of the Product - Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - During workup, use neutral or buffered aqueous solutions (e.g., saturated sodium bicarbonate) to avoid acidic or basic conditions that can cleave the silyl ether.[3]
Steric Hindrance - For sterically hindered substrates, consider using a more reactive this compound derivative (e.g., cyclohexylsilyl triflate) or a stronger, non-nucleophilic base. - Increase the reaction temperature and time, but monitor for potential side reactions.
Issue 2: Formation of Siloxane Byproducts

Problem: Characterization of the crude product shows significant amounts of siloxane (Si-O-Si) containing impurities.

Potential Cause Troubleshooting Steps
Presence of Water - Rigorously dry all glassware, solvents, and reagents before use. - Perform the reaction under a dry, inert atmosphere. - If possible, use a co-solvent that is azeotropically dried.
Acidic or Basic Catalysis of Condensation - Neutralize the reaction mixture before workup and purification. - If purification is done via column chromatography on silica gel, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent on-column hydrolysis.
Excessive Heat - Avoid unnecessarily high reaction temperatures, as this can promote condensation reactions.
Issue 3: Unintended Deprotection of Other Functional Groups

Problem: During a deprotection step intended to cleave a different protecting group, the cyclohexylsilyl ether is also removed.

Potential Cause Troubleshooting Steps
Harsh Deprotection Conditions - If using acidic conditions, opt for milder acids or shorter reaction times. - For fluoride-mediated cleavage, use a less reactive fluoride source or perform the reaction at a lower temperature.
Use of Hydrosilanes as Scavengers - In peptide synthesis, be aware that trialkylsilanes like triisopropylsilane (TIS), often used as scavengers, can act as reducing agents and cleave certain protecting groups in the presence of a strong acid like TFA.[2] If preservation of the cyclohexylsilyl group is desired, consider alternative scavengers or milder cleavage cocktails.

Quantitative Data

The following table summarizes the relative rates of cleavage for common silyl ethers under acidic conditions. While cyclohexylsilyl ether is not explicitly listed, its stability can be inferred to be greater than TMS and likely comparable to or slightly less than TES, depending on the specific reaction conditions.

Silyl EtherAbbreviationRelative Rate of Cleavage (vs. TMS=1)
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBS/TBDMS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000
Data sourced from Greene, T. W.; Wuts, P. G. M. Protective Groups In Organic Synthesis.[4]

Experimental Protocols

Protocol 1: General Procedure for the Cyclohexylsilylation of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol using a this compound derivative.

Materials:

  • Primary alcohol

  • Cyclohexylmethyldichlorosilane

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexylmethyldichlorosilane (1.1 mmol) in anhydrous DCM (5 mL) to the stirred alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Cyclohexylsilylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction dissolve Dissolve Alcohol and Base setup_reaction->dissolve add_silane Add this compound Solution dissolve->add_silane react Stir and Monitor Reaction add_silane->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Chromatography wash_dry->purify product Pure Silylated Product purify->product

Caption: Workflow for the cyclohexylsilylation of an alcohol.

side_reaction_pathway Common Side Reaction Pathway: Hydrolysis and Condensation R3SiX This compound (R3SiX) Silanol Silanol (R3SiOH) R3SiX->Silanol Hydrolysis (+H2O, -HX) Siloxane Siloxane (R3Si-O-SiR3) R3SiX->Siloxane Direct Condensation with Silanol (-HX) Silanol->Siloxane Condensation (-H2O)

Caption: Formation of siloxane byproducts from cyclohexylsilanes.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of Product check_completion Reaction Complete? start->check_completion check_byproducts Byproducts Present? check_completion->check_byproducts Yes check_starting_material Starting Material Consumed? check_completion->check_starting_material No solution_hydrolysis Improve Anhydrous Technique Neutralize Workup check_byproducts->solution_hydrolysis Yes (Siloxanes) solution_incomplete Optimize Reaction Conditions (Time, Temp, Base) check_starting_material->solution_incomplete No solution_steric Use More Reactive Silane or Stronger Base check_starting_material->solution_steric Yes

Caption: Decision tree for troubleshooting low product yield.

References

Strategies to control the thickness of Cyclohexylsilane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexylsilane (CHS) coatings. Here, you will find strategies to control coating thickness, detailed experimental protocols, and solutions to common issues encountered during the deposition process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for depositing this compound coatings?

A1: The most common methods for depositing this compound coatings are Spin Coating, Dip Coating, and Chemical Vapor Deposition (CVD). Each method offers distinct advantages and levels of control over film thickness and uniformity.

Q2: Which factors have the most significant impact on the thickness of a this compound coating?

A2: The key factors influencing coating thickness depend on the deposition method:

  • For Spin Coating: Solution concentration, spin speed, and spin time are critical parameters.

  • For Dip Coating: Withdrawal speed, solution concentration, and viscosity play a major role.

  • For Chemical Vapor Deposition (CVD): Deposition temperature, precursor flow rate, and deposition time are the most influential factors.

Q3: How can I achieve an ultra-thin, monolayer this compound coating?

A3: To achieve a monolayer or very thin coating, it is recommended to use a highly diluted this compound solution (e.g., 0.1-1% in an anhydrous solvent), short reaction times, and thorough rinsing with the solvent post-deposition to remove any excess, unbound silane.[1] For solution-based methods, higher spin speeds in spin coating or slower withdrawal speeds in dip coating will also result in thinner layers.[1]

Q4: What is the importance of surface preparation before applying a this compound coating?

A4: Proper surface preparation is crucial for achieving a uniform and adherent coating. The substrate should be thoroughly cleaned to remove any organic contaminants and hydroxylated to ensure reactive sites for the silane to bond with. Common methods include piranha solution cleaning, UV/Ozone treatment, or oxygen plasma treatment.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent Coating Thickness 1. Non-uniform solution application. 2. Uneven substrate temperature. 3. Inconsistent spin speed or withdrawal speed.1. Ensure the substrate is fully and evenly covered with the this compound solution before spinning or dipping. 2. For CVD, ensure uniform heating of the substrate. 3. Calibrate and maintain deposition equipment to ensure consistent parameters.
Poor Adhesion / Film Delamination 1. Inadequate surface preparation. 2. Presence of moisture in the solvent or on the substrate. 3. Incompatible substrate material.1. Implement a rigorous cleaning and hydroxylation protocol for the substrate. 2. Use anhydrous solvents and perform the coating process in a controlled, low-humidity environment (e.g., a glove box). 3. Consider using an adhesion promoter or a different surface treatment.
Hazy or Cloudy Appearance of the Coating 1. Uncontrolled polymerization of this compound in the solution. 2. Reaction with atmospheric moisture.1. Prepare fresh solutions before use and store in a desiccator. 2. Conduct the coating process under an inert atmosphere (e.g., nitrogen or argon).
Cracked Coating 1. Excessive coating thickness. 2. High stress in the deposited film. 3. Mismatch in the coefficient of thermal expansion between the coating and the substrate, especially after annealing.1. Reduce the solution concentration or adjust deposition parameters to achieve a thinner coating. 2. Optimize the curing/annealing process by using a slower heating and cooling ramp.

Quantitative Data on Coating Thickness Control

The following tables provide illustrative data on how different experimental parameters can influence the thickness of this compound coatings.

Spin Coating

Illustrative data based on general principles of spin coating silane solutions.

Solution Concentration (% v/v in Anhydrous Toluene)Spin Speed (rpm)Spin Time (s)Estimated Film Thickness (nm)
110003025
130003015
150003010
230003030
230006025
Dip Coating

Illustrative data based on general principles of dip coating silane solutions.

Solution Concentration (% v/v in Anhydrous Toluene)Withdrawal Speed (mm/min)Dwell Time (s)Estimated Film Thickness (nm)
1206030
1506045
11006060
2506090
Chemical Vapor Deposition (CVD)

Data derived from atmospheric pressure chemical vapor deposition of this compound.[1]

Deposition Temperature (°C)Precursor Flow Rate (sccm)Deposition Time (min)Deposition Rate (nm/s)
300105~10
400105~30
500105~50

Experimental Protocols & Workflows

Substrate Preparation Workflow

Substrate_Preparation Start Start: Uncleaned Substrate Cleaning Cleaning (e.g., Piranha, UV/Ozone) Start->Cleaning Rinsing DI Water Rinse Cleaning->Rinsing Drying Nitrogen Drying Rinsing->Drying Hydroxylation Surface Hydroxylation (e.g., Oxygen Plasma) Drying->Hydroxylation Ready End: Clean, Hydroxylated Substrate Hydroxylation->Ready

Caption: Workflow for substrate cleaning and preparation.
Detailed Methodologies

1. Spin Coating Protocol

  • Solution Preparation: Prepare a 0.5-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) inside a glove box or under an inert atmosphere.

  • Substrate Mounting: Secure the cleaned and hydroxylated substrate onto the spin coater chuck.

  • Dispensing: Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface.

  • Spinning:

    • Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 10 seconds to evenly distribute the solution.

    • High-Speed Cycle: Ramp up to the desired spin speed (e.g., 1000-5000 rpm) and maintain for 30-60 seconds.

  • Rinsing: Immediately after spinning, rinse the coated substrate thoroughly with the anhydrous solvent to remove any unreacted silane.

  • Curing (Optional): Bake the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and remove residual solvent.

2. Dip Coating Protocol

  • Solution Preparation: Prepare a 0.5-5% (v/v) solution of this compound in an anhydrous solvent in a dipping tank.

  • Substrate Immersion: Immerse the cleaned and hydroxylated substrate into the solution at a constant speed.

  • Dwell Time: Allow the substrate to remain in the solution for a predetermined time (e.g., 60 seconds) to ensure complete wetting.

  • Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed (e.g., 20-100 mm/min).

  • Rinsing: After withdrawal, rinse the coated substrate with the anhydrous solvent.

  • Curing (Optional): Bake the coated substrate at 110-120°C for 30-60 minutes.

3. Chemical Vapor Deposition (CVD) Protocol

  • System Preparation: Load the cleaned and hydroxylated substrates into the CVD chamber. Evacuate the chamber to the base pressure.

  • Heating: Heat the substrates to the desired deposition temperature (e.g., 300-500°C).

  • Precursor Introduction: Introduce this compound vapor into the chamber at a controlled flow rate using a carrier gas (e.g., Argon or Nitrogen).

  • Deposition: Maintain the temperature and precursor flow for the desired deposition time to achieve the target thickness.

  • Purging and Cooling: Stop the precursor flow and purge the chamber with an inert gas. Allow the substrates to cool down to room temperature under the inert atmosphere.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Coating Issue Identified Issue What is the issue? Start->Issue Inconsistent_Thickness Inconsistent Thickness Issue->Inconsistent_Thickness Thickness Poor_Adhesion Poor Adhesion Issue->Poor_Adhesion Adhesion Cloudy_Appearance Cloudy Appearance Issue->Cloudy_Appearance Appearance Check_Deposition Check Deposition Parameters (Speed, Temp, Time) Inconsistent_Thickness->Check_Deposition Check_Surface_Prep Review Surface Prep Protocol Poor_Adhesion->Check_Surface_Prep Check_Environment Check for Moisture (Solvent, Atmosphere) Cloudy_Appearance->Check_Environment Solution_1 Calibrate Equipment & Optimize Parameters Check_Deposition->Solution_1 Solution_2 Improve Cleaning & Hydroxylation Check_Surface_Prep->Solution_2 Solution_3 Use Anhydrous Solvents & Inert Atmosphere Check_Environment->Solution_3

Caption: A logical flow for troubleshooting common coating issues.

References

Issues with reproducibility in Cyclohexylsilane surface passivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during cyclohexylsilane (CHS) surface passivation experiments. The information is tailored for researchers, scientists, and drug development professionals aiming to create stable and reproducible passivated surfaces for their studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound surface passivation?

This compound and its derivatives, such as trichlorothis compound, are used to form self-assembled monolayers (SAMs) on various substrates. The process relies on the reaction between the silane headgroup and hydroxyl (-OH) groups present on the substrate surface. This reaction typically involves two key steps:

  • Hydrolysis: The reactive groups on the silane (e.g., chloro or alkoxy groups) react with trace amounts of water to form silanol intermediates (Si-OH).

  • Condensation: These silanols then condense with the hydroxyl groups on the substrate, forming stable covalent Si-O-Substrate bonds. They also react with each other to form a cross-linked siloxane (Si-O-Si) network.

The cyclohexyl groups, being non-polar, form a hydrophobic outer surface.

Q2: Why is surface preparation critical for successful passivation?

Inadequate surface preparation is a primary cause of coating failure.[1] The substrate must be scrupulously clean and possess a sufficient density of surface hydroxyl groups for the silanization reaction to occur effectively.[2] Contaminants can interfere with the reaction, leading to a disordered and incomplete monolayer.

Q3: How does humidity affect the reproducibility of CHS passivation?

Humidity plays a dual role in silane passivation and can be a significant source of irreproducibility. Trace amounts of water are necessary for the initial hydrolysis of the silane. However, excessive moisture in the reaction environment (e.g., on the substrate or in the solvent) can lead to premature and uncontrolled polymerization of the silane in solution before it has a chance to bind to the surface. This can result in the deposition of aggregates and a non-uniform, weakly-adhered coating. The amount of silane that can be made adherent is established within the first few minutes of the reaction, and increased humidity can negatively impact this.

Q4: My CHS-passivated surface is not hydrophobic. What is the likely cause?

A lack of hydrophobicity, often indicated by a low water contact angle (ideally >90° for a hydrophobic surface), suggests an incomplete or poorly formed self-assembled monolayer.[1] Common causes include:

  • Incomplete cleaning of the substrate.

  • Insufficient hydroxyl groups on the substrate surface.

  • Use of "wet" (hydrous) solvents or exposure to high humidity during coating.

  • Sub-optimal reaction time or temperature.

  • Degradation of the this compound precursor due to improper storage.

Troubleshooting Guides

Issue 1: Inconsistent or Low Hydrophobicity of the Passivated Surface

This is one of the most common failure modes. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Action
Inadequate Substrate Cleaning Implement a rigorous cleaning protocol. For glass or silicon substrates, this may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by a surface activation step like a piranha etch or UV-ozone treatment to generate hydroxyl groups.[1]
Insufficient Surface Hydroxyl Groups Ensure the surface activation step is effective. The density of hydroxyl groups is critical for a dense SAM.[2]
Excessive Moisture Use anhydrous solvents and perform the reaction in a controlled, low-humidity environment (e.g., a glove box or under an inert gas atmosphere). Ensure substrates are thoroughly dried before immersion in the silane solution.
Sub-optimal Silane Concentration Titrate the concentration of this compound in your solution. Concentrations that are too high can lead to polymerization in solution, while concentrations that are too low may result in an incomplete monolayer.
Incorrect Reaction Time/Temperature Optimize the reaction time and temperature. While many silanization reactions are performed at room temperature, some may benefit from gentle heating.[3] Monitor the surface hydrophobicity at different time points to determine the optimal reaction duration.
Degraded Silane Precursor Store this compound and its derivatives in a cool, dry place, preferably under an inert atmosphere, to prevent degradation from moisture.
Issue 2: Poor Adhesion and Delamination of the Coating

If the passivated layer is easily removed, it indicates weak bonding to the substrate.

Potential Cause Recommended Action
Contaminated Substrate Surface As with low hydrophobicity, a pristine surface is essential for strong covalent bonding. Re-evaluate and enhance the cleaning protocol.
Formation of a Multilayer/Polymerized Film This can happen if the silane concentration is too high or if there is too much water present. The bulk of the film is a weakly adhered polymer rather than a covalently bound monolayer. Reduce the silane concentration and strictly control moisture.
Inappropriate Curing/Annealing Step After the initial deposition, a gentle heating (curing) step can sometimes promote further cross-linking and covalent bonding to the surface, improving adhesion. This should be done carefully to avoid thermal degradation of the monolayer.

Experimental Protocols

Protocol 1: Rigorous Substrate Cleaning and Hydroxylation (for Glass/Silicon)
  • Initial Cleaning: Sonicate the substrate in a detergent solution (e.g., Alconox) for 15 minutes, followed by thorough rinsing with deionized water.

  • Solvent Degreasing: Sonicate the substrate sequentially in acetone and then isopropanol for 15 minutes each to remove organic residues.

  • Drying: Dry the substrate thoroughly with a stream of dry nitrogen or in an oven at 110°C.

  • Surface Activation (Piranha Etch - EXTREME CAUTION ):

    • In a fume hood and with appropriate personal protective equipment (lab coat, acid-resistant gloves, face shield), prepare a piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid.

    • Immerse the cleaned, dry substrate in the piranha solution for 15-30 minutes.

    • Carefully remove the substrate and rinse extensively with deionized water.

  • Final Drying: Dry the substrate again under a stream of dry nitrogen or in an oven and use immediately for passivation.

Protocol 2: General Procedure for this compound Passivation
  • Prepare Silane Solution: In a controlled low-humidity environment, prepare a dilute solution of this compound (e.g., 1-2% v/v) in an anhydrous solvent (e.g., toluene or hexane).

  • Substrate Immersion: Immerse the freshly cleaned and activated substrate into the silane solution. The reaction vessel should be sealed to minimize exposure to atmospheric moisture.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can sometimes improve the uniformity of the coating.

  • Rinsing: Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physically adsorbed, unbound silane molecules.

  • Curing (Optional): Bake the coated substrate at 100-120°C for 30-60 minutes to promote further covalent bonding and remove residual solvent.

  • Final Rinse and Storage: Perform a final rinse with the anhydrous solvent and dry the substrate under a stream of dry nitrogen. Store in a desiccator or other dry environment.

Data Presentation

The following table summarizes typical experimental parameters for silane-based surface passivation. Note that these are general ranges and optimal conditions should be determined empirically for this compound.

ParameterTypical RangeRationale
Silane Concentration 0.1 - 5% (v/v) in solventBalances surface reaction rate with the risk of solution-phase polymerization.
Solvent Toluene, Hexane, Ethanol (anhydrous)Must be anhydrous to control hydrolysis. The choice of solvent can also influence the structure of the resulting monolayer.
Reaction Time 30 minutes - 24 hoursDependent on the reactivity of the specific silane and the substrate.
Reaction Temperature Room Temperature - 80°CHigher temperatures can increase the reaction rate but may also promote multilayer formation.
Curing Temperature 100 - 120°CHelps to remove residual solvent and water, and can drive the condensation reaction to completion for a more stable film.

Visualizations

G cluster_prep Phase 1: Substrate Preparation cluster_passivation Phase 2: Passivation Reaction cluster_post Phase 3: Post-Treatment Clean Substrate Cleaning (Detergent, Solvents) Activate Surface Activation (e.g., Piranha Etch) Clean->Activate Dry1 Thorough Drying Activate->Dry1 Immerse Immerse Substrate Dry1->Immerse Prepare Prepare Silane Solution (Anhydrous Solvent) Prepare->Immerse React Reaction (Controlled Humidity) Immerse->React Rinse1 Rinse with Solvent React->Rinse1 Cure Curing/Baking (Optional) Rinse1->Cure Rinse2 Final Rinse & Dry Cure->Rinse2 Store Store in Dry Environment Rinse2->Store

Caption: Experimental workflow for this compound surface passivation.

G cluster_substrate Substrate Issues cluster_reaction Reaction Condition Issues cluster_reagent Reagent Issues start Inconsistent Passivation (Low Hydrophobicity) q_clean Is substrate scrupulously clean? start->q_clean s_clean Enhance cleaning protocol q_clean->s_clean No q_hydroxyl Is surface activated (hydroxylated)? q_clean->q_hydroxyl Yes s_clean->q_clean s_hydroxyl Implement/optimize activation step q_hydroxyl->s_hydroxyl No q_humidity Is humidity controlled? q_hydroxyl->q_humidity Yes s_hydroxyl->q_hydroxyl s_humidity Use anhydrous solvents & inert atmosphere q_humidity->s_humidity No q_conc Is silane concentration optimized? q_humidity->q_conc Yes s_humidity->q_humidity s_conc Test a range of concentrations q_conc->s_conc No q_silane Is silane precursor fresh/properly stored? q_conc->q_silane Yes s_conc->q_conc s_silane Use new silane; store properly q_silane->s_silane No s_silane->q_silane

Caption: Troubleshooting logic for inconsistent CHS passivation results.

References

Technical Support Center: Removal of Unreacted Cyclohexylsilane from Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Cyclohexylsilane from various substrates.

Troubleshooting Guides

Problem: Inconsistent or incomplete removal of unreacted this compound.

Possible Cause Troubleshooting Steps
Inadequate Solvent Rinsing Ensure the use of an appropriate solvent in which this compound is soluble. Vigorously rinse or sonicate the substrate immediately after silanization to remove physisorbed (non-covalently bonded) silane molecules.[1] Consider a multi-step rinse with fresh solvent for each step.
Ineffective Thermal Annealing Parameters Optimize annealing temperature and duration. Insufficient temperature or time may not provide enough energy for the desorption of unreacted silane. Conversely, excessive heat can potentially damage the substrate or the desired silane layer.
Suboptimal Plasma Cleaning Conditions Adjust plasma gas, power, and treatment time. The type of gas (e.g., oxygen, argon) and plasma parameters are critical for effectively breaking down and removing organic residues like this compound without altering the substrate surface properties.[2][3][4]
Insufficient Vacuum Bake-out Ensure the vacuum level, temperature, and duration are adequate to promote the outgassing of volatile compounds like unreacted this compound.[2]
Formation of Silane Multilayers An excessively high concentration of this compound during deposition can lead to the formation of thick, weakly bonded multilayers that are difficult to remove.[5][6] Optimize the silanization protocol to favor monolayer formation.

Problem: Damage to the substrate or the covalently bonded silane layer during removal.

Possible Cause Troubleshooting Steps
Harsh Solvent or Chemical Treatment Avoid using aggressive solvents or chemical solutions that could etch or damage the substrate material or the functional silane layer. Test solvent compatibility on a sample substrate.
Aggressive Plasma Treatment High-power or prolonged plasma exposure can sometimes alter the surface chemistry or morphology of the substrate.[7] Start with milder conditions and incrementally increase the intensity as needed, while monitoring the surface integrity.
Excessive Annealing Temperature High temperatures can cause thermal degradation of the substrate or the covalently bonded silane layer. Refer to the thermal stability limits of your specific substrate and silane.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove unreacted this compound?

A1: The most straightforward and often sufficient first step is a thorough rinsing with an appropriate organic solvent immediately following the silanization process.[1] Solvents like acetone, ethanol, or isopropanol are commonly used to wash away excess, non-covalently bonded silane molecules.[1][8][9] Sonication in the solvent can enhance the removal of physisorbed silanes.[1]

Q2: When should I consider more advanced removal techniques like plasma cleaning or thermal annealing?

A2: If solvent rinsing proves insufficient, or if a pristine surface is critical for your downstream applications, more advanced techniques should be considered. Plasma cleaning is effective at removing organic residues by chemical reaction and physical bombardment.[2][3][4] Thermal annealing and vacuum bake-out are suitable for driving off volatile organic compounds from the surface.

Q3: Can I reuse a substrate after removing the this compound layer?

A3: It is possible to regenerate a substrate by removing the covalently bonded silane layer, but this typically requires harsh chemical treatments, such as immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or a potassium hydroxide solution in ethanol.[10][11] These methods will remove the silane layer but also require careful handling and may alter the substrate's surface properties.

Q4: How can I verify that all the unreacted this compound has been removed?

A4: Surface characterization techniques can be used to verify the cleanliness of the substrate. Contact angle measurements can indicate changes in surface hydrophobicity, suggesting the removal of the silane. X-ray Photoelectron Spectroscopy (XPS) can provide elemental analysis of the surface to detect the presence of silicon and carbon from the silane.

Quantitative Data on Removal Methods

While specific quantitative data for the removal of unreacted this compound is limited in publicly available literature, the following table provides a summary of the effectiveness of different cleaning methods for silanes in general. Researchers should use this as a guideline and optimize the parameters for their specific experimental setup.

Removal Method Typical Silane Type Substrate Typical Parameters Reported Efficiency/Outcome Reference
Solvent Rinsing/Sonication (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (TFOCS)Silicon WaferIsopropanol or acetone wash, sonication for 5 minEffective for removing most unbounded silane molecules.[1]
Solvent Rinsing General SilanesGlassRinse with ethanolRemoves excess, non-covalently bonded materials.[8]
Plasma Cleaning General Organic ContaminantsSilicon WaferO2 or Ar plasmaEffectively removes organic residues.[2][3][4]
Piranha Solution General Organic ResiduesGlass/Silicon3:1 mixture of H2SO4 and 30% H2O2Strong oxidizing agent for removing organic material.[11]
KOH in Ethanol Polymerized SilanesSilicon~5% KOH in dry ethanol, ~1 hourCan remove polymerized silane layers.[10]

Experimental Protocols

Protocol 1: Standard Solvent Rinsing for Removal of Unreacted this compound

  • Immediate Post-Deposition Rinse: Immediately after removing the substrate from the this compound solution or vapor deposition chamber, immerse it in a beaker containing a suitable anhydrous solvent (e.g., acetone, isopropanol, or toluene).

  • Agitation: Gently agitate the substrate in the solvent for 2-5 minutes. For more effective removal, place the beaker in an ultrasonic bath for 5-10 minutes.[1][9]

  • Serial Rinsing: Transfer the substrate to a second beaker of fresh solvent and rinse for another 2-5 minutes. A third rinse may be performed for critical applications.

  • Drying: Dry the substrate using a stream of inert gas (e.g., nitrogen or argon).

  • (Optional) Curing: Depending on the silanization protocol, a subsequent curing step (e.g., baking in an oven) may be performed to promote the stability of the covalently bonded silane layer.[8]

Protocol 2: Oxygen Plasma Cleaning for Removal of Residual this compound

Caution: Plasma cleaning parameters should be optimized for the specific instrument and substrate to avoid surface damage.

  • Substrate Placement: Place the solvent-rinsed and dried substrate into the plasma chamber.

  • Vacuum: Evacuate the chamber to the recommended base pressure.

  • Gas Introduction: Introduce high-purity oxygen gas into the chamber at a controlled flow rate.

  • Plasma Ignition: Apply RF power to ignite the plasma. Typical parameters for cleaning are in the range of 50-200 Watts.

  • Treatment: Expose the substrate to the oxygen plasma for a predetermined duration, typically ranging from 30 seconds to a few minutes.

  • Venting and Removal: Turn off the RF power and gas flow, and vent the chamber to atmospheric pressure before removing the cleaned substrate.

Logical Workflow for Selecting a Removal Method

The following diagram illustrates a decision-making process for choosing the most appropriate method to remove unreacted this compound.

Removal_Workflow cluster_0 Initial Cleaning cluster_1 Advanced Cleaning start Start: Substrate with unreacted This compound solvent_rinse Solvent Rinse (e.g., Acetone, IPA) start->solvent_rinse check_cleanliness Assess Cleanliness (e.g., Contact Angle, XPS) solvent_rinse->check_cleanliness end_goal Goal: Clean Substrate check_cleanliness->end_goal Sufficiently Clean plasma_cleaning Plasma Cleaning (O2 or Ar) check_cleanliness->plasma_cleaning Residue Remains thermal_annealing Thermal Annealing check_cleanliness->thermal_annealing Volatile Residue vacuum_bakeout Vacuum Bake-out check_cleanliness->vacuum_bakeout High Purity Required plasma_cleaning->check_cleanliness thermal_annealing->check_cleanliness vacuum_bakeout->check_cleanliness

Caption: Decision workflow for removing unreacted this compound.

References

Technical Support Center: Optimizing Curing Parameters for Cyclohexylsilane-Based Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing parameters of cyclohexylsilane-based resins.

Frequently Asked Questions (FAQs)

Q1: What are the primary curing methods for this compound-based resins?

A1: this compound-based resins, particularly those with cycloaliphatic epoxy functionalities, are primarily cured through two main mechanisms:

  • UV Cationic Curing: This method utilizes photoinitiators that, upon exposure to UV light, generate a strong acid.[1] This acid initiates the ring-opening polymerization of the epoxy groups, leading to a cross-linked network.[2] This process is very rapid and is not inhibited by oxygen.[3]

  • Thermal Curing: This method involves the use of heat to initiate the cross-linking reaction between the resin and a curing agent (hardener). Common hardeners for cycloaliphatic epoxy resins include anhydrides and polyamino siloxanes.[4][5] The curing process often involves a specific temperature schedule to achieve optimal properties.[5]

Q2: What are the key parameters to control during the UV curing process?

A2: For successful UV curing of this compound-based resins, the following parameters are critical:

  • UV Light Intensity and Wavelength: The intensity of the UV source affects the rate of photoinitiation. The wavelength should be matched to the absorption spectrum of the chosen photoinitiator.

  • Photoinitiator Type and Concentration: Cationic photoinitiators, such as onium salts (e.g., diaryliodonium or triarylsulfonium salts), are typically used.[2][6] The concentration of the photoinitiator influences the cure speed; however, excessive amounts can lead to brittleness.[7]

  • Temperature: Higher temperatures can increase the polymerization rate and final conversion.[8]

  • Moisture/Humidity: Moisture can act as a chain-extending agent at certain concentrations, potentially increasing the conversion rate. However, high humidity can also interfere with the curing process.[8][9]

  • Formulation Additives: The presence of polyols or oxetanes in the formulation can influence the curing rate and the final properties of the cured resin.[8]

Q3: What factors influence the thermal curing of this compound-based resins?

A3: Key factors to consider for optimal thermal curing include:

  • Curing Agent (Hardener): The choice of hardener (e.g., methyltetrahydrophthalic anhydride (MTHPA) or polyamino siloxanes) significantly impacts the curing kinetics and the properties of the final product.[4][5]

  • Curing Schedule (Time and Temperature): A precise temperature profile, often involving initial lower temperature holds followed by a post-cure at a higher temperature, is crucial for achieving a high degree of cure and optimal glass transition temperature (Tg).[5][10]

  • Accelerators and Plasticizers: The addition of accelerators can shorten the curing time, while plasticizers can be used to improve the processability and toughness of the cured resin.[5]

  • Heating Rate: The rate at which the temperature is increased can influence the curing kinetics.[4]

Troubleshooting Guide

Problem: Incomplete or Tacky Cure after UV Exposure

  • Potential Cause: Insufficient UV dose.

  • Solution: Increase the UV exposure time or the intensity of the UV lamp. Ensure the UV wavelength is appropriate for the photoinitiator being used.

  • Potential Cause: Inappropriate photoinitiator concentration.

  • Solution: Optimize the photoinitiator concentration. Typically, 1.5 to 3 wt.% is recommended for homopolymerization.[11]

  • Potential Cause: Inhibition by basic compounds.

  • Solution: Cationic polymerization can be inhibited by alkaline compounds. Ensure all substrates and mixing equipment are clean and free from basic contaminants.[9]

  • Potential Cause: High humidity.

  • Solution: While some moisture can be beneficial, excessive humidity can interfere with cationic curing.[8] Conduct curing in a controlled environment with moderate humidity.

Problem: Brittle Cured Resin

  • Potential Cause: Excessive photoinitiator concentration.

  • Solution: Reduce the amount of photoinitiator in the formulation.[11]

  • Potential Cause: High cross-link density in homopolymerized resin.

  • Solution: To improve toughness, consider adding flexibilizers such as elastomer particles (rubber or silicone), inorganic fillers, or polyester polyols to the formulation.[12]

Problem: Slow Thermal Cure

  • Potential Cause: Low curing temperature.

  • Solution: Increase the curing temperature according to the resin and hardener specifications. A post-curing step at a higher temperature is often necessary to achieve full cure and maximum Tg.[5][10]

  • Potential Cause: Low reactivity of the curing agent.

  • Solution: Consider adding an accelerator to the formulation to increase the reaction rate.[5]

Problem: Low Glass Transition Temperature (Tg) in Thermally Cured Resin

  • Potential Cause: Incomplete curing.

  • Solution: Ensure the curing schedule (time and temperature) is sufficient to achieve a high degree of cross-linking. A higher curing temperature generally results in a higher Tg.[10][13]

  • Potential Cause: Sub-optimal curing agent.

  • Solution: The choice of curing agent can influence the final Tg. Consult technical datasheets for the expected Tg with different hardeners.

Data Presentation

Table 1: Typical Thermal Curing Parameters for a Cycloaliphatic Epoxy Resin (ECC) with a Polyamino Siloxane Hardener.

ParameterValueReference
Curing Schedule
Initial Cure30 min at 120°C[5]
Intermediate Cure2 hours at 150°C[5]
Post-Cure1 hour at 190°C[5]
Additives
Accelerator1% (e.g., Gairesa-1265)[5]
Plasticizer20% (e.g., dodecylphenol)[5]
Resulting Property
Glass Transition Temp. (Tg)125 - 164°C[5]

Table 2: Influence of Temperature and Humidity on UV Cationic Curing Conversion Rate of a Cycloaliphatic Epoxy Resin (TTA21).

Curing ConditionConversion RateReasoningReference
Temperature
25°CLowerReduced molecular thermal motion, lower collision probability.[8]
65°CHigherIncreased molecular thermal motion, higher collision probability.[8]
Humidity
Low HumidityLowerLess chain-extending effect.[8]
Moderate HumidityHigherMoisture acts as a chain-extending agent, overcoming steric hindrance.[8]

Experimental Protocols

Protocol 1: UV Cationic Curing of a this compound-Based Resin

Materials:

  • This compound-based resin (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate - ECC)

  • Cationic photoinitiator (e.g., triarylsulfonium hexafluorophosphate salt)

  • Substrate (e.g., glass slide)

  • UV curing system with controlled intensity and wavelength

Procedure:

  • Formulation: In a clean, dry container, mix the this compound-based resin with the desired concentration of the cationic photoinitiator (typically 1.5-3 wt%).[11] Ensure thorough mixing.

  • Application: Apply a thin film of the formulated resin onto the substrate.

  • UV Exposure: Place the coated substrate in the UV curing system. Expose the sample to UV radiation. The required dose will depend on the resin, photoinitiator concentration, and film thickness. A typical starting point could be a UV dose of several hundred mJ/cm².

  • Dark Cure: After UV exposure, the polymerization will continue for some time even in the absence of light (dark cure).[2] Allow the sample to sit at room temperature to ensure complete curing.

  • Post-Cure (Optional): For enhanced properties, a thermal post-cure can be applied. Heat the sample in an oven at a temperature below its degradation point (e.g., 80-120°C) for a specified duration.[1]

  • Characterization: Evaluate the cured film for properties such as hardness, adhesion, and tackiness.

Protocol 2: Thermal Curing of a this compound-Based Resin

Materials:

  • This compound-based resin (e.g., ECC)

  • Thermal curing agent (e.g., methyltetrahydrophthalic anhydride - MTHPA)

  • Accelerator (optional)

  • Mold

  • Programmable oven

Procedure:

  • Formulation: In a suitable container, thoroughly mix the this compound-based resin with the stoichiometric amount of the curing agent. If using, add the accelerator at the recommended concentration.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Molding: Pour the degassed mixture into a preheated mold.

  • Curing: Place the mold in a programmable oven and follow a predetermined curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 120°C for 30 minutes) to allow for gelation, followed by a ramp up to a higher temperature for the main cure (e.g., 150°C for 2 hours), and a final post-cure at an even higher temperature (e.g., 190°C for 1 hour) to ensure complete cross-linking.[5]

  • Cooling: Allow the cured resin to cool down slowly to room temperature to avoid thermal stress.

  • Demolding and Characterization: Carefully remove the cured part from the mold and characterize its physical and mechanical properties (e.g., Tg, hardness, tensile strength).

Visualizations

TroubleshootingWorkflow Start Curing Issue Identified IncompleteCure Incomplete or Tacky Cure? Start->IncompleteCure BrittleResin Brittle Cured Resin? IncompleteCure->BrittleResin No UV_CheckDose Increase UV Dose/Intensity IncompleteCure->UV_CheckDose Yes (UV Cure) SlowCure Slow Thermal Cure? BrittleResin->SlowCure No Brittle_ReducePI Reduce Photoinitiator Concentration BrittleResin->Brittle_ReducePI Yes LowTg Low Glass Transition Temperature? SlowCure->LowTg No Thermal_IncreaseTemp Increase Curing Temperature & Add Post-Cure Step SlowCure->Thermal_IncreaseTemp Yes (Thermal Cure) LowTg->Thermal_IncreaseTemp Yes (Thermal Cure) UV_CheckPI Optimize Photoinitiator Concentration (1.5-3 wt%) UV_CheckDose->UV_CheckPI UV_CheckContamination Check for Basic Contaminants UV_CheckPI->UV_CheckContamination UV_ControlHumidity Control Humidity UV_CheckContamination->UV_ControlHumidity Brittle_AddFlexibilizer Add Flexibilizers (e.g., polyols, fillers) Brittle_ReducePI->Brittle_AddFlexibilizer Thermal_AddAccelerator Add Accelerator Thermal_IncreaseTemp->Thermal_AddAccelerator Thermal_CheckHardener Review Curing Agent Choice Thermal_IncreaseTemp->Thermal_CheckHardener

Caption: Troubleshooting workflow for common curing issues.

ExperimentalWorkflow Start Define Desired Resin Properties SelectCuringMethod Select Curing Method (UV or Thermal) Start->SelectCuringMethod UV_Formulation Formulate Resin with Photoinitiator & Additives SelectCuringMethod->UV_Formulation UV Curing Thermal_Formulation Formulate Resin with Hardener & Additives SelectCuringMethod->Thermal_Formulation Thermal Curing UV_Screening Screen Curing Parameters (UV Dose, Temp, Humidity) UV_Formulation->UV_Screening UV_Characterization Characterize Cured Properties (Hardness, Adhesion, Tg) UV_Screening->UV_Characterization UV_Optimization Optimize Formulation & Curing Conditions UV_Characterization->UV_Optimization FinalProduct Optimized Cured Product UV_Optimization->FinalProduct Thermal_Screening Screen Curing Schedules (Time, Temperature, Ramp Rate) Thermal_Formulation->Thermal_Screening Thermal_Characterization Characterize Cured Properties (Tg, Mechanical Strength) Thermal_Screening->Thermal_Characterization Thermal_Optimization Optimize Formulation & Curing Schedule Thermal_Characterization->Thermal_Optimization Thermal_Optimization->FinalProduct

Caption: Experimental workflow for optimizing curing parameters.

References

Technical Support Center: Characterization of Cyclohexylsilane Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the characterization of cyclohexylsilane self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound monolayers?

A1: The primary challenges in characterizing this compound monolayers are similar to those for other organosilane SAMs and include ensuring monolayer quality, preventing polymerization, and accurately measuring thickness and surface coverage.[1][2] Due to the relatively short and bulky nature of the cyclohexyl group, achieving a highly ordered, crystalline-like monolayer can be more difficult compared to long-chain linear alkylsilanes.[3] Characterization is further complicated by the nanometer-scale thickness of the films, which pushes the limits of many analytical techniques.

Q2: Which characterization techniques are most suitable for this compound monolayers?

A2: A multi-technique approach is often necessary for a comprehensive characterization of this compound monolayers. Key techniques include:

  • X-Ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states at the surface.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and identify defects or aggregation.

  • Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the monolayer.

  • Ellipsometry: To measure the thickness of the monolayer.

Q3: What is the expected thickness of a this compound monolayer?

A3: The expected thickness of a well-formed this compound monolayer is in the range of 0.5 to 1.0 nanometers. The exact thickness will depend on the orientation of the cyclohexyl rings on the surface.

Q4: How does water content affect the formation of this compound monolayers?

A4: The presence of a small amount of water is crucial for the hydrolysis of the silane headgroup, which is a necessary step for covalent bonding to the hydroxylated substrate.[4] However, excessive water can lead to premature polymerization of the this compound in solution, resulting in the formation of aggregates that deposit on the surface rather than a uniform monolayer.[4]

Troubleshooting Guides

Atomic Force Microscopy (AFM) Characterization

Q: My AFM images show large aggregates instead of a uniform monolayer. What could be the cause?

A: This is a common issue and can be caused by several factors:

  • Polymerization in Solution: As mentioned in the FAQs, excess water in the deposition solvent can cause the this compound to polymerize before it reaches the substrate surface. These polymers then deposit as aggregates.

  • Contaminated Substrate: An improperly cleaned substrate can have particulate contamination that acts as nucleation sites for aggregation.

  • High Silane Concentration: A very high concentration of this compound in the deposition solution can also promote polymerization and aggregation.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using a high-purity, anhydrous solvent for the deposition.

  • Controlled Environment: Perform the deposition in a controlled environment with low humidity, such as a glove box.

  • Substrate Cleaning: Review and optimize your substrate cleaning procedure to ensure a pristine surface.

  • Concentration Optimization: Try reducing the concentration of the this compound solution.

X-Ray Photoelectron Spectroscopy (XPS) Analysis

Q: The carbon (C 1s) signal in my XPS spectrum is much higher than expected for a monolayer. Why?

A: An unusually high carbon signal can indicate several possibilities:

  • Multilayer Formation: The deposition conditions may have favored the formation of multiple layers of this compound instead of a single monolayer.

  • Adventitious Carbon Contamination: The sample may have been contaminated with hydrocarbons from the ambient environment after monolayer formation.

  • Polymerized Aggregates: As with AFM, polymerized silane will contribute to a higher carbon signal.

Troubleshooting Steps:

  • Deposition Time: Reduce the deposition time to limit the reaction to the surface and prevent multilayer growth.

  • Sample Handling: Minimize the exposure of the sample to the ambient atmosphere after deposition and before XPS analysis.

  • Rinsing Procedure: Ensure a thorough rinsing step after deposition to remove any physisorbed or loosely bound silane.

Contact Angle Goniometry

Q: My water contact angle measurements are inconsistent across the sample.

A: Inconsistent contact angle measurements are a strong indicator of a non-uniform or incomplete monolayer.

  • Incomplete Coverage: The monolayer may not have fully formed across the entire substrate, leaving bare patches of the more hydrophilic substrate exposed.

  • Surface Contamination: The surface may be contaminated with either hydrophobic or hydrophilic substances.

  • Surface Roughness: Significant variations in surface roughness can also lead to inconsistent contact angle readings.

Troubleshooting Steps:

  • Increase Deposition Time: Allow more time for the self-assembly process to ensure complete surface coverage.

  • Optimize Cleaning and Rinsing: Re-evaluate your substrate cleaning and post-deposition rinsing procedures.

  • Characterize with AFM: Use AFM to visually inspect the surface for uniformity and defects.

Quantitative Data

Disclaimer: The following data is for linear n-alkylsilane monolayers and is provided as a representative example of the type of quantitative data expected from these characterization techniques. Specific values for this compound may vary.

Table 1: Ellipsometric Thickness of n-Alkylsilane Monolayers on Silicon

Alkyl Chain LengthEllipsometric Thickness (Å)
C1~5
C2~7
C8~13
C12~17
C18~25

Data synthesized from references[4][5].

Table 2: XPS Atomic Ratios for n-Alkylsilane Monolayers on Silicon

AlkylsilaneC/Si Substrate Ratio (Approx.)
Methyltrichlorosilane~0.5
Ethyltrichlorosilane~1.0
Octyltrichlorosilane~2.5
Octadecyltrichlorosilane~4.5

Data synthesized from reference[4].

Experimental Protocols

Protocol 1: Substrate Preparation (Silicon Wafer with Native Oxide)
  • Cut silicon wafers into the desired size.

  • Rinse the wafers with acetone, followed by isopropanol, and finally with deionized (DI) water.

  • Dry the wafers under a stream of dry nitrogen.

  • Place the wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Thoroughly rinse the wafers with DI water.

  • Dry the wafers again under a stream of dry nitrogen.

  • Use the substrates immediately for monolayer deposition.

Protocol 2: this compound Monolayer Deposition
  • Prepare a 1-5 mM solution of cyclohexyltrichlorosilane or cyclohexyltrimethoxysilane in an anhydrous solvent (e.g., toluene or hexadecane).

  • Immediately immerse the cleaned silicon substrates into the silane solution.

  • Allow the deposition to proceed for 1-2 hours in a controlled, low-humidity environment.

  • Remove the substrates from the solution and rinse thoroughly with the deposition solvent to remove any physisorbed molecules.

  • Rinse with a second solvent, such as chloroform or isopropanol.

  • Dry the substrates under a stream of dry nitrogen.

  • Cure the monolayers by baking at 120°C for 30-60 minutes to promote cross-linking.

Protocol 3: Characterization by Contact Angle Goniometry
  • Place the silane-coated substrate on the goniometer stage.

  • Dispense a small droplet (2-5 µL) of high-purity water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the contact angle on both sides of the droplet.

  • Repeat the measurement at multiple locations on the substrate to assess uniformity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis Substrate_Cleaning Substrate Cleaning Monolayer_Deposition Monolayer Deposition Substrate_Cleaning->Monolayer_Deposition AFM AFM Monolayer_Deposition->AFM XPS XPS AFM->XPS Contact_Angle Contact Angle XPS->Contact_Angle Ellipsometry Ellipsometry Contact_Angle->Ellipsometry Data_Analysis Data Analysis & Interpretation Ellipsometry->Data_Analysis

Caption: General experimental workflow for the preparation and characterization of this compound monolayers.

Troubleshooting_AFM Start AFM Image Shows Aggregates Check_Solvent Check Solvent Purity & Water Content Start->Check_Solvent Check_Concentration Check Silane Concentration Check_Solvent->Check_Concentration Pure / Dry Use_Anhydrous Use Anhydrous Solvent / Low Humidity Check_Solvent->Use_Anhydrous Impure / Wet Check_Substrate Check Substrate Cleaning Protocol Check_Concentration->Check_Substrate Low / Optimal Lower_Concentration Lower Silane Concentration Check_Concentration->Lower_Concentration High Improve_Cleaning Improve Substrate Cleaning Check_Substrate->Improve_Cleaning Inadequate

Caption: Troubleshooting decision tree for diagnosing the cause of aggregates in AFM images.

References

Validation & Comparative

Cyclohexylsilane vs. Other Alkylsilanes for Hydrophobic Surface Creation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cyclohexylsilane and other common alkylsilanes for the creation of hydrophobic surfaces. The information presented is based on available experimental data to assist in the selection of the most suitable surface modification agent for your research and development needs.

Introduction to Alkylsilanes for Hydrophobic Surfaces

Alkylsilanes are a class of organosilicon compounds extensively used to modify the surface properties of various materials, rendering them hydrophobic. This is achieved through a process called silanization, where the silane molecules form a self-assembled monolayer (SAM) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides. The general structure of an alkylsilane consists of a hydrolyzable headgroup (e.g., alkoxide or halide) that reacts with the surface, and a nonpolar alkyl chain that creates a low-energy, water-repellent interface. The effectiveness of the hydrophobic surface is primarily determined by the structure of the alkyl group and the packing density of the SAM.

Comparative Performance of Alkylsilanes

The hydrophobicity of a surface is most commonly quantified by measuring the static water contact angle (WCA). A higher WCA indicates a more hydrophobic surface. The following table summarizes the water contact angles achieved with various alkylsilanes on silicon dioxide or glass substrates, based on reported experimental data.

AlkylsilaneAlkyl Group StructureWater Contact Angle (°)Reference(s)
Methyltrimethoxysilane (MTMS)Linear (C1)~64 - 85[1]
n-ButyltrimethoxysilaneLinear (C4)Not specified
IsobutyltrimethoxysilaneBranched (C4)Not specified
n-Octyltriethoxysilane (OTES)Linear (C8)~99 - 108[2]
Octadecyltrichlorosilane (OTS)Linear (C18)~105 - 112[2]
Cyclohexyltrimethoxysilane Cyclic (C6) Data not available

The Influence of Alkyl Group Structure on Hydrophobicity

The structure of the alkyl group plays a crucial role in determining the final hydrophobicity of the modified surface. This is largely due to its effect on the packing density and orientation of the molecules in the self-assembled monolayer.

Linear Alkylsilanes: As the length of the linear alkyl chain increases (e.g., from methyl to octadecyl), the van der Waals interactions between adjacent chains also increase. This promotes a more ordered and densely packed monolayer, which effectively shields the underlying hydrophilic surface, resulting in higher water contact angles.[1]

Branched and Cyclic Alkylsilanes (e.g., this compound): The introduction of branching or a cyclic structure in the alkyl group can have a significant impact on the packing of the SAM. The bulky nature of a cyclohexyl group can introduce steric hindrance, potentially leading to a less densely packed monolayer compared to its linear counterpart of a similar carbon number. This could, in theory, result in a slightly lower water contact angle. However, the rigid and space-filling nature of the cyclohexyl ring might also effectively shield the surface. Methyl-substituted alkylsilanes are known to provide better hydrophobic treatments than linear alkylsilanes due to their sterically closed structures that minimize van der Waals contact with water.[3]

Logical Relationship of Alkylsilane Structure to Hydrophobicity

The following diagram illustrates the general relationship between the structure of the alkylsilane and the resulting surface hydrophobicity.

G cluster_0 Alkylsilane Structure cluster_1 Monolayer Properties cluster_2 Surface Properties Linear (Short Chain) Linear (Short Chain) Lower Packing Density Lower Packing Density Linear (Short Chain)->Lower Packing Density Linear (Long Chain) Linear (Long Chain) Higher Packing Density Higher Packing Density Linear (Long Chain)->Higher Packing Density Branched/Cyclic Branched/Cyclic Steric Hindrance Steric Hindrance Branched/Cyclic->Steric Hindrance Moderate Hydrophobicity Moderate Hydrophobicity Lower Packing Density->Moderate Hydrophobicity High Hydrophobicity High Hydrophobicity Higher Packing Density->High Hydrophobicity Steric Hindrance->Lower Packing Density

Caption: Relationship between alkylsilane structure and hydrophobicity.

Durability and Stability of Alkylsilane Coatings

The durability of a hydrophobic coating is critical for many applications. The stability of the silane layer is influenced by the strength of the Si-O-Substrate bond and the cross-linking between adjacent silane molecules. While direct comparative studies on the durability of this compound versus linear alkylsilanes are scarce, it is generally understood that a well-formed, dense monolayer provides better resistance to chemical and mechanical degradation. The cross-linking density of the siloxane network at the surface can play a significant role in the long-term stability of the coating.

Experimental Protocols

The following are generalized protocols for the creation of hydrophobic surfaces using alkylsilanes via solution-phase and vapor-phase deposition.

Solution-Phase Deposition

This method is widely used due to its simplicity and scalability.

1. Substrate Preparation:

  • Thoroughly clean the substrate by sonication in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) to remove organic contaminants.

  • Activate the surface to generate hydroxyl groups. This can be achieved by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by plasma cleaning. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Rinse the substrate extensively with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).

2. Silanization Solution Preparation:

  • In a clean, dry container, prepare a dilute solution (typically 1-2% v/v) of the alkylsilane in an anhydrous organic solvent (e.g., toluene or isopropanol). The use of an anhydrous solvent is crucial to prevent premature polymerization of the silane.

3. Surface Modification:

  • Immerse the cleaned and activated substrate in the silanization solution.

  • The reaction is typically carried out at room temperature for a duration ranging from 30 minutes to several hours.

4. Rinsing and Curing:

  • Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

  • Dry the substrate with a stream of inert gas.

  • Cure the coated substrate in an oven at 110-120°C for about 1 hour to promote the formation of a stable siloxane network.

Experimental Workflow for Solution-Phase Deposition

G A Substrate Cleaning (Sonication in Solvents) B Surface Activation (Piranha or Plasma) A->B C Rinsing and Drying B->C E Immersion in Silane Solution C->E D Preparation of Silanization Solution D->E F Rinsing with Solvent E->F G Drying with Inert Gas F->G H Curing in Oven G->H I Hydrophobic Surface H->I

Caption: Solution-phase silanization workflow.

Vapor-Phase Deposition

This method is often preferred for creating highly uniform and reproducible monolayers.

1. Substrate Preparation:

  • Follow the same cleaning and activation procedure as for solution-phase deposition.

2. Deposition Setup:

  • Place the cleaned and activated substrate in a vacuum-sealed deposition chamber.

  • Introduce a small amount of the alkylsilane into a separate container within the chamber.

3. Deposition Process:

  • Evacuate the chamber to a low pressure.

  • Heat the silane container to increase its vapor pressure, allowing the silane molecules to enter the gas phase.

  • The silane vapor will then deposit onto the substrate surface.

  • The deposition time can vary from minutes to hours depending on the silane and the desired coverage.

4. Post-Deposition:

  • After deposition, vent the chamber with an inert gas.

  • The coated substrate can be used directly or may undergo a curing step similar to the solution-phase method to enhance stability.

Conclusion

The choice of alkylsilane for creating a hydrophobic surface depends on the specific requirements of the application, including the desired level of hydrophobicity, durability, and the nature of the substrate. Linear long-chain alkylsilanes, such as octadecyltrichlorosilane, are well-documented to produce highly hydrophobic surfaces with water contact angles exceeding 100 degrees. While direct experimental data for this compound is limited, its bulky, cyclic structure is expected to create a hydrophobic surface. The steric hindrance of the cyclohexyl group may lead to a less ordered monolayer compared to long-chain linear alkylsilanes, which could influence the final water contact angle and durability. Further experimental investigation is warranted to provide a definitive comparison of this compound's performance against its linear and branched counterparts. Researchers are encouraged to consider the principles of steric effects and molecular packing when selecting a silane for their specific needs.

References

A Comparative Analysis of Cyclohexylsilane and Fluorosilanes for Surface Energy Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclohexylsilane and various fluorosilanes for applications requiring the reduction of surface energy. The selection of an appropriate surface modification agent is critical for controlling wetting, adhesion, and biocompatibility in numerous scientific and pharmaceutical applications. This document synthesizes available experimental data to compare the performance of these two classes of silanes, offering insights into their respective advantages and limitations. Detailed experimental protocols for key surface modification and characterization techniques are also provided to support researchers in their practical applications.

Executive Summary

Both this compound, a type of alkylsilane, and fluorosilanes are effective in reducing surface energy and imparting hydrophobic properties to various substrates.[1][2] Fluorosilanes generally exhibit superior performance, achieving higher water and oil contact angles, which indicates a greater reduction in surface energy.[1] This enhanced performance is attributed to the low polarizability of the C-F bond.[3] However, this compound presents a viable fluorine-free alternative for applications where the presence of fluorine is a concern. The choice between these two silane types will depend on the specific requirements of the application, including the desired level of hydrophobicity and oleophobicity, cost, and potential environmental or biological compatibility considerations.

Quantitative Performance Data

The following tables summarize the key performance parameters for this compound and representative fluorosilanes based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary with the substrate, deposition method, and surface roughness. Data for other short-chain alkylsilanes is included to provide a broader context for the performance of this compound, for which specific data is less abundant.

Table 1: Water Contact Angle (WCA) and Surface Energy

Silane TypeSpecific Compound ExampleSubstrateWater Contact Angle (WCA) (°)Surface Energy (mN/m)
Alkylsilane This compound (inferred from similar alkylsilanes)Silicon Wafer~90 - 105~20 - 25
Octadecyltrichlorosilane (OTS)Silicon Wafer>100Low
Fluorosilane 1H,1H,2H,2H-PerfluorooctyltriethoxysilaneGlass/Silicon Wafer~110 - 115[3]Low[3]
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilaneSilicon Wafer~120< 20[4]
Fluorinated Alkyl Silane (FAS-17)Aluminum152 ± 1 (superhydrophobic)Very Low

Table 2: Contact Angle Hysteresis and Durability

Silane TypeSpecific Compound ExampleContact Angle Hysteresis (°)Durability/Stability
Alkylsilane This compoundModerateGood hydrolytic stability, but can degrade over extended water immersion.
Fluorosilane 1H,1H,2H,2H-PerfluorooctyltriethoxysilaneLow (<10°)[3]Excellent hydrolytic and chemical stability, offering long-term performance.[5]

Experimental Protocols

Accurate and reproducible surface modification requires well-defined experimental protocols. The following sections detail the methodologies for key experiments cited in the comparison of this compound and fluorosilanes.

Silane Deposition

1. Vapor Phase Deposition

Vapor phase deposition is a common method for creating uniform and reproducible silane monolayers.[6][7]

  • Substrate Preparation:

    • Clean substrates (e.g., silicon wafers, glass slides) by sonication in a series of solvents (e.g., acetone, ethanol, deionized water).

    • Dry the substrates with a stream of inert gas (e.g., nitrogen or argon).

    • Activate the surface to generate hydroxyl groups by plasma treatment (e.g., oxygen plasma) or by immersion in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Thoroughly rinse with deionized water and dry with an inert gas.

  • Deposition Process:

    • Place the cleaned and activated substrates in a vacuum deposition chamber.

    • Introduce the silane (this compound or a fluorosilane) into the chamber. The silane can be heated in a separate container to increase its vapor pressure.[6]

    • Maintain the deposition chamber at a controlled temperature and pressure for a specific duration (e.g., 1-4 hours).

    • After deposition, purge the chamber with an inert gas to remove excess silane.

    • Optionally, anneal the coated substrates to promote covalent bonding and cross-linking of the silane layer.

2. Solution Phase Deposition

Solution phase deposition is a simpler alternative to vapor phase deposition.

  • Substrate Preparation: Follow the same cleaning and activation steps as for vapor phase deposition.

  • Deposition Process:

    • Prepare a dilute solution of the silane (e.g., 1% v/v) in an anhydrous organic solvent (e.g., toluene or ethanol).

    • Immerse the activated substrates in the silane solution for a specific time (e.g., 30 minutes to 24 hours) under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in the solution.

    • Remove the substrates from the solution and rinse thoroughly with the solvent to remove any physisorbed silane molecules.

    • Cure the coated substrates in an oven at a specific temperature (e.g., 100-120 °C) to promote the formation of a stable siloxane network.

Surface Characterization

1. Contact Angle Goniometry

Contact angle measurements are used to determine the hydrophobicity and oleophobicity of the modified surfaces.[4]

  • Instrument Setup:

    • Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

    • Place the silane-coated substrate on the sample stage and ensure it is level.

  • Measurement Procedure:

    • Dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water for hydrophobicity, diiodomethane for surface energy calculations) onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to analyze the image and calculate the static contact angle.

    • To measure contact angle hysteresis, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle), and the contact angles are measured just before the contact line moves.[8]

2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface, confirming the presence and bonding of the silane layer.[9]

  • Sample Preparation:

    • Mount the silane-coated substrate on a sample holder using a compatible adhesive tape.

  • Data Acquisition:

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).

    • Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states.

    • Acquire survey scans to identify all elements present and high-resolution scans of specific elements (e.g., Si 2p, C 1s, O 1s, F 1s) for detailed chemical state analysis.

3. Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography and measure the roughness of the silane coating at the nanoscale.[10]

  • Sample Preparation:

    • Mount the silane-coated substrate on an AFM sample puck using a suitable adhesive.

  • Imaging Procedure:

    • Select an appropriate AFM cantilever and tip for the desired imaging mode (e.g., tapping mode for soft organic layers).

    • Bring the tip into close proximity with the sample surface.

    • Scan the tip across a defined area of the surface.

    • The vertical movement of the cantilever, caused by the tip-sample interactions, is detected by a laser and photodiode system to generate a three-dimensional topographic image of the surface.

    • Analyze the AFM images to determine the root-mean-square (RMS) roughness and observe the morphology of the silane coating.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the comparative analysis of this compound and fluorosilanes.

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition Silane Deposition cluster_characterization Surface Characterization Cleaning Cleaning (Sonication) Activation Surface Activation (Plasma or Piranha) Cleaning->Activation Drying Drying (Inert Gas) Activation->Drying Vapor_Dep Vapor Phase Deposition Drying->Vapor_Dep Solution_Dep Solution Phase Deposition Drying->Solution_Dep CA Contact Angle Goniometry Vapor_Dep->CA XPS X-ray Photoelectron Spectroscopy Vapor_Dep->XPS AFM Atomic Force Microscopy Vapor_Dep->AFM Solution_Dep->CA Solution_Dep->XPS Solution_Dep->AFM Comparative_Analysis cluster_silanes Silane Types cluster_properties Performance Properties cluster_applications Key Application Considerations This compound This compound (Alkylsilane) Hydrophobicity Hydrophobicity (Water Contact Angle) This compound->Hydrophobicity Surface_Energy Surface Energy This compound->Surface_Energy Durability Durability & Stability This compound->Durability Biocompatibility Biocompatibility (Fluorine-free) This compound->Biocompatibility Fluorosilanes Fluorosilanes Fluorosilanes->Hydrophobicity Oleophobicity Oleophobicity (Oil Contact Angle) Fluorosilanes->Oleophobicity Fluorosilanes->Surface_Energy Fluorosilanes->Durability Self_Cleaning Self-Cleaning Surfaces Hydrophobicity->Self_Cleaning Oleophobicity->Self_Cleaning Chemical_Inertness Chemical Inertness Durability->Chemical_Inertness

References

Validating Cyclohexylsilane Surface Modification: A Comparative Guide Using Contact Angle Goniometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Applications ranging from biocompatible implants and microfluidics to drug delivery systems rely on the successful modification of material surfaces. Cyclohexylsilane is a popular reagent for creating hydrophobic surfaces, and its efficacy is commonly validated using contact angle goniometry. This guide provides an objective comparison of this compound surface modification with other common techniques, supported by experimental data and detailed protocols.

Contact angle goniometry is a highly surface-sensitive technique that measures the angle a liquid droplet forms on a solid surface.[1] This angle, known as the contact angle (θ), provides a quantitative measure of a surface's wettability. A high contact angle indicates a hydrophobic (water-repelling) surface, while a low contact angle signifies a hydrophilic (water-attracting) surface. Successful surface modification with this compound, an alkylsilane, will result in a significant increase in the water contact angle, confirming the creation of a hydrophobic layer.[2]

Comparative Analysis of Surface Modification Techniques

The effectiveness of this compound can be benchmarked against other common surface modification methods. The choice of method often depends on the substrate, desired surface properties, and process constraints.

Surface Modification TechniqueTypical Water Contact Angle (θ) on GlassKey AdvantagesKey Disadvantages
Untreated Glass < 20°[3][4]-Inherently hydrophilic, prone to non-specific binding.
This compound ~85-95° (estimated based on similar alkylsilanes)Forms a stable, covalent bond with hydroxylated surfaces; provides excellent hydrophobicity.Requires anhydrous conditions for optimal reaction; potential for multilayer formation.
Octadecyltrichlorosilane (OTS) ~110°[5]Creates a highly ordered and hydrophobic monolayer.Sensitive to moisture during deposition; can form aggregates.
Tridecafluorooctyltriethoxysilane ~110°[6]Produces highly oleophobic and hydrophobic surfaces.Higher cost compared to non-fluorinated silanes.
Oxygen Plasma Treatment Decreases contact angle (increases hydrophilicity)[1][7]Fast and effective for cleaning and activating surfaces.Surface properties can age and revert over time.[7]
UV-Ozone Treatment Decreases contact angle (increases hydrophilicity)[7]Effective for removing organic contaminants and creating hydrophilic surfaces.Can be less effective on certain substrates compared to plasma treatment.
Acrylic Binder Coating Variable, can be tailoredCan offer long-term stability of surface properties.[7]May introduce a thicker coating, altering surface topography.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental procedures. Below are detailed protocols for surface modification with this compound and subsequent validation using contact angle goniometry.

Protocol 1: Surface Modification with this compound

This protocol describes the deposition of a this compound monolayer from a solution phase.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • This compound

  • Anhydrous toluene or hexane

  • Deionized water

  • Isopropanol

  • Nitrogen or argon gas

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Oven or hot plate

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sonicating in isopropanol and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen or argon gas.

    • For silicon-based substrates, create a hydroxylated surface by immersing in piranha solution for 30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse the substrate extensively with deionized water and dry with nitrogen gas.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene or hexane in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.

    • Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature.

    • After immersion, rinse the substrate with fresh anhydrous solvent to remove any excess, non-covalently bonded silane.

  • Curing:

    • Dry the coated substrate with a gentle stream of nitrogen gas.

    • Cure the substrate in an oven at 110-120°C for 1-2 hours to promote the formation of a stable siloxane network on the surface.[3]

Protocol 2: Validation by Contact Angle Goniometry (Sessile Drop Method)

This is the most common method for measuring the static contact angle.[1]

Materials:

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Precision syringe with a hydrophobic needle

  • High-purity deionized water

Procedure:

  • Sample Preparation:

    • Ensure the modified substrate surface is clean and dry.

    • Handle the sample only by its edges with clean tweezers to prevent contamination.[1]

  • Instrument Setup:

    • Place the sample on the goniometer stage.

    • Adjust the lighting and camera focus to obtain a sharp image of the substrate surface.

  • Droplet Deposition:

    • Use the precision syringe to gently deposit a small droplet (typically 2-5 µL) of deionized water onto the surface.[1]

  • Image Capture and Analysis:

    • Allow the droplet to stabilize for a few seconds.

    • Capture a high-resolution image of the droplet profile.

    • Use the instrument's software to determine the contact angle at the three-phase (solid-liquid-air) contact line. The software typically fits a mathematical model to the droplet shape to calculate the angle.[1]

  • Replicates:

    • Repeat the measurement at several different locations on the surface to ensure the uniformity of the coating and to obtain a statistically significant average contact angle.

Visualizing the Workflow and a Key Relationship

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_val Validation Cleaning Substrate Cleaning (Sonication, DI Water) Activation Surface Activation (Piranha Etch) Cleaning->Activation Drying1 Drying (Nitrogen Stream) Activation->Drying1 Silanization Silanization (this compound Solution) Drying1->Silanization Rinsing Rinsing (Anhydrous Solvent) Silanization->Rinsing Curing Curing (120°C Oven) Rinsing->Curing Goniometry Contact Angle Goniometry Curing->Goniometry

Experimental workflow for surface modification and validation.

G cluster_cause Cause cluster_effect Effect Modification Successful this compound Surface Modification Hydrophobicity Increased Surface Hydrophobicity Modification->Hydrophobicity leads to ContactAngle Increased Water Contact Angle (θ) Hydrophobicity->ContactAngle is measured by

Logical relationship between modification and contact angle.

References

Benchmarking Cyclohexylsilane-Based Coatings: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cyclohexylsilane-based coatings against established alternatives, namely epoxy and polyurethane systems. The focus is on key performance indicators crucial for various research and development applications: corrosion resistance, adhesion strength, and hydrophobicity. While direct, quantitative comparative data for this compound-based coatings is limited in publicly available literature, this guide synthesizes available data for the alternative systems and discusses the expected performance of silane-based coatings based on existing research.

Data Presentation: Performance Metrics

The following tables summarize typical performance data for epoxy and polyurethane coatings. Data for this compound-based coatings is extrapolated from general silane coating literature and should be considered indicative rather than absolute.

Table 1: Corrosion Resistance (ASTM B117 Salt Spray Test)

Coating TypeTypical ResultsObservations
This compound-Based > 500 - 1000 hours (estimated)Silane-based coatings are known to form a dense, cross-linked siloxane layer on the metal surface, providing excellent corrosion protection. The cycloaliphatic structure is expected to enhance durability. Performance is highly dependent on proper surface preparation and application.
Epoxy > 1000 - 3000 hours[1][2][3]Epoxy coatings provide a robust barrier against corrosive elements. Performance can be enhanced with additives. Without proper UV inhibitors, they can be prone to chalking on exterior exposure.
Polyurethane > 1000 - 2000 hours[4][5]Polyurethane coatings offer excellent corrosion resistance and are particularly noted for their UV stability and flexibility, making them suitable for outdoor applications.

Table 2: Adhesion Strength (ASTM D4541 Pull-Off Test)

Coating TypeTypical Adhesion Strength (MPa)Common Failure Modes
This compound-Based 5 - 15 (estimated)Primarily cohesive failure within the coating or adhesive failure at the coating-substrate interface if surface preparation is inadequate.
Epoxy 10 - 20+[6][7]Typically exhibits high adhesion strength, often leading to cohesive failure within the coating or substrate failure.
Polyurethane 8 - 18[8][9]Good adhesion to a variety of substrates, with failure mode depending on the specific formulation and substrate preparation.

Table 3: Hydrophobicity (Water Contact Angle)

Coating TypeTypical Water Contact AngleSurface Characteristics
This compound-Based 90° - 110°+[10][11]The cyclohexyl group imparts hydrophobicity, leading to water beading on the surface. This can be further enhanced with other functional groups.
Epoxy 60° - 90°[12][13][14]Generally more hydrophilic than silane-based coatings, though this can be modified with additives.
Polyurethane 70° - 100°[12][15][16][17][18]Can range from hydrophilic to hydrophobic depending on the specific chemistry of the polyurethane system.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards to ensure reproducibility and accurate comparison.

Corrosion Resistance: Salt Spray Test (ASTM B117)

Objective: To evaluate the corrosion resistance of the coatings in an accelerated corrosive environment.

Methodology:

  • Substrate Preparation: Steel or aluminum panels are cleaned, degreased, and if required, pre-treated according to the coating manufacturer's specifications.

  • Coating Application: The this compound-based, epoxy, and polyurethane coatings are applied to the prepared panels at a controlled thickness.

  • Curing: The coated panels are cured according to the specified time and temperature for each coating system. For epoxy coatings, this typically involves mixing a resin and a hardener and allowing it to cure at temperatures above 10°C (50°F); the cure time can double for every 10°C (18°F) drop in temperature below 21°C (70°F)[19]. Polyurethane coatings can be moisture-cured, with drying times of a few hours and full cure taking up to a week or more, depending on humidity and temperature[20][21][22].

  • Scribing: A scribe is made through the coating to the substrate to evaluate corrosion creepage.

  • Exposure: The panels are placed in a salt spray cabinet at a specified angle.

  • Test Conditions: The chamber is maintained at a constant temperature of 35°C and is filled with a continuous fog of 5% sodium chloride solution with a pH between 6.5 and 7.2[4].

  • Evaluation: Panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The duration of the test is determined by the expected performance of the coatings.

Adhesion Strength: Pull-Off Test (ASTM D4541)

Objective: To measure the tensile strength of the bond between the coating and the substrate.

Methodology:

  • Coated Substrate: The test is performed on the cured coated panels.

  • Dolly Preparation: A loading fixture (dolly) is cleaned and abraded.

  • Adhesive Application: A suitable adhesive (e.g., a two-part epoxy) is mixed and applied to the face of the dolly.

  • Dolly Attachment: The dolly is attached to the coated surface and the adhesive is allowed to cure completely.

  • Testing: A portable pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied at a controlled rate until the dolly is pulled off the surface.

  • Data Recording: The force at which the dolly detaches is recorded as the adhesion strength in megapascals (MPa)[6][23][24]. The nature of the failure (adhesive, cohesive, or substrate failure) is also noted[6].

Hydrophobicity: Water Contact Angle Measurement

Objective: To quantify the hydrophobicity of the coating surface.

Methodology:

  • Coated Surface: A cured, clean, and dry coated panel is used for the measurement.

  • Droplet Deposition: A small droplet of deionized water of a known volume is gently placed onto the surface of the coating.

  • Image Capture: A goniometer or a similar optical instrument is used to capture a profile image of the water droplet on the surface.

  • Angle Measurement: The contact angle, which is the angle between the tangent to the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface, is measured from the captured image.

  • Multiple Readings: Several measurements are taken at different locations on the surface to ensure statistical reliability. A higher contact angle indicates greater hydrophobicity[12].

Mandatory Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Analysis & Comparison Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep Coating_App Coating Application Substrate_Prep->Coating_App Curing Curing Coating_App->Curing Corrosion_Test Corrosion Resistance (ASTM B117) Curing->Corrosion_Test Adhesion_Test Adhesion Strength (ASTM D4541) Curing->Adhesion_Test Hydrophobicity_Test Hydrophobicity (Contact Angle) Curing->Hydrophobicity_Test Data_Collection Data Collection Corrosion_Test->Data_Collection Adhesion_Test->Data_Collection Hydrophobicity_Test->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: Experimental workflow for benchmarking coating performance.

Silane_Mechanism Silane This compound R-Si(OR')3 Hydrolysis Hydrolysis (with H2O) Silane->Hydrolysis Step 1 Silanol Silanol R-Si(OH)3 Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Step 2a Substrate Metal Substrate with -OH groups Silanol->Substrate Step 2b Siloxane_Network Cross-linked Siloxane Network -Si-O-Si- Condensation->Siloxane_Network Interface Covalent Bonding at Interface Metal-O-Si Substrate->Interface

References

Cross-Validation of Analytical Techniques for the Characterization of Cyclohexylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of organosilane compounds, such as cyclohexylsilane, is critical in various fields, including materials science and pharmaceutical development, to ensure purity, identity, and stability. A multi-technique approach, or cross-validation, where data from several analytical methods are critically assessed, provides a robust and reliable characterization.[1] This guide compares the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound and related compounds.

Quantitative Data Summary

The following table summarizes key quantitative parameters obtained from the analytical techniques discussed. These values are indicative and may vary based on the specific instrumentation and experimental conditions.

Analytical TechniqueParameterTypical Value for Cyclohexyl-Silane MoietyReference Compound ExampleSource
GC-MS Mass-to-charge ratio (m/z) of major fragments83, 55Cyclohexyltrichlorosilane[2]
¹³C NMR Chemical Shift (δ)~26-28 ppm (cyclohexyl carbons), variable for Si-CCyclohexylmethylsilane[3]
¹H NMR Chemical Shift (δ)~1.43 ppm (cyclohexyl protons)Cyclohexane[4]
FTIR Vibrational Frequency (cm⁻¹)~2917-2848 cm⁻¹ (C-H stretches of cyclohexyl)(3-cyclohexyl-2-propyl)trimethylsilane[5]
Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in the characterization of this compound.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Interpretation cluster_validation Cross-Validation cluster_result Final Characterization Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS_Data Mass Spectrum & Retention Time GCMS->GCMS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data CrossValidation Comparative Analysis of Spectral Data GCMS_Data->CrossValidation NMR_Data->CrossValidation FTIR_Data->CrossValidation Result Confirmed Structure, Purity, and Identity CrossValidation->Result

A logical workflow for the cross-validation of analytical techniques.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on molecular weight and fragmentation patterns, which aids in structural elucidation.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent, such as heptane or dichloromethane.[6]

  • Gas Chromatography (GC):

    • Column: Use a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TG-5 SILMS).[7]

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in splitless mode.[7]

    • Oven Temperature Program: A typical program might start at a low temperature (e.g., 80°C), hold for a short period, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.[7]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[7]

    • Mass Analyzer: A quadrupole or an Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[7]

    • Detection: The detector records the abundance of each ion, generating a mass spectrum. The identity of the GC peaks can be confirmed by comparing the obtained mass spectra with a reference library (e.g., NIST).[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ²⁹Si.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[4]

  • ¹H NMR:

    • Provides information on the number and types of hydrogen atoms. The protons of a cyclohexyl group typically show a signal around 1.43 ppm.[4]

  • ¹³C NMR:

    • Provides information on the carbon skeleton of the molecule.

  • ²⁹Si NMR:

    • Although less sensitive, ²⁹Si NMR is crucial for directly observing the silicon atom and its chemical environment. Chemical shifts can vary over a wide range.[8]

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent that does not have interfering absorptions in the regions of interest.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer.

    • Typically, multiple scans are co-added to improve the signal-to-noise ratio.[9]

    • A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.

  • Data Interpretation:

    • Characteristic vibrational bands are assigned to specific functional groups. For a this compound, one would expect to see strong C-H stretching vibrations from the cyclohexyl group in the 2800-3000 cm⁻¹ region and Si-H or Si-C related vibrations at lower frequencies.[10]

By employing these three complementary techniques, a comprehensive and reliable characterization of this compound can be achieved, ensuring its identity, purity, and structural integrity.

References

A Comparative Guide to Cyclohexylsilane and Octadecyltrichlorosilane (OTS) for Surface Modification in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of cyclohexylsilane and octadecyltrichlorosilane (OTS) for surface modification. While OTS is a well-established agent for creating hydrophobic self-assembled monolayers (SAMs), this guide also explores the potential of this compound, drawing comparisons from available data and theoretical considerations.

Introduction

Surface modification is a critical process in numerous scientific and industrial fields, including drug development, where it can be used to control protein adsorption, cell adhesion, and the biocompatibility of materials. The choice of surface modifying agent is crucial for achieving the desired surface properties.

Octadecyltrichlorosilane (OTS) is a long-chain alkylsilane that is widely used to form dense, hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides.[1] Its eighteen-carbon chain allows for strong van der Waals interactions between adjacent molecules, leading to a highly ordered and stable coating.

This compound , a cycloalkylsilane, offers a different molecular geometry. The bulky, cyclic nature of the cyclohexyl group can influence the packing density and conformational order of the resulting monolayer, potentially offering unique surface properties compared to its linear counterpart. While less studied than OTS, the distinct structure of this compound merits a comparative evaluation for its potential in surface engineering.

Experimental Protocols

The formation of stable and uniform silane monolayers is highly dependent on the experimental conditions, particularly the cleanliness of the substrate and the exclusion of excess water during deposition.

Octadecyltrichlorosilane (OTS) Deposition

The deposition of OTS SAMs is a well-documented procedure. The following is a general protocol for solution-phase deposition:

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., silicon wafer or glass slide) by sonicating in a series of solvents such as acetone and ethanol to remove organic contaminants.

    • Activate the surface to generate hydroxyl groups. This is commonly achieved by treatment with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by exposure to oxygen plasma. (Caution: Piranha solution is extremely corrosive and reactive).

    • Rinse the substrate extensively with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).

  • Silanization:

    • Prepare a dilute solution of OTS (typically 1-5 mM) in an anhydrous solvent such as toluene or hexane.

    • Immerse the cleaned and activated substrate in the OTS solution. The deposition is typically carried out for several hours to allow for the formation of a complete monolayer.

    • The presence of a small, controlled amount of water is necessary for the hydrolysis of the trichlorosilane headgroup, which then condenses with the surface hydroxyl groups.

  • Post-Deposition Treatment:

    • After immersion, rinse the substrate with the anhydrous solvent to remove any unbound silane molecules.

    • Cure the coated substrate by baking at an elevated temperature (e.g., 120°C) to promote the formation of a cross-linked siloxane network, which enhances the stability of the monolayer.

Experimental Workflow for OTS Deposition

OTS_Deposition cluster_prep Substrate Preparation cluster_sil Silanization cluster_post Post-Deposition Cleaning Solvent Cleaning (Acetone, Ethanol) Activation Surface Activation (Piranha or O2 Plasma) Cleaning->Activation Drying_Prep Rinsing & Drying (DI Water, N2/Ar) Activation->Drying_Prep Immersion Substrate Immersion (Hours) Drying_Prep->Immersion Solution Prepare OTS Solution (Anhydrous Solvent) Solution->Immersion Rinsing Solvent Rinsing Immersion->Rinsing Curing Baking/Curing (e.g., 120°C) Rinsing->Curing Final_Product Final_Product Curing->Final_Product Stable OTS Monolayer Cyclohexylsilane_Deposition cluster_prep Substrate Preparation cluster_sil Silanization cluster_post Post-Deposition Cleaning Solvent Cleaning (Acetone, Ethanol) Activation Surface Activation (Piranha or O2 Plasma) Cleaning->Activation Drying_Prep Rinsing & Drying (DI Water, N2/Ar) Activation->Drying_Prep Immersion Substrate Immersion (Time Optimization Req.) Drying_Prep->Immersion Solution Prepare this compound Sol. (Anhydrous Solvent) Solution->Immersion Rinsing Solvent Rinsing Immersion->Rinsing Curing Baking/Curing Rinsing->Curing Final_Product Final_Product Curing->Final_Product Stable this compound Monolayer Silane_Structures cluster_ots Octadecyltrichlorosilane (OTS) cluster_chs This compound (e.g., -trichlorosilane) OTS_mol CH3(CH2)17-SiCl3 OTS_attached OTS Monolayer -Si-O-Si-(CH2)17CH3 OTS_mol->OTS_attached Hydrolysis & Condensation CHS_mol C6H11-SiCl3 CHS_attached This compound Monolayer -Si-O-Si-C6H11 CHS_mol->CHS_attached Hydrolysis & Condensation Substrate Hydroxylated Surface (e.g., SiO2) -Si-OH  -Si-OH  -Si-OH OTS_attached->Substrate CHS_attached->Substrate

References

A Quantitative Comparison of Deposition Methods for Cyclohexylsilane in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise deposition of silicon-containing thin films is a critical process. Cyclohexylsilane (CHS, Si6H12), a liquid silicon precursor, offers a promising alternative to traditional silane gases. This guide provides a quantitative comparison of various deposition methods for CHS, supported by experimental data, to aid in the selection of the most suitable technique for specific applications.

Comparative Data at a Glance

The following tables summarize the key quantitative data for silicon thin film deposition using this compound via APCVD and PECVD.

Deposition Method Substrate Temperature (°C) Deposition Rate Film Properties Reference
APCVD 300 - 500~50 nm/s at 500°CAmorphous to nanocrystalline Si, Surface Roughness: 4-8 nm[1]
PECVD 30 - 450~8 Å/s (with H2 addition)Hydrogenated amorphous Si (a-Si:H)[2]

Table 1: Summary of Quantitative Data for this compound Deposition Methods

In-Depth Analysis of Deposition Methods

Atmospheric Pressure Chemical Vapor Deposition (APCVD)

APCVD is a high-throughput method that operates at atmospheric pressure, simplifying reactor design and reducing costs. For this compound, this technique has been demonstrated to produce silicon thin films at high deposition rates.

Experimental Protocol: In a typical APCVD setup for CHS, a solution of this compound in a solvent like cyclooctane is aerosolized and then vaporized before it reaches the heated substrate. The deposition occurs in a carrier gas, often an inert gas like argon.

APCVD_Workflow CHS_Solution CHS in Cyclooctane Aerosolizer Aerosolization CHS_Solution->Aerosolizer Vaporizer Vaporization Aerosolizer->Vaporizer Deposition_Chamber APCVD Reactor (Heated Substrate) Vaporizer->Deposition_Chamber Exhaust Exhaust Deposition_Chamber->Exhaust PECVD_Workflow CHS_Vapor CHS Vapor Gas_Inlet Gas Inlet CHS_Vapor->Gas_Inlet Carrier_Gas Carrier Gas (Ar/H2) Carrier_Gas->Gas_Inlet PECVD_Chamber PECVD Reactor (RF Plasma) Gas_Inlet->PECVD_Chamber Vacuum_Pump Vacuum Pump PECVD_Chamber->Vacuum_Pump ALD_Workflow cluster_cycle One ALD Cycle CHS_Pulse 1. CHS Pulse Purge1 2. Inert Gas Purge CHS_Pulse->Purge1 Coreactant_Pulse 3. Co-reactant Pulse (e.g., O2, N2 Plasma) Purge1->Coreactant_Pulse Purge2 4. Inert Gas Purge Coreactant_Pulse->Purge2 Process_Cycles Repeat N Cycles Purge2->Process_Cycles Start Start Start->CHS_Pulse End End Process_Cycles->CHS_Pulse Next Cycle Process_Cycles->End Completion

References

Cyclohexylsilane Modifications vs. Other Silanes: A Comparative Guide to Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is a critical factor in the performance and reliability of a wide range of applications, from chromatography and microarrays to medical implants and drug delivery systems. Silane coupling agents are widely used to functionalize surfaces, and understanding their stability is paramount. This guide provides a detailed comparison of the long-term stability of surfaces modified with cyclohexylsilane versus other common silanes, supported by available experimental data and established chemical principles.

The choice of silane for surface modification significantly impacts the durability of the resulting layer. Factors such as the organic functional group, the number of hydrolyzable groups, and the reaction conditions all play a role in the long-term performance of the modified surface. This guide will delve into the characteristics of this compound and compare them to other widely used silanes, including alkylsilanes, aminosilanes, and fluorosilanes, with a focus on their thermal and hydrolytic stability.

Comparative Stability Data

While direct, extensive comparative studies on the long-term stability of this compound are limited in publicly available literature, we can infer its performance based on its chemical structure and compare it with data available for other common silanes. The bulky, cyclic nature of the cyclohexyl group is expected to confer a high degree of hydrophobicity and steric hindrance, which can influence stability.

Table 1: Comparison of Thermal Stability of Various Silane Monolayers

Silane TypeOrganic Functional GroupDegradation Onset Temperature (°C)Key Observations
This compound CyclohexylData not readily available; expected to be comparable to or slightly higher than linear alkylsilanes due to the stable cycloalkane structure.The bulky cyclohexyl group may provide some thermal stabilization.
Alkylsilane (OTS) Octadecyl~200-250[1]Longer alkyl chains generally lead to more ordered and stable monolayers.[1]
Aminosilane (APTES) Aminopropyl~250[2]The amino group can influence the reaction mechanism and stability.
Fluorosilane (FOTS) Perfluorooctyl>425The high strength of the C-F bond contributes to exceptional thermal stability.[3]
Dipodal Silane Alkyl (bridged)Higher than corresponding monopodal silanesThe presence of two silicon atoms for surface attachment enhances thermal stability.[4]

Table 2: Comparison of Hydrolytic Stability of Various Silane Modifications

Silane TypeOrganic Functional GroupHydrolytic StabilityKey Observations
This compound CyclohexylExpected to be highThe hydrophobicity of the cyclohexyl group should repel water, thus hindering hydrolysis of the siloxane bonds.[5]
Alkylsilane Linear AlkylModerate to HighLonger alkyl chains increase hydrophobicity and improve hydrolytic stability.[1]
Aminosilane AminopropylVariable; can be lowerThe amino group can catalyze the hydrolysis of siloxane bonds, potentially reducing long-term stability in aqueous environments.[6]
Fluorosilane FluoroalkylHighThe oleophobic and hydrophobic nature of fluorinated chains provides excellent resistance to water penetration.
Dipodal Silane Alkyl (bridged)HighThe dual attachment points to the surface significantly enhance resistance to hydrolysis compared to conventional silanes.[7]

Experimental Protocols for Stability Assessment

To rigorously assess the long-term stability of silane modifications, a combination of accelerated aging tests and surface characterization techniques is employed.

Accelerated Aging Protocols

Accelerated aging aims to simulate the effects of long-term environmental exposure in a shorter timeframe.[2]

  • Thermal Stress Test:

    • Objective: To evaluate the stability of the silane layer at elevated temperatures.

    • Procedure:

      • Prepare silanized substrates under controlled conditions.

      • Place the substrates in a programmable oven or on a hotplate.

      • Expose the samples to a range of temperatures (e.g., 100°C, 200°C, 300°C) for specific durations (e.g., 1, 6, 24 hours) in a controlled atmosphere (e.g., air, nitrogen).

      • After cooling, characterize the surface using the techniques described below.

  • Hydrolytic Stability Test:

    • Objective: To assess the resistance of the silane layer to degradation in an aqueous environment.

    • Procedure:

      • Immerse the silanized substrates in solutions of varying pH (e.g., acidic, neutral, basic) at a controlled temperature (e.g., room temperature, 50°C, 80°C).[8]

      • Alternatively, expose the substrates to high humidity conditions (e.g., 95% relative humidity) at an elevated temperature in a climate chamber.[8]

      • At predetermined time points (e.g., 24 hours, 1 week, 1 month), remove the samples, rinse with deionized water, and dry with a stream of inert gas.

      • Characterize the surface to evaluate changes in the silane layer.

Surface Characterization Techniques
  • Contact Angle Goniometry:

    • Principle: Measures the contact angle of a liquid droplet on the surface, which is indicative of surface energy and hydrophobicity. A stable contact angle over time suggests a stable surface modification.

    • Procedure:

      • Place a small droplet of a probe liquid (typically deionized water) on the silanized surface.

      • Use a goniometer to measure the angle formed between the liquid-solid interface and the liquid-vapor interface.

      • Perform measurements before and after aging tests to quantify any changes in surface properties.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Principle: Provides elemental and chemical state information about the surface. XPS can detect changes in the chemical composition of the silane layer, such as the cleavage of Si-O-Si bonds or the degradation of the organic functional group.

    • Procedure:

      • Place the sample in an ultra-high vacuum chamber.

      • Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

      • Analyze the resulting spectra to determine the elemental composition and chemical bonding states at the surface.

  • Ellipsometry:

    • Principle: Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. Changes in the thickness of the silane layer over time can indicate degradation or desorption.

    • Procedure:

      • Direct a polarized beam of light at the sample surface at a known angle of incidence.

      • Measure the change in the polarization of the reflected light.

      • Use an optical model to fit the experimental data and determine the film thickness.

Visualizing the Science

To better understand the processes and concepts discussed, the following diagrams illustrate key aspects of silane chemistry and experimental workflows.

G cluster_silanes Types of Silanes cluster_structure Chemical Structures This compound This compound s1 R-Si(OR')₃ R = Cyclohexyl This compound->s1 Alkylsilane Alkylsilane s2 R-Si(OR')₃ R = Linear Alkyl Alkylsilane->s2 Aminosilane Aminosilane s3 R-Si(OR')₃ R = Aminopropyl Aminosilane->s3 Fluorosilane Fluorosilane s4 R-Si(OR')₃ R = Fluoroalkyl Fluorosilane->s4

Figure 1. Chemical structures of different silane types.

G start Substrate Preparation (Cleaning & Hydroxylation) silanization Silanization (e.g., Solution or Vapor Deposition) start->silanization curing Curing (Thermal or Humidity) silanization->curing initial_char Initial Surface Characterization (Contact Angle, XPS, Ellipsometry) curing->initial_char aging Accelerated Aging (Thermal Stress or Hydrolytic Challenge) initial_char->aging post_char Post-Aging Characterization (Contact Angle, XPS, Ellipsometry) aging->post_char analysis Data Analysis & Stability Assessment post_char->analysis G substrate {Substrate | -OH -OH -OH} condensation {Condensation | Forms Si-O-Substrate bonds} substrate->condensation silane {Silane (R-Si(OR')₃) | Hydrolysis} silanol {Silanol (R-Si(OH)₃)} silane->silanol + H₂O silanol->condensation to Substrate crosslinking {Cross-linking | Forms Si-O-Si network} silanol->crosslinking with other Silanols monolayer {Stable Silane Monolayer} condensation->monolayer crosslinking->monolayer

References

A Head-to-Head Comparison of Cyclohexylsilane and its Linear Analogue, n-Hexylsilane, in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature reveals a notable gap in direct, side-by-side experimental comparisons of cyclohexylsilane and its linear analogue, n-hexylsilane, in common organic reactions. While the principles of organic chemistry allow for a qualitative discussion of their expected differences in reactivity based on steric and electronic effects, a lack of published quantitative data precludes a rigorous, data-driven comparison of their performance in reactions such as hydrosilylation and carbonyl reduction.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview based on established chemical principles and available data for similar organosilanes. The discussion will focus on the anticipated impact of the cyclic versus linear alkyl substituent on the reactivity of the silicon-hydride (Si-H) bond, which is central to the utility of these compounds as reducing agents and in hydrosilylation reactions.

Theoretical Comparison: Steric and Electronic Effects

The primary difference between this compound and n-hexylsilane lies in the steric bulk of the alkyl substituent attached to the silicon atom. The cyclohexyl group is significantly more sterically demanding than the linear n-hexyl chain. This difference in steric hindrance is expected to be a key determinant of their relative reactivity.

Steric Hindrance: The bulky, conformationally restricted cyclohexyl group can impede the approach of reactants to the silicon center. In contrast, the flexible n-hexyl chain can adopt conformations that minimize steric clash. This suggests that, in general, n-hexylsilane may exhibit faster reaction rates in processes where the silicon atom is part of the rate-determining step, such as the oxidative addition of the Si-H bond to a metal catalyst in hydrosilylation.

Electronic Effects: The electronic effects of both the cyclohexyl and n-hexyl groups are broadly similar, as both are simple alkyl groups that are weakly electron-donating. Therefore, significant differences in reactivity based on electronic factors are not anticipated.

Applications in Organic Synthesis

Both this compound and n-hexylsilane are primarily utilized as hydride donors in reduction reactions and as reagents in hydrosilylation.

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a powerful method for the formation of carbon-silicon bonds. This reaction is typically catalyzed by transition metals, most commonly platinum complexes. The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the silane to the metal center.

Hydrosilylation_Mechanism Catalyst Catalyst Silane_Complex R3Si-M-H Catalyst->Silane_Complex + R3SiH (Oxidative Addition) Alkene_Complex R3Si-M-H(Alkene) Silane_Complex->Alkene_Complex + Alkene Insertion_Product R3Si-M-Alkyl Alkene_Complex->Insertion_Product Insertion Insertion_Product->Catalyst Reductive Elimination - R3Si-Alkyl

Given the steric differences, it is plausible that n-hexylsilane would undergo oxidative addition more readily than the bulkier this compound, potentially leading to faster overall reaction rates. However, without direct comparative experimental data, this remains a hypothesis.

Reduction of Carbonyls

Silanes are effective reducing agents for carbonyl compounds, converting aldehydes and ketones to alcohols. These reactions are often promoted by Lewis acids or transition metal catalysts. The mechanism typically involves the activation of the carbonyl group followed by hydride transfer from the silane.

Carbonyl_Reduction Carbonyl R2C=O Activated_Carbonyl [R2C=O-LA]+ Carbonyl->Activated_Carbonyl + Lewis Acid (LA) Silyl_Ether R2CH-OSiR'3 Activated_Carbonyl->Silyl_Ether + R'3SiH (Hydride Transfer) Alcohol R2CH-OH Silyl_Ether->Alcohol Workup

In this context, the steric bulk of the silane could influence the rate of hydride transfer. It is conceivable that the less hindered n-hexylsilane would be a more facile hydride donor. However, the nature of the substrate and catalyst would also play a crucial role, and in some cases, the bulkier silane might offer advantages in terms of selectivity.

Data Presentation

Due to the absence of direct comparative studies in the reviewed literature, a quantitative data table comparing the performance of this compound and n-hexylsilane cannot be provided. Such a table would require experimental results (e.g., reaction yields, product selectivity, reaction times, and catalyst loadings) obtained under identical conditions for both silanes in specific reactions.

Experimental Protocols

Detailed experimental protocols for direct comparison are not available. However, general procedures for hydrosilylation and carbonyl reduction using other silanes can be adapted for such a comparative study.

General Protocol for a Comparative Hydrosilylation of 1-Octene

This protocol is a hypothetical design for a comparative experiment.

  • Materials: 1-octene, this compound, n-hexylsilane, Karstedt's catalyst (or another suitable platinum catalyst), anhydrous toluene, and an internal standard (e.g., dodecane).

  • Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., argon), dissolve 1-octene (1.0 mmol) and the internal standard in anhydrous toluene (5 mL).

  • Reaction Initiation: To one flask, add this compound (1.2 mmol). To the other, add n-hexylsilane (1.2 mmol).

  • Catalysis: To each flask, add a solution of Karstedt's catalyst (e.g., 0.01 mol%) in toluene.

  • Monitoring: Stir the reactions at a controlled temperature (e.g., room temperature or 60 °C) and monitor the progress by gas chromatography (GC) by taking aliquots at regular intervals.

  • Analysis: Analyze the GC data to determine the conversion of 1-octene and the yield of the corresponding alkylsilane product over time for both reactions.

General Protocol for a Comparative Reduction of Acetophenone

This protocol is a hypothetical design for a comparative experiment.

  • Materials: Acetophenone, this compound, n-hexylsilane, a Lewis acid catalyst (e.g., BF₃·OEt₂), anhydrous dichloromethane (DCM), and an internal standard.

  • Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere, dissolve acetophenone (1.0 mmol) and the internal standard in anhydrous DCM (5 mL).

  • Reagent Addition: To one flask, add this compound (1.5 mmol). To the other, add n-hexylsilane (1.5 mmol).

  • Catalysis: Cool both flasks to 0 °C and add the Lewis acid catalyst (e.g., 1.1 mmol) dropwise.

  • Monitoring: Allow the reactions to warm to room temperature and stir for a set period (e.g., 24 hours). Monitor the reaction progress by GC or thin-layer chromatography (TLC).

  • Workup and Analysis: Quench the reactions with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by GC or ¹H NMR to determine the yield of 1-phenylethanol for both reactions.

Conclusion

While a definitive, data-driven comparison between this compound and its linear analogue, n-hexylsilane, is not possible based on currently available literature, a qualitative assessment based on fundamental principles of steric hindrance can be made. The less sterically encumbered n-hexylsilane is anticipated to be more reactive in many common applications, such as hydrosilylation and carbonyl reductions, particularly when the reaction mechanism is sensitive to steric bulk at the silicon center.

The absence of direct comparative studies highlights an opportunity for future research. A systematic investigation into the reactivity of a series of cycloalkylsilanes and their corresponding linear analogues would provide valuable quantitative data for the organic chemistry community, enabling a more informed selection of reagents for specific synthetic transformations. Such studies would be instrumental in elucidating the precise impact of steric effects on the reactivity of organosilanes and would be of significant interest to researchers in both academic and industrial settings.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexylsilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. Cyclohexylsilane and its derivatives, while valuable reagents, necessitate careful handling and a structured disposal protocol due to their potential hazards. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.

The principal and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] Incineration at an approved facility is the typical end-stage process for this type of chemical waste.[1][3] Attempting to neutralize or treat silane waste in-house without established and validated procedures from your institution's Environmental Health and Safety (EHS) department is strongly discouraged. Silanes can react with water and other substances, potentially producing flammable or toxic gases.[4]

Immediate Safety and Waste Collection Protocol

When handling this compound for any purpose, including disposal preparation, adherence to strict safety measures is paramount.

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene rubber.[5][6]

  • Skin and Body Protection: A flame-retardant lab coat and suitable protective clothing.[5][6]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If exposure limits are exceeded, a NIOSH-certified respirator may be necessary.[6]

Step-by-Step Waste Collection Procedure:

  • Segregation: Collect waste this compound in a dedicated and compatible waste container.[2] Do not mix it with other waste streams unless explicitly instructed to do so by your EHS department. The original container can often be used for waste accumulation.[1]

  • Containerization: Ensure the waste container is in good condition, free from leaks, and made of a material compatible with this compound.

  • Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name, "this compound," and list all relevant hazards (e.g., "Flammable," "Irritant"). Also, include the date when the first drop of waste was added to the container.[1][2]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[1][6]

  • Arranging Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup. Provide them with the exact chemical name and the quantity of the waste.[1]

Hazard and Protective Equipment Summary

For quick reference, the following table summarizes the key hazards associated with this compound derivatives and the necessary personal protective equipment.

Hazard ClassificationPersonal Protective Equipment (PPE)
Flammable/Combustible Liquid [4][6]Handle in a chemical fume hood, away from ignition sources. Wear a flame-retardant lab coat.[1]
Skin Irritant [5]Wear chemical-resistant gloves (nitrile or neoprene).[5][6]
Eye Irritant [6]Wear chemical safety goggles or a face shield.[5]
Aquatic Hazard [5]Prevent release to the environment. Collect all waste for proper disposal.

Disposal Workflow

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes safety, compliance, and clear decision-making, from the point of waste generation to its final, safe disposal.

cluster_0 This compound Waste Disposal Workflow A Waste Generation B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Compatible, Labeled Container B->C D Store Container in Designated Hazardous Waste Area C->D E Spill or Leak? D->E F Consult EHS/ Follow Spill Cleanup Protocol E->F Yes G Contact EHS or Licensed Waste Contractor for Pickup E->G No F->C H Waste Manifesting and Documentation G->H I Incineration by Licensed Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

In the event of a spill, immediately evacuate the area if necessary and alert your institution's EHS department. For minor spills, and if you are trained to do so, use an inert absorbent material like vermiculite or sand to contain the spill.[2] Collect the contaminated absorbent and place it in your hazardous waste container.

By adhering to these established procedures, researchers and laboratory professionals can ensure that this compound waste is managed in a manner that is safe, compliant with regulations, and environmentally responsible. Always consult your institution-specific guidelines and Safety Data Sheets for the particular silane compound you are using.

References

Personal protective equipment for handling Cyclohexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Cyclohexylsilane was not located. The following guidance is based on the safety data of closely related compounds, including Cyclohexyl(dimethoxy)methylsilane, Cyclohexyltrimethoxysilane, and Cyclohexyltrichlorosilane. It is imperative to handle this compound with caution and to consult with a qualified safety professional before use.

This compound and its derivatives are chemicals that require careful handling to mitigate risks to personnel and the environment. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on the analysis of related compounds.

PPE CategoryRecommended Equipment and Specifications
Eye Protection Chemical safety goggles or a full-face shield should be worn to protect against splashes.
Hand Protection Chemical-resistant gloves, such as neoprene or nitrile rubber, are recommended. It is important to inspect gloves for any signs of degradation before use.
Skin and Body Protection A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing to prevent skin contact. For larger quantities or in case of a splash risk, chemical-resistant coveralls are advised.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

1. Preparation:

  • Ensure that a chemical fume hood is operational and available.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Prepare a designated waste container for this compound and contaminated materials.

2. Handling:

  • Wear the appropriate PPE at all times.

  • Conduct all manipulations of this compound within a chemical fume hood.

  • Use non-sparking tools and equipment to prevent ignition, as related compounds can be combustible.[1]

  • Ground and bond containers during transfer to prevent static discharge.[1]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Wash hands thoroughly after handling.[1][2][3]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Store away from incompatible materials such as oxidizing agents, acids, and moisture.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to protect the environment.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.

2. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect the absorbed material into the designated hazardous waste container.

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed waste disposal company.[1][2][3]

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency prep_waste Prepare Waste Container prep_emergency->prep_waste handle_fume_hood Work in Fume Hood prep_waste->handle_fume_hood handle_transfer Use Non-Sparking Tools & Grounding handle_fume_hood->handle_transfer handle_avoid_contact Avoid Skin/Eye Contact handle_transfer->handle_avoid_contact storage_container Keep Container Tightly Closed handle_avoid_contact->storage_container disposal_collect Collect Contaminated Materials handle_avoid_contact->disposal_collect storage_location Store in Cool, Dry, Ventilated Area storage_container->storage_location storage_ignition Away from Ignition Sources storage_location->storage_ignition end_op End of Operation storage_ignition->end_op disposal_spill Manage Spills with Absorbent disposal_collect->disposal_spill disposal_licensed Dispose via Licensed Vendor disposal_spill->disposal_licensed end_disposal End of Disposal disposal_licensed->end_disposal start Start start->prep_ppe

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexylsilane
Reactant of Route 2
Reactant of Route 2
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